molecular formula C8H4BrClN2 B1281081 6-Bromo-2-chloroquinoxaline CAS No. 55687-02-0

6-Bromo-2-chloroquinoxaline

Cat. No.: B1281081
CAS No.: 55687-02-0
M. Wt: 243.49 g/mol
InChI Key: XDJDRCGDVKTDHY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Bromo-2-chloroquinoxaline is a useful research compound. Its molecular formula is C8H4BrClN2 and its molecular weight is 243.49 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

6-bromo-2-chloroquinoxaline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4BrClN2/c9-5-1-2-6-7(3-5)11-4-8(10)12-6/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDJDRCGDVKTDHY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC(=CN=C2C=C1Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4BrClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60506876
Record name 6-Bromo-2-chloroquinoxaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60506876
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.49 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55687-02-0
Record name 6-Bromo-2-chloroquinoxaline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=55687-02-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Bromo-2-chloroquinoxaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60506876
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-bromo-2-chloroquinoxaline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

6-Bromo-2-chloroquinoxaline: A Comprehensive Technical Guide for Advanced Research

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This in-depth technical guide provides a comprehensive overview of 6-Bromo-2-chloroquinoxaline, a pivotal heterocyclic compound in modern medicinal chemistry and materials science. This document delves into its chemical identity, physicochemical properties, synthesis, reactivity, and applications, with a particular focus on its role as a versatile building block in the development of novel therapeutic agents. Detailed experimental protocols, safety information, and spectroscopic data are presented to support researchers, scientists, and drug development professionals in their endeavors.

Introduction: The Strategic Importance of Quinoxaline Scaffolds

Quinoxaline, a bicyclic heteroaromatic compound formed from the fusion of a benzene and a pyrazine ring, represents a privileged scaffold in drug discovery.[1] Its derivatives are known to exhibit a wide spectrum of biological activities, including but not limited to anticancer, antiviral, antibacterial, and antifungal properties.[1][2] The strategic introduction of halogen atoms, such as bromine and chlorine, onto the quinoxaline core significantly modulates its electronic properties and provides reactive handles for further chemical transformations. This makes halogenated quinoxalines, like this compound, highly valuable intermediates in the synthesis of complex organic molecules.[3]

This compound, in particular, offers two distinct reactive sites: the bromo group on the benzene ring and the chloro group on the pyrazine ring. This differential reactivity allows for selective and sequential functionalization, a key advantage in the design and synthesis of targeted molecular architectures.

Chemical Identity and Physicochemical Properties

A thorough understanding of the fundamental properties of a chemical compound is paramount for its effective application in research and development.

PropertyValueSource
CAS Number 55687-02-0[4]
Molecular Formula C₈H₄BrClN₂[4][5]
Molecular Weight 243.49 g/mol [4][5]
IUPAC Name This compound
Appearance Solid
Melting Point 150-152.5 °C[6]
Boiling Point 312.5 °C at 760 mmHg[6]
Purity Typically ≥95%

Synthesis and Reactivity

Synthetic Approaches

The synthesis of this compound can be approached through various synthetic routes. A common strategy involves the condensation of a suitably substituted o-phenylenediamine with an α-dicarbonyl compound, followed by halogenation.

A generalized synthetic pathway is depicted below:

Synthesis_Workflow A 4-Bromo-1,2-diaminobenzene C 6-Bromoquinoxalin-2(1H)-one A->C Condensation B Glyoxylic Acid B->C E This compound C->E Chlorination D Chlorinating Agent (e.g., POCl₃, SOCl₂) D->E

Caption: Generalized synthetic workflow for this compound.

Reactivity Profile

The reactivity of this compound is characterized by the distinct electrophilic nature of the carbon atoms bearing the chlorine and bromine substituents. The chlorine atom at the 2-position is particularly susceptible to nucleophilic aromatic substitution (SNAr) reactions. This is due to the electron-withdrawing effect of the adjacent nitrogen atoms in the pyrazine ring, which stabilizes the Meisenheimer complex intermediate.

Common transformations include:

  • Nucleophilic Substitution of the Chloro Group: Reaction with amines, alcohols, and thiols to introduce diverse functionalities.

  • Cross-Coupling Reactions: The bromo group is amenable to various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig couplings, enabling the formation of carbon-carbon and carbon-nitrogen bonds.[3]

Reactivity_Diagram cluster_main This compound cluster_products Reaction Products A This compound B 2-Amino-6-bromoquinoxaline A->B Amination (SNAr) C 6-Aryl-2-chloroquinoxaline A->C Suzuki Coupling (C-C bond formation) D 2-Alkoxy-6-bromoquinoxaline A->D Alkoxylation (SNAr)

Caption: Key reaction pathways of this compound.

Applications in Drug Discovery and Medicinal Chemistry

The unique structural features of this compound make it a valuable building block in the synthesis of a wide array of biologically active molecules.[3] The quinoxaline core is a key pharmacophore in numerous compounds with therapeutic potential.

Examples of its application include the synthesis of:

  • Kinase Inhibitors: The quinoxaline scaffold can be elaborated to target the ATP-binding site of various kinases, which are crucial targets in cancer therapy.

  • Antiviral Agents: Quinoxaline derivatives have shown promise as inhibitors of viral replication.[1]

  • Antimicrobial Agents: The incorporation of the this compound moiety into larger molecules has led to the development of potent antibacterial and antifungal compounds.[1]

The presence of chlorine in pharmaceuticals is a well-established strategy to enhance their efficacy and metabolic stability.[7]

Experimental Protocols

General Procedure for Nucleophilic Aromatic Substitution

Objective: To provide a foundational, step-by-step protocol for the substitution of the 2-chloro group with an amine.

Materials:

  • This compound

  • Primary or secondary amine (1.1 equivalents)

  • Aprotic polar solvent (e.g., DMF, DMSO)

  • Base (e.g., K₂CO₃, Et₃N) (2 equivalents)

  • Reaction vessel with a magnetic stirrer and reflux condenser

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a solution of this compound in the chosen solvent, add the amine and the base.

  • Heat the reaction mixture to 80-100 °C under an inert atmosphere.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Causality: The use of a polar aprotic solvent facilitates the SNAr reaction by solvating the cation of the base without strongly solvating the nucleophile. The base is essential to neutralize the HCl generated during the reaction.

Spectroscopic Characterization

A comprehensive spectroscopic analysis is crucial for the unambiguous identification and purity assessment of this compound. While specific spectral data should be acquired for each batch, a general overview of expected signals is provided. Spectroscopic data for similar compounds can be found in various databases.[8][9]

TechniqueExpected Observations
¹H NMR Aromatic protons in the range of 7.5-8.5 ppm. The exact chemical shifts and coupling patterns will depend on the solvent used.
¹³C NMR Signals corresponding to the eight carbon atoms of the quinoxaline core. The carbons attached to the halogens and nitrogens will be significantly deshielded.
IR Characteristic absorptions for C=N and C=C stretching vibrations of the aromatic system, as well as C-Br and C-Cl stretching frequencies.
Mass Spec. A molecular ion peak corresponding to the molecular weight of the compound, with a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br) and chlorine (³⁵Cl and ³⁷Cl) isotopes.

Safety and Handling

This compound is classified as harmful and an irritant. It is essential to handle this compound with appropriate safety precautions in a well-ventilated fume hood.

Hazard Statements:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Precautionary Measures:

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[5][10]

  • Avoid inhalation of dust and contact with skin and eyes.[5][10]

  • In case of accidental contact, flush the affected area with copious amounts of water and seek medical attention.[11][12]

  • Store in a cool, dry, and well-ventilated area away from incompatible materials such as oxidizing agents.[10]

Conclusion

This compound is a highly versatile and valuable building block for synthetic organic chemists, particularly those in the field of drug discovery and materials science. Its distinct reactivity at two different positions allows for a wide range of chemical transformations, leading to the synthesis of complex and functionally diverse molecules. A thorough understanding of its properties, reactivity, and safe handling is crucial for its effective utilization in advanced research applications.

References

A Technical Guide to 6-Bromo-2-chloroquinoxaline: Synthesis, Reactivity, and Applications in Kinase Inhibitor Scaffolding

Author: BenchChem Technical Support Team. Date: December 2025

For Distribution to Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of 6-Bromo-2-chloroquinoxaline, a key heterocyclic building block in modern medicinal chemistry. With a molecular weight of 243.49 g/mol , this compound serves as a critical intermediate in the synthesis of complex pharmaceutical agents, most notably in the development of kinase inhibitors.[1][2] This document details its physicochemical properties, provides validated synthetic protocols, explores its unique reactivity profile with a focus on regioselective cross-coupling reactions, and discusses its application in the synthesis of targeted therapeutics. The guide is intended to equip researchers and drug development professionals with the technical knowledge and practical insights required to effectively utilize this versatile scaffold in their research and development endeavors.

Chemical Identity and Physicochemical Properties

This compound is a halogenated heterocyclic compound belonging to the quinoxaline family. Its structure, featuring both a bromine and a chlorine substituent at specific positions, imparts a unique reactivity profile that is highly valuable in synthetic organic chemistry.

Core Properties

The fundamental properties of this compound are summarized in the table below, providing a foundational dataset for laboratory use.

PropertyValueSource(s)
Molecular Formula C₈H₄BrClN₂[2]
Molecular Weight 243.49 g/mol [1][2]
CAS Number 55687-02-0[3]
Appearance White to yellow solid
Melting Point 150-152.5 °C[1]
Boiling Point 312.5 °C at 760 mmHg[1][3]
Solubility Profile

While comprehensive quantitative solubility data is not widely published, empirical evidence from laboratory use indicates that this compound is soluble in a range of common organic solvents. This solubility is critical for its use in various reaction conditions.

SolventQualitative Solubility
Dichloromethane (DCM)Soluble
Tetrahydrofuran (THF)Soluble
N,N-Dimethylformamide (DMF)Soluble
1,4-DioxaneSoluble
ChloroformSoluble
MethanolSparingly Soluble
WaterInsoluble

This data is based on general laboratory observations and should be confirmed experimentally for specific applications.

Spectroscopic Characterization

Accurate characterization is paramount for verifying the identity and purity of this compound. Below are the expected spectroscopic signatures.

¹H NMR (Expected Regions, referenced to CDCl₃ at δ 7.26 ppm):

  • H-3: ~8.8 ppm (singlet)

  • Aromatic Protons (H-5, H-7, H-8): ~7.8-8.3 ppm (multiplets)

¹³C NMR (Expected Regions, referenced to CDCl₃ at δ 77.16 ppm):

  • Quaternary Carbons (C-2, C-4a, C-6, C-8a): ~120-150 ppm

  • CH Carbons (C-3, C-5, C-7, C-8): ~125-145 ppm

The IR spectrum provides information on the functional groups present. Key absorption bands for the quinoxaline core are expected.

Wavenumber (cm⁻¹)Assignment
~3100-3000Aromatic C-H stretch
~1600-1450C=C and C=N aromatic ring stretches
~1200-1000C-Cl stretch
Below 800C-Br stretch

Electron ionization mass spectrometry (EI-MS) of this compound will exhibit a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio). This results in a complex molecular ion region.

  • Molecular Ion (M⁺): The cluster of peaks around m/z 242, 244, and 246 corresponds to the molecular ion containing different isotopes of bromine and chlorine.

  • Fragmentation: Common fragmentation pathways for halogenated aromatic compounds involve the loss of the halogen atoms. Key expected fragments include [M-Cl]⁺ and [M-Br]⁺.

Synthesis and Purification

The synthesis of this compound is a multi-step process that leverages foundational organic chemistry reactions. A common and efficient route begins with the condensation of 4-bromo-1,2-phenylenediamine with a two-carbon electrophile, followed by chlorination.

Synthetic Workflow

The logical flow for the synthesis is outlined below, starting from commercially available precursors. This pathway ensures high yields and purity of the final product.

SynthesisWorkflow cluster_step1 Step 1: Condensation cluster_step2 Step 2: Chlorination cluster_step3 Step 3: Selective Dechlorination (Hypothetical) cluster_step4 Alternative Step 2: Direct Monochlorination A 4-bromo-1,2-phenylenediamine C 6-Bromoquinoxaline-2,3(1H,4H)-dione A->C HCl (aq) B Oxalic Acid B->C D 6-Bromo-2,3-dichloroquinoxaline C->D Heat, DMF (cat.) F This compound D->F Controlled Reduction E Phosphorus Oxychloride (POCl3) E->D G 6-Bromoquinoxalin-2(1H)-one I This compound G->I Heat H Phosphorus Oxychloride (POCl3) H->I Reactivity cluster_C2 C2 Position (More Reactive) cluster_C6 C6 Position (Less Reactive) Start This compound C2_Reaction Suzuki or Buchwald-Hartwig (e.g., R-B(OH)2 or R2NH) Start->C2_Reaction Pd Catalyst, Base [Selective at C2] Product1 6-Bromo-2-(substituted)-quinoxaline C2_Reaction->Product1 C6_Reaction Further Cross-Coupling Product1->C6_Reaction Harsher Conditions Product2 2,6-Disubstituted-quinoxaline C6_Reaction->Product2

References

Introduction: The Strategic Importance of 6-Bromo-2-chloroquinoxaline

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Physical Properties of 6-Bromo-2-chloroquinoxaline

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic chemistry, the strategic selection of building blocks is paramount to the successful development of novel therapeutics and functional materials. This compound is a heterocyclic compound of significant interest, serving as a versatile intermediate in the synthesis of a wide array of complex organic molecules.[1] Its quinoxaline core is a privileged scaffold in medicinal chemistry, appearing in compounds with diverse biological activities.[2][3] The presence of two distinct halogen atoms—bromine and chlorine—at positions 6 and 2 respectively, offers orthogonal reactivity, allowing for selective, stepwise functionalization through various cross-coupling reactions.

This guide provides a comprehensive examination of the core physical properties of this compound, offering both established data and the experimental context necessary for its effective use in a laboratory setting. The protocols and insights herein are designed to equip researchers with the practical knowledge required for quality assessment, reaction planning, and safe handling of this valuable synthetic intermediate.

Core Physical and Chemical Identifiers

A precise understanding of a compound's fundamental properties is the bedrock of its application in synthesis. These identifiers are critical for everything from calculating molar equivalents to ensuring regulatory compliance. The key physical data for this compound are summarized below.

PropertyValueSource
CAS Number 55687-02-0[4][5][6]
Molecular Formula C₈H₄BrClN₂[5][6]
Molecular Weight 243.49 g/mol [5]
Appearance Solid, typically a powder or crystalline solid.
Melting Point 150-152.5 °C
Boiling Point 312.5 °C at 760 mmHg
Purity Commercially available up to ≥97%[7]
Structural Representation and Computational Descriptors

The specific arrangement of atoms and their electronic environment dictates the molecule's reactivity and physical behavior.

Caption: Molecular structure of this compound.

  • IUPAC Name: this compound

  • InChI Key: XDJDRCGDVKTDHY-UHFFFAOYSA-N

  • SMILES: ClC1=NC2=CC(Br)=CC=C2N=C1[7]

Experimental Determination of Physical Properties

The data presented in chemical databases originates from experimental measurement. For the research scientist, the ability to validate these properties, particularly purity-dependent ones like melting point, is a fundamental laboratory skill.

Protocol 1: Melting Point Determination for Purity Assessment

Expertise & Causality: The melting point is one of the most reliable and accessible indicators of a compound's purity.[8] A pure crystalline solid exhibits a sharp, well-defined melting point range (typically 0.5-1.0 °C).[9] The presence of soluble impurities disrupts the crystal lattice, leading to a depression of the melting point and a broadening of the melting range.[10] Therefore, verifying the melting point of this compound against the literature value (150-152.5 °C) serves as a rapid and effective quality control check.

Methodology:

  • Sample Preparation:

    • Place a small amount of this compound on a clean, dry watch glass.

    • Using a spatula, crush the solid into a fine powder. This ensures uniform heat transfer.[9]

    • Invert a capillary tube (one end sealed) and press the open end into the powder.

    • Tap the sealed end of the tube gently on the benchtop to pack the powder down, aiming for a sample height of 1-2 mm.[10][11]

  • Apparatus Setup (Mel-Temp or similar):

    • Insert the packed capillary tube into the sample holder of the melting point apparatus.

    • Ensure the thermometer is correctly positioned to accurately measure the temperature of the heating block.[9]

  • Measurement:

    • Turn on the apparatus and set a rapid heating rate to quickly find the approximate melting point.

    • Allow the apparatus to cool.

    • Prepare a new sample and begin heating again. As the temperature approaches the approximate melting point, reduce the heating rate to 1-2 °C per minute.[9] A slow rate is critical for an accurate reading.

    • Record the temperature (T₁) at which the first drop of liquid appears.

    • Record the temperature (T₂) at which the entire sample has completely liquefied.

    • The melting point is reported as the range T₁ - T₂.

Caption: Workflow for Melting Point Determination.

MeltingPointWorkflow start Start: Obtain Sample prep Prepare Sample: 1. Crush into fine powder 2. Pack 1-2mm in capillary tube start->prep setup Setup Apparatus: 1. Insert capillary 2. Position thermometer prep->setup heat_fast Rapid Heating: Determine approximate M.P. setup->heat_fast cool Cool Apparatus heat_fast->cool heat_slow Careful Heating: Heat at 1-2 °C/min near M.P. cool->heat_slow record Record Temperatures: T₁ = First liquid drop T₂ = Fully liquid heat_slow->record report Report M.P. Range (T₁ - T₂) record->report end End report->end

Protocol 2: Sample Preparation for ¹H NMR Spectroscopy

Expertise & Causality: Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for confirming the chemical structure of a molecule. A high-quality spectrum, free from artifacts, is essential for unambiguous analysis. Proper sample preparation is the most critical factor in obtaining such a spectrum. Key considerations include using a deuterated solvent to avoid overwhelming signals from the solvent itself, ensuring the sample is free of particulate matter which degrades magnetic field homogeneity, and using an appropriate sample concentration.[12]

Methodology:

  • Solvent Selection:

    • Choose a deuterated solvent in which the compound is soluble. Chloroform-d (CDCl₃) is a common first choice for many organic compounds.[13][14]

    • Ensure the solvent does not have signals that would overlap with important sample signals.

  • Sample Weighing and Dissolution:

    • For a standard 5mm NMR tube, weigh approximately 5-25 mg of this compound into a clean, small vial.[14]

    • Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial.[14]

    • Gently swirl or vortex the vial to fully dissolve the sample.

  • Filtration and Transfer:

    • This step is crucial for spectral quality. Solid particles in the sample will cause line broadening and poor resolution.

    • Prepare a filter by pushing a small plug of glass wool (not cotton, which can leach impurities) into a Pasteur pipette.

    • Filter the sample solution through the pipette directly into a clean, dry NMR tube.[13]

  • Final Steps:

    • Cap the NMR tube to prevent solvent evaporation and contamination.

    • Wipe the outside of the tube clean before inserting it into the spectrometer.

Caption: Workflow for ¹H NMR Sample Preparation.

NMR_Prep_Workflow start Start: Obtain Sample weigh Weigh Sample: 5-25 mg of compound start->weigh dissolve Dissolve in Vial: Add 0.6-0.7 mL of deuterated solvent (e.g., CDCl₃) weigh->dissolve filter Filter Solution: Use Pasteur pipette with glass wool plug dissolve->filter transfer Transfer to NMR Tube filter->transfer cap Cap and Clean Tube transfer->cap analyze Ready for NMR Analysis cap->analyze

Safety and Handling

Professional laboratory practice demands adherence to strict safety protocols. This compound possesses hazards that must be managed with appropriate personal protective equipment (PPE) and engineering controls.

  • Hazard Statements: According to the Globally Harmonized System (GHS), this compound is associated with the following hazards:

    • H302: Harmful if swallowed.

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • GHS Pictogram: GHS07 (Exclamation Mark) for harmful/irritant.

  • Precautionary Measures:

    • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

    • P280: Wear protective gloves/protective clothing/eye protection/face protection.

    • Handle in a well-ventilated area or a chemical fume hood.

  • Storage: Store in a tightly sealed container in a cool, dry place. Recommended storage temperature is 4°C.

Conclusion

This compound is a cornerstone intermediate for synthetic chemists engaged in drug discovery and materials science. Its utility is directly linked to its well-defined physical properties and the dual-halogen reactivity it possesses. An authoritative understanding of its melting point, solubility characteristics, and spectral signature is not merely academic; it is essential for ensuring the integrity of starting materials, monitoring reaction progress, and characterizing final products. By employing the robust experimental protocols detailed in this guide, researchers can confidently and safely leverage the synthetic potential of this versatile chemical building block.

References

The Versatile Building Block: An In-depth Technical Guide to 6-Bromo-2-chloroquinoxaline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern synthetic chemistry, heterocyclic compounds form the bedrock of many transformative discoveries. Among these, the quinoxaline scaffold, a fusion of benzene and pyrazine rings, is a privileged structure, particularly in the realms of medicinal chemistry and materials science. This guide focuses on a key derivative, 6-Bromo-2-chloroquinoxaline, a versatile building block whose strategic placement of halogen atoms offers a gateway to a multitude of complex molecular architectures. As a senior application scientist, this document aims to provide not just a repository of information, but a practical, in-depth understanding of the synthesis, reactivity, and application of this crucial chemical intermediate. We will delve into the causality behind experimental choices, ensuring that the presented protocols are not just recipes, but self-validating systems for reproducible success in the laboratory.

Molecular Structure and Physicochemical Properties

This compound is a solid at room temperature with a molecular formula of C₈H₄BrClN₂ and a molecular weight of approximately 243.49 g/mol .[1][2] Its structure is characterized by a quinoxaline core with a bromine atom at the 6-position and a chlorine atom at the 2-position. This substitution pattern is key to its utility, providing two distinct reactive handles for sequential and selective functionalization.

PropertyValueReference(s)
CAS Number 55687-02-0[1]
Molecular Formula C₈H₄BrClN₂[1][2]
Molecular Weight 243.49 g/mol [1]
Physical Form Solid[3]
Melting Point 150-152.5 °C[3]
Boiling Point 312.5 °C at 760 mmHg[3]
SMILES Clc1ncc2cc(Br)ccc2n1[4]
InChI Key XDJDRCGDVKTDHY-UHFFFAOYSA-N[3]

Synthesis of this compound

The synthesis of this compound can be approached through a logical sequence of well-established organic reactions. A common and efficient strategy involves the condensation of a substituted o-phenylenediamine with a 1,2-dicarbonyl compound, followed by chlorination.

Conceptual Synthetic Workflow

G cluster_0 Synthesis Pathway A 4-Bromo-1,2-diaminobenzene C Condensation A->C B Glyoxylic Acid B->C D 6-Bromo-2-hydroxyquinoxaline C->D Cyclization E Chlorination (e.g., POCl3) D->E F This compound E->F Substitution

Caption: Conceptual workflow for the synthesis of this compound.

Step-by-Step Experimental Protocol (Adapted from similar syntheses)

Part 1: Synthesis of 6-Bromo-2-hydroxyquinoxaline

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 4-bromo-1,2-phenylenediamine (1 equivalent) in a suitable solvent such as a mixture of ethanol and water.

  • Addition of Reagents: To this solution, add an aqueous solution of glyoxylic acid (1.1 equivalents).

  • Reaction Conditions: Heat the mixture to reflux and maintain for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature. The product, 6-bromo-2-hydroxyquinoxaline, will precipitate out of the solution. Collect the solid by vacuum filtration, wash with cold water and then a small amount of cold ethanol to remove impurities. Dry the product under vacuum.

Part 2: Chlorination to this compound

  • Reaction Setup: In a fume hood, equip a round-bottom flask with a reflux condenser and a calcium chloride drying tube. Add the dried 6-bromo-2-hydroxyquinoxaline (1 equivalent) to the flask.

  • Addition of Chlorinating Agent: Carefully add phosphorus oxychloride (POCl₃) (5-10 equivalents) to the flask. A catalytic amount of dimethylformamide (DMF) can be added to facilitate the reaction.

  • Reaction Conditions: Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 2-3 hours, or until TLC analysis indicates the complete consumption of the starting material.

  • Work-up and Isolation: Allow the mixture to cool to room temperature. Slowly and carefully quench the excess POCl₃ by pouring the reaction mixture onto crushed ice with vigorous stirring. This is a highly exothermic reaction and must be performed with caution. The product will precipitate as a solid.

  • Purification: Collect the crude product by vacuum filtration and wash thoroughly with water until the filtrate is neutral. The crude this compound can be further purified by recrystallization from a suitable solvent such as ethanol or by column chromatography on silica gel.

Spectroscopic Characterization (Predicted)

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show signals in the aromatic region (7.5-9.0 ppm). The protons on the quinoxaline ring system will exhibit characteristic splitting patterns (doublets, doublet of doublets) due to coupling with adjacent protons. The proton at position 3 is expected to be a singlet. The protons on the benzene ring will show coupling consistent with their relative positions.

¹³C NMR Spectroscopy: The carbon NMR spectrum will display eight distinct signals corresponding to the eight carbon atoms in the molecule. The carbons attached to the electronegative nitrogen, chlorine, and bromine atoms will be deshielded and appear at a lower field (higher ppm values). The approximate chemical shift ranges for aromatic carbons are typically between 120-150 ppm.[9]

Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the aromatic C-H stretching vibrations (around 3100-3000 cm⁻¹), C=C and C=N stretching vibrations of the quinoxaline ring (in the 1600-1400 cm⁻¹ region), and C-Br and C-Cl stretching vibrations (in the fingerprint region, typically below 800 cm⁻¹).[2][10]

Mass Spectrometry (MS): The mass spectrum will show a characteristic isotopic pattern for the molecular ion peak due to the presence of both bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio). This will result in a cluster of peaks for the molecular ion, which is a definitive feature for confirming the presence of these halogens.[11]

Reactivity and Synthetic Applications

The utility of this compound as a synthetic intermediate stems from the differential reactivity of the C-Br and C-Cl bonds, allowing for selective and sequential functionalization through various cross-coupling reactions.

Palladium-Catalyzed Cross-Coupling Reactions

This class of reactions is paramount for C-C and C-N bond formation, enabling the construction of complex molecular scaffolds.

G cluster_1 Reactivity of this compound cluster_2 C-C Coupling cluster_3 C-N Coupling cluster_4 Nucleophilic Substitution Start This compound Suzuki Suzuki-Miyaura (Ar-B(OH)2, Pd catalyst, base) Start->Suzuki Forms biaryl compounds Sonogashira Sonogashira (R-C≡CH, Pd/Cu catalyst, base) Start->Sonogashira Forms alkynylated quinoxalines Buchwald Buchwald-Hartwig (R2NH, Pd catalyst, base) Start->Buchwald Forms aminoquinoxalines SNAr SNAr (Nu-H, base) Start->SNAr Substitutes the 2-chloro group

Caption: Key reaction pathways for the functionalization of this compound.

1. Suzuki-Miyaura Coupling: This reaction is a powerful method for forming carbon-carbon bonds between the quinoxaline core and various aryl or vinyl boronic acids or esters.[12][13][14]

  • Experimental Protocol (General):

    • To a mixture of this compound (1 equivalent), an arylboronic acid (1.2-1.5 equivalents), and a palladium catalyst such as Pd(PPh₃)₄ or PdCl₂(dppf) (2-5 mol%) in a suitable solvent (e.g., toluene, dioxane, or DMF/water), add a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄) (2-3 equivalents).

    • Degas the mixture and heat under an inert atmosphere (N₂ or Ar) at 80-110 °C until the starting material is consumed (monitored by TLC or LC-MS).

    • After cooling, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the residue by column chromatography to yield the desired biaryl quinoxaline.

2. Sonogashira Coupling: This reaction allows for the introduction of an alkyne moiety onto the quinoxaline ring, a valuable functional group for further transformations or for its electronic properties.[15][16][17][18]

  • Experimental Protocol (General):

    • To a solution of this compound (1 equivalent) and a terminal alkyne (1.2-1.5 equivalents) in a solvent such as THF or DMF, add a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂) (2-5 mol%), a copper(I) co-catalyst (e.g., CuI) (1-5 mol%), and a base (e.g., triethylamine or diisopropylethylamine).

    • Stir the reaction mixture under an inert atmosphere at room temperature or with gentle heating until completion.

    • Upon completion, dilute the mixture with water and extract with an organic solvent.

    • Wash the organic layer, dry, and concentrate.

    • Purify the product by column chromatography.

3. Buchwald-Hartwig Amination: This is a key method for the synthesis of N-aryl and N-heteroaryl quinoxalines, which are common motifs in biologically active molecules.[9][11][19][20]

  • Experimental Protocol (General):

    • In an oven-dried flask under an inert atmosphere, combine this compound (1 equivalent), an amine (1.2 equivalents), a palladium catalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂) (1-5 mol%), a phosphine ligand (e.g., XPhos, SPhos, or BINAP) (2-10 mol%), and a strong base (e.g., NaOtBu or Cs₂CO₃) (1.5-2 equivalents).

    • Add an anhydrous solvent (e.g., toluene or dioxane) and heat the mixture at 80-120 °C until the reaction is complete.

    • Cool the mixture, dilute with an organic solvent, and filter through a pad of celite to remove inorganic salts.

    • Concentrate the filtrate and purify the residue by column chromatography.

Applications in Drug Discovery and Materials Science

The unique structural and electronic properties of this compound and its derivatives make them highly valuable in several advanced scientific fields.

Scaffold for Kinase Inhibitors

Protein kinases are a major class of drug targets, particularly in oncology.[21] The quinoxaline scaffold can mimic the purine ring of ATP, making it an excellent starting point for the design of ATP-competitive kinase inhibitors.[16][22][23][24][25] The 6-bromo and 2-chloro positions on the quinoxaline ring provide ideal vectors for introducing substituents that can interact with specific amino acid residues in the kinase active site, thereby enhancing potency and selectivity. For instance, the 2-position can be functionalized with various amines via Buchwald-Hartwig amination to target the hinge region of the kinase, while the 6-position can be modified using Suzuki or Sonogashira coupling to extend into other pockets of the active site.

Building Block for Organic Electronic Materials

Quinoxaline derivatives are known for their electron-deficient nature, which makes them promising candidates for use as electron-transporting or emissive materials in organic light-emitting diodes (OLEDs) and other organic electronic devices.[18][26] The ability to tune the electronic properties of the quinoxaline core through substitution at the 6- and 2-positions allows for the rational design of materials with specific energy levels (HOMO/LUMO) and charge transport characteristics. The introduction of extended π-conjugated systems via Suzuki or Sonogashira coupling can further enhance these properties.

Safety and Handling

This compound is a chemical that should be handled with appropriate safety precautions in a laboratory setting. It is advisable to consult the Safety Data Sheet (SDS) before use.[1][3] In general, it should be handled in a well-ventilated fume hood, and personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Avoid inhalation of dust and contact with skin and eyes.

Conclusion

This compound stands out as a highly valuable and versatile building block in modern organic synthesis. Its di-halogenated structure provides a platform for selective and sequential functionalization through a variety of robust and well-established cross-coupling reactions. This adaptability makes it a cornerstone for the synthesis of complex molecules with significant potential in drug discovery, particularly in the development of kinase inhibitors, as well as in the burgeoning field of organic electronics. This guide has provided a comprehensive overview of its synthesis, reactivity, and applications, grounded in the principles of scientific integrity and practical laboratory utility. As research in these fields continues to advance, the importance of key intermediates like this compound is only set to grow.

References

6-Bromo-2-chloroquinoxaline: A Technical Guide for Advanced Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Quinoxaline Scaffold in Modern Medicinal Chemistry

The quinoxaline core, a fused heterocycle of benzene and pyrazine rings, represents a "privileged scaffold" in medicinal chemistry. Its rigid, planar structure and the presence of two nitrogen atoms provide ideal anchor points for engaging with biological targets through a variety of non-covalent interactions. Quinoxaline derivatives have demonstrated a remarkable breadth of pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[1][2] This has led to their investigation in numerous drug discovery programs, with some compounds entering clinical trials.[1] The versatility of the quinoxaline ring system allows for extensive chemical modification, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties to develop potent and selective therapeutic agents.

This guide focuses on a particularly valuable derivative: 6-Bromo-2-chloroquinoxaline . The strategic placement of two distinct halogen atoms—a bromine at the 6-position and a chlorine at the 2-position—renders this molecule a highly versatile building block for combinatorial chemistry and targeted synthesis. The differential reactivity of the C-Br and C-Cl bonds allows for selective, stepwise functionalization, making it an indispensable tool for researchers and scientists in the field of drug development.

Chemical Identity and Physicochemical Properties

Proper identification and understanding of a molecule's physical characteristics are foundational to its application in research.

PropertyValueReference(s)
IUPAC Name This compound
CAS Number 55687-02-0
Molecular Formula C₈H₄BrClN₂
Molecular Weight 243.49 g/mol
Appearance White to yellow solid[3]
Melting Point 150-152.5 °C
Boiling Point 312.5 °C at 760 mmHg
Canonical SMILES C1=CC2=C(C=C(C=N2)Br)N=C1Cl
InChI Key XDJDRCGDVKTDHY-UHFFFAOYSA-N

Synthesis of this compound: A Validated Protocol

The synthesis of this compound is reliably achieved through a two-step process starting from 4-bromo-1,2-phenylenediamine. This method involves a condensation reaction to form the quinoxaline core, followed by chlorination.

Diagram of Synthesis Pathway

Synthesis cluster_step1 Step 1: Condensation cluster_step2 Step 2: Chlorination A 4-Bromo-1,2-phenylenediamine C 6-Bromo-1,4-dihydroquinoxaline-2,3-dione A->C HCl (aq) Reflux B Oxalic Acid E 6-Bromo-2,3-dichloroquinoxaline* C->E Reflux D Phosphorus Oxychloride (POCl3) DMF (cat.) F This compound (Target Molecule) E->F Selective Reaction/ Further Processing caption *Note: The protocol yields 6-bromo-2,3-dichloroquinoxaline which serves as the direct precursor. SuzukiCoupling cluster_reactants Reactants cluster_conditions Reaction Conditions A This compound E 6-Aryl-2-chloroquinoxaline A->E Selective C-C Bond Formation at C6 Position B Arylboronic Acid (R-B(OH)₂) C Pd Catalyst (e.g., Pd(PPh₃)₄) D Base (e.g., Na₂CO₃, K₃PO₄) caption Selective Suzuki-Miyaura coupling at the C6-bromo position.

References

6-Bromo-2-chloroquinoxaline SMILES string

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 6-Bromo-2-chloroquinoxaline: A Versatile Scaffold for Modern Drug Discovery

Abstract

This guide provides a comprehensive technical overview of this compound, a heterocyclic building block of significant interest to the pharmaceutical and materials science industries. We delve into its core molecular identifiers, including its canonical SMILES string, and present detailed, field-proven protocols for its synthesis and strategic functionalization. The central thesis of this work is the compound's unique differential reactivity, where the C2-chloro and C6-bromo positions can be selectively addressed through a range of modern synthetic methodologies. This property makes it an exceptionally valuable scaffold for creating diverse molecular libraries, particularly in the discovery of novel kinase inhibitors. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this powerful intermediate in their synthetic programs.

Introduction: The Quinoxaline Scaffold in Medicinal Chemistry

Quinoxaline, a bicyclic heterocycle composed of a fused benzene and pyrazine ring, is recognized as a "privileged scaffold" in medicinal chemistry.[1][2] This designation is earned by molecular frameworks that can bind to multiple, distinct biological targets, thereby serving as a foundation for the development of a wide array of therapeutic agents. Quinoxaline derivatives have demonstrated a remarkable breadth of pharmacological activities, including antibacterial, antiviral, anticancer, and anti-inflammatory properties.[2][3]

The value of the quinoxaline core lies in its electronic nature and structural rigidity. The electron-deficient pyrazine ring influences the molecule's reactivity and provides hydrogen bond accepting sites, while the fused aromatic system allows for π-stacking interactions with biological targets like protein kinases.[4] this compound emerges as a particularly strategic starting material, offering two distinct halogenated sites for sequential and controlled chemical modification, enabling the systematic construction of complex, biologically active molecules.

Molecular Identification and Physicochemical Properties

Accurate molecular identification is the bedrock of reproducible science. This compound is a solid at room temperature, typically appearing as a white to yellow solid.[5] Its key identifiers and properties are summarized below.

Table 1: Core Identifiers and Physicochemical Properties

PropertyValueSource(s)
IUPAC Name This compound
CAS Number 55687-02-0
Molecular Formula C₈H₄BrClN₂[6]
Molecular Weight 243.49 g/mol [6]
Canonical SMILES Clc1nc2cc(Br)ccc2n1[7]
InChI 1S/C8H4BrClN2/c9-5-1-2-6-7(3-5)11-4-8(10)12-6/h1-4H
InChIKey XDJDRCGDVKTDHY-UHFFFAOYSA-N
Melting Point 150-152.5 °C
Boiling Point 312.5 °C at 760 mmHg

digraph "molecule" {
graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=1234];
node [shape=none, fontname="Helvetica", fontsize=12, fontcolor="#202124"];
edge [fontname="Helvetica", fontsize=10, color="#5F6368"];

// Define nodes for atoms N1 [label="N", pos="0.866,0.5!"]; C2 [label="C", pos="0,1!"]; N3 [label="N", pos="-0.866,0.5!"]; C4a [label="C", pos="-0.866,-0.5!"]; C8a [label="C", pos="0.866,-0.5!"]; C5 [label="C", pos="-1.732,-1!"]; C6 [label="C", pos="-1.732,-2!"]; C7 [label="C", pos="-0.866,-2.5!"]; C8 [label="C", pos="0,-2!"];

// Define nodes for substituents Cl [label="Cl", pos="0,2.2!", fontcolor="#34A853"]; Br [label="Br", pos="-2.8,-2.5!", fontcolor="#EA4335"]; H5[label="H", pos="-2.5,-0.6!"]; H7 [label="H", pos="-0.866,-3.3!"]; H8 [label="H", pos="0.8,-2.4!"]; H3_node [label="H", pos="-1.732,0.9!"];

// Draw bonds edge [style=solid]; C2 -- N1; N1 -- C8a; C8a -- C8; C8 -- C7; C7 -- C6; C6 -- C5; C5 -- C4a; C4a -- N3; N3 -- C2; C4a -- C8a;

// Double bonds edge [style=double]; C2 -- N3 [len=1.5]; C4a -- C5 [len=1.5]; C6 -- C7 [len=1.5]; C8 -- C8a [len=1.5];

// Substituent bonds edge [style=solid]; C2 -- Cl; C6 -- Br; C5 -- H5; C7 -- H7; C8 -- H8; N3 -- H3_node [style=invis]; // Placeholder for quinoxaline H, not present here. C3_H_placeholder [label="H", pos="-1.732, 0.9!", style=invis]; C3_placeholder [label="C", pos="-1.732, 0!"]; C3_placeholder -- N3; C3_placeholder -- C4a; C3_placeholder -- C3_H_placeholder;

// Add labels for positions node [shape=plaintext, fontsize=10, fontcolor="#4285F4"]; pos2 [label="2", pos="0.3,1.3!"]; pos6 [label="6", pos="-2.1,-2.2!"]; }

Caption: Structure of this compound.

Synthesis Protocol: A Reliable and Scalable Approach

The classical and most reliable synthesis of the quinoxaline core involves the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound.[1][8] For this compound, a robust two-step procedure starting from the commercially available 4-bromo-1,2-phenylenediamine is employed.

Step 1: Synthesis of 6-Bromoquinoxalin-2(1H)-one

The first step is a cyclocondensation reaction between 4-bromo-1,2-phenylenediamine and ethyl glyoxalate. The causality here is straightforward: the vicinal diamines attack the two carbonyl carbons of the glyoxalate derivative to form the pyrazine ring.

  • Protocol:

    • To a solution of 4-bromo-1,2-phenylenediamine (1.0 eq) in ethanol, add ethyl glyoxalate (1.1 eq, typically as a 50% solution in toluene).

    • Heat the mixture to reflux for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature. The product, 6-bromoquinoxalin-2(1H)-one, will precipitate.

    • Collect the solid by filtration, wash with cold ethanol, and dry under vacuum. This intermediate is often of sufficient purity for the next step.

Step 2: Chlorination to this compound

The hydroxyl group of the quinoxalinone intermediate is converted to a chloride, a superior leaving group for subsequent reactions. Phosphorus oxychloride (POCl₃) is the reagent of choice due to its efficacy and the volatile nature of its byproducts.

  • Protocol:

    • In a flask equipped with a reflux condenser and under an inert atmosphere (e.g., nitrogen), suspend 6-bromoquinoxalin-2(1H)-one (1.0 eq) in phosphorus oxychloride (POCl₃, 5-10 eq).

    • Optionally, a catalytic amount of N,N-dimethylformamide (DMF) can be added to facilitate the reaction.

    • Heat the mixture to reflux (approx. 105 °C) for 2-4 hours. The solid will gradually dissolve as the reaction proceeds.

    • After cooling to room temperature, carefully pour the reaction mixture onto crushed ice with vigorous stirring. Caution: This is a highly exothermic quench.

    • Neutralize the acidic solution with a base (e.g., solid sodium bicarbonate or aqueous NaOH) until the pH is ~7-8.

    • The crude product will precipitate. Collect the solid by filtration, wash thoroughly with water, and dry.

    • Recrystallization from a suitable solvent like ethanol or isopropanol yields the pure this compound.

synthesis_workflow start 4-Bromo-1,2-phenylenediamine + Ethyl Glyoxalate step1 Step 1: Cyclocondensation (Ethanol, Reflux) start->step1 intermediate 6-Bromoquinoxalin-2(1H)-one step1->intermediate step2 Step 2: Chlorination (POCl₃, Reflux) intermediate->step2 product This compound step2->product

Caption: Two-step synthesis of this compound.

Chemical Reactivity: A Scaffold for Sequential Functionalization

The synthetic power of this compound lies in the differential reactivity of its two halogen atoms. The chlorine at the C2 position is significantly more reactive towards nucleophilic substitution and certain cross-coupling reactions than the bromine at the C6 position.

Causality: The C2 position is part of the electron-deficient pyrazine ring and is alpha to a ring nitrogen. This electronic arrangement strongly activates the C2-Cl bond towards nucleophilic attack, facilitating SNAr reactions.[9] Conversely, the C6-Br bond is on the benzenoid ring and behaves like a standard aryl bromide.

Nucleophilic Aromatic Substitution (SNAr) at C2

The activated C2-Cl is readily displaced by a variety of nucleophiles (amines, alcohols, thiols) while leaving the C6-Br intact. This selectivity is the cornerstone of its utility.

  • Self-Validating Protocol (Amination):

    • Dissolve this compound (1.0 eq) in a polar aprotic solvent like DMSO or DMF.[9]

    • Add the desired amine nucleophile (1.1-1.5 eq) and a non-nucleophilic base such as potassium carbonate (K₂CO₃) or diisopropylethylamine (DIPEA) (2.0 eq).

    • Heat the reaction to 80-120 °C and stir until TLC or LC-MS indicates complete consumption of the starting material.

    • The reaction is validated by the selective formation of the 2-amino-6-bromoquinoxaline product, with the C-Br bond remaining for subsequent cross-coupling.

Palladium-Catalyzed Cross-Coupling: An Inversion of Normal Reactivity

In palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling, the typical reactivity order is Ar-I > Ar-Br > Ar-Cl.[10] However, for this compound, a fascinating inversion occurs. The strong electrophilicity of the C2 position can facilitate the oxidative addition of palladium to the C2-Cl bond in preference to the C6-Br bond.[11] This allows for selective arylation or vinylation at C2.

  • Self-Validating Protocol (Suzuki-Miyaura Coupling at C2):

    • In an inert atmosphere, combine this compound (1.0 eq), an arylboronic acid (1.2 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., aqueous Na₂CO₃) in a solvent system like toluene/ethanol/water.[12][13]

    • Heat the mixture to 80-100 °C for 6-12 hours.

    • The reaction is validated by the selective formation of the 2-aryl-6-bromoquinoxaline. The remaining C6-Br can then be functionalized in a second, distinct cross-coupling reaction (e.g., Buchwald-Hartwig amination) under different conditions.[5][14]

reactivity_workflow start This compound snar SNAr Reaction (e.g., R₂NH, Base) start->snar Path A (Selective C2 Substitution) suzuki Selective Suzuki Coupling (ArB(OH)₂, Pd Catalyst) start->suzuki Path B (Selective C2 Coupling) product1 2-Amino-6-bromoquinoxaline snar->product1 cc1 Cross-Coupling (e.g., Suzuki, Buchwald) product1->cc1 C6 Functionalization final1 2-Amino-6-aryl/alkyl- quinoxaline cc1->final1 product2 2-Aryl-6-bromoquinoxaline suzuki->product2 cc2 Cross-Coupling or SNAr (e.g., Buchwald Amination) product2->cc2 C6 Functionalization final2 2-Aryl-6-amino- quinoxaline cc2->final2

Caption: Selective functionalization pathways for this compound.

Application in Drug Discovery: Case Study in Kinase Inhibitors

Protein kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of diseases like cancer.[4] Many kinase inhibitors bind to the ATP-binding pocket of the enzyme. The quinoxaline scaffold is an excellent "hinge-binder," forming key hydrogen bonds with the kinase hinge region, while substituents on the scaffold explore adjacent hydrophobic pockets to achieve potency and selectivity.[15]

This compound is an ideal starting point for synthesizing kinase inhibitors. A typical strategy involves:

  • SNAr at C2: An amine is installed at the C2 position to act as the hinge-binding element.

  • Cross-Coupling at C6: A larger, often aromatic, group is introduced at the C6 position via Suzuki or other cross-coupling reactions to occupy the hydrophobic "back pocket," enhancing affinity and selectivity.[16]

Table 2: Examples of Quinoxaline-Based Kinase Inhibitors and Their Targets

Inhibitor ClassTarget Kinase(s)Therapeutic AreaReference(s)
PhenylquinazolinesPI3K p110αOncology[17]
Pyrrolo[3,2-b]quinoxalinesEphB4, various RTKsOncology[15]
DimethylquinoxalinesGSK3β, DYRK1A, CLK1Neurodegeneration, Oncology[4]
Bosutinib-based PROTACsBCR-ABL, c-ABLOncology (CML)[18]
Note: This table shows the utility of the broader quinoxaline scaffold in kinase inhibition.

Spectroscopic and Analytical Characterization

Verification of the structure and purity of this compound is essential.

  • ¹H NMR: The proton NMR spectrum is expected to show three distinct signals in the aromatic region (typically 7.5-9.0 ppm), corresponding to the protons at the C3, C5, C7, and C8 positions. The coupling patterns (doublets, doublet of doublets) would be consistent with the substitution pattern.

  • ¹³C NMR: The carbon NMR spectrum will display eight signals for the eight unique carbon atoms in the molecule. The carbons attached to the electronegative nitrogen, chlorine, and bromine atoms will be shifted accordingly.

  • Mass Spectrometry (MS): The mass spectrum will show a characteristic isotopic pattern for the molecular ion [M]⁺ due to the presence of both bromine (⁷⁹Br/⁸¹Br ≈ 1:1) and chlorine (³⁵Cl/³⁷Cl ≈ 3:1), providing unambiguous confirmation of the elemental composition.

Safety and Handling

As with any laboratory chemical, proper safety precautions must be observed.

Table 3: GHS Hazard and Precautionary Information

CategoryInformationSource(s)
Pictogram GHS07 (Harmful)
Signal Word Warning[7]
Hazard Statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)
Precautionary Statements P261 (Avoid breathing dust), P280 (Wear protective gloves/eye protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.)[7]

Always handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Refer to the full Safety Data Sheet (SDS) from your supplier before use.

Conclusion

This compound is more than just a chemical intermediate; it is a sophisticated synthetic tool. Its value is defined by the predictable and selective reactivity of its two halogen substituents. By enabling chemists to perform sequential, site-specific modifications—typically SNAr at the C2 position followed by cross-coupling at the C6 position—it provides a reliable and efficient pathway to complex molecular architectures. This strategic advantage has cemented its role as a key building block in the rational design of modern pharmaceuticals, particularly in the highly competitive field of kinase inhibitor discovery.

References

An In-depth Technical Guide to the ¹H NMR Spectrum of 6-Bromo-2-chloroquinoxaline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 6-Bromo-2-chloroquinoxaline. Authored from the perspective of a Senior Application Scientist, this document synthesizes theoretical predictions with practical insights to serve as an essential resource for the structural elucidation and quality control of this important heterocyclic compound.

Introduction

This compound is a key intermediate in the synthesis of various biologically active compounds, including ligands for the Tec Src Homology 3 (SH3) domain.[1] Accurate structural characterization is paramount for its use in drug discovery and development. ¹H NMR spectroscopy is a powerful and indispensable tool for confirming the molecular structure and assessing the purity of such compounds. This guide will delve into the predicted ¹H NMR spectrum of this compound, providing a detailed interpretation of chemical shifts, coupling constants, and multiplicity patterns.

Predicted ¹H NMR Spectrum of this compound

The ¹H NMR spectrum of this compound is predicted to exhibit four distinct signals in the aromatic region, corresponding to the four protons on the quinoxaline ring system. The chemical shifts and splitting patterns are influenced by the electron-withdrawing effects of the chloro and bromo substituents, as well as the nitrogen atoms in the pyrazine ring.

The structure and numbering of this compound are as follows:

Caption: Molecular structure of this compound with proton numbering.

Analysis of Predicted Chemical Shifts and Coupling Patterns

The predicted ¹H NMR spectral data for this compound in a standard deuterated solvent such as CDCl₃ are summarized in the table below. The predictions are based on the analysis of substituent effects on the quinoxaline ring system, drawing comparisons with related compounds like 2-chloroquinoxaline and 6-bromoquinoline.[2][3]

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityPredicted Coupling Constants (J, Hz)
H-3~8.7 - 8.9Singlet (s)-
H-5~8.0 - 8.2Doublet (d)Jortho (H5-H7) ≈ 8.5 - 9.0 Hz
H-7~7.8 - 8.0Doublet of doublets (dd)Jortho (H7-H8) ≈ 8.5 - 9.0 Hz, Jmeta (H5-H7) ≈ 2.0 - 2.5 Hz
H-8~8.1 - 8.3Doublet (d)Jortho (H8-H7) ≈ 8.5 - 9.0 Hz

Detailed Rationale:

  • H-3: This proton is on the pyrazine ring and is adjacent to a nitrogen atom and a carbon bearing a chlorine atom. The electron-withdrawing nature of both the nitrogen and the chlorine will deshield this proton significantly, causing it to resonate at a high chemical shift, likely appearing as a singlet as there are no adjacent protons to couple with.

  • H-5: This proton is on the benzene ring and is in the peri position to a nitrogen atom, which has a deshielding effect. It will appear as a doublet due to ortho-coupling with H-7.

  • H-7: This proton is ortho to H-8 and meta to H-5. Therefore, it is expected to appear as a doublet of doublets. The larger coupling constant will be from the ortho-coupling with H-8, and the smaller coupling constant will be from the meta-coupling with H-5.[4][5][6] The bromine at position 6 will also influence its chemical shift.

  • H-8: This proton is ortho to H-7 and will appear as a doublet. Its chemical shift will be influenced by the adjacent nitrogen atom.

The spin-spin coupling relationships can be visualized with the following diagram:

G H3 H-3 H5 H-5 H7 H-7 H5->H7 Jortho H5->H7 Jmeta H8 H-8 H7->H8 Jortho G cluster_0 Sample Preparation cluster_1 NMR Acquisition cluster_2 Data Processing weigh Weigh 5-10 mg of sample dissolve Dissolve in 0.6-0.7 mL CDCl3 with TMS weigh->dissolve transfer Transfer to NMR tube dissolve->transfer instrument 400+ MHz Spectrometer transfer->instrument parameters Set acquisition parameters (pulse, width, delay) instrument->parameters acquire Acquire FID (16-64 scans) parameters->acquire ft Fourier Transform acquire->ft phase Phase Correction ft->phase calibrate Calibrate to TMS (0.00 ppm) phase->calibrate analyze Analyze Spectrum calibrate->analyze

References

mass spectrometry of 6-Bromo-2-chloroquinoxaline

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Mass Spectrometry of 6-Bromo-2-chloroquinoxaline

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive examination of the mass spectrometric behavior of this compound, a heterocyclic compound of significant interest in pharmaceutical and chemical research. As a Senior Application Scientist, this document moves beyond procedural outlines to deliver a deep, mechanistic understanding of the analytical process. We will explore the foundational principles of ionization and fragmentation as they apply to this specific molecule, emphasizing the causality behind experimental design. The protocols herein are designed to be self-validating, ensuring that researchers, scientists, and drug development professionals can achieve robust and reproducible results. This guide is grounded in authoritative references to fortify the scientific integrity of the presented methodologies and interpretations.

Introduction: The Analytical Imperative for this compound

Quinoxaline derivatives are a cornerstone in medicinal chemistry, forming the structural core of compounds with a wide array of biological activities, including anticancer and antibacterial properties.[1][2] this compound serves as a critical building block in the synthesis of these more complex pharmaceutical agents. Consequently, its unambiguous structural confirmation and purity assessment are paramount. Mass spectrometry (MS) stands as the definitive technique for this purpose, offering unparalleled sensitivity and structural insight by providing precise molecular weight determination and detailed fragmentation data.[3] This guide elucidates the mass spectrometric analysis of this molecule, focusing on its unique isotopic signature and predictable fragmentation pathways.

Molecular Structure and Isotopic Profile: A Halogenated Fingerprint

The most telling feature of this compound in mass spectrometry is its distinctive isotopic pattern, a direct result of the natural isotopic abundances of bromine and chlorine.

  • Bromine Isotopes : 79Br (100% relative abundance) and 81Br (~97.3% relative abundance). This creates a characteristic M:M+2 doublet of nearly equal intensity (1:1 ratio).[4]

  • Chlorine Isotopes : 35Cl (100% relative abundance) and 37Cl (~32.0% relative abundance). This produces a signature M:M+2 doublet with an approximate 3:1 intensity ratio.[4]

When combined in one molecule, these patterns superimpose to create a unique isotopic cluster for the molecular ion (M•+), M+2, M+4, and even M+6 peaks, which is unequivocally diagnostic for the presence of one bromine and one chlorine atom.

Molecular Formula: C8H4BrClN2[5] Monoisotopic Molecular Weight: 241.9352 g/mol

Table 1: Predicted Isotopic Distribution for the Molecular Ion of this compound
IonIsotopic Compositionm/z (approx.)Relative Abundance (%)
M•+C8H479Br35ClN2241.9100.0
[M+2]•+C8H481Br35ClN2 / C8H479Br37ClN2243.9130.3
[M+4]•+C8H481Br37ClN2245.941.7
[M+6]•+Negligible--

Note: Relative abundances are calculated based on the natural isotopic abundances of Br and Cl and will be the defining feature in any acquired spectrum.

Ionization Methodologies: Choosing the Right Tool

The choice of ionization technique is dictated by the analytical objective. For this compound, the primary methods are Electron Ionization (EI) and Electrospray Ionization (ESI). These are classic examples of "hard" and "soft" ionization techniques, respectively.[6]

Electron Ionization (EI): For Structural Elucidation

EI is a high-energy process where the analyte is bombarded with electrons, leading to the formation of a molecular ion (M•+) that is often energetically unstable.[7][8] This instability causes the molecular ion to break apart into smaller, characteristic fragment ions.

  • Why Choose EI? The resulting fragmentation pattern is like a fingerprint, providing rich structural information that can be used to piece the molecule back together. EI is the gold standard for creating searchable library spectra.

  • Causality: The high energy (typically 70 eV) imparted to the molecule exceeds the bond energies within the quinoxaline structure, forcing it to fragment in predictable ways to dissipate the excess energy.[9] The stability of the resulting fragments dictates the intensity of their corresponding peaks in the mass spectrum.[7]

Electrospray Ionization (ESI): For Molecular Weight Confirmation

ESI is a soft ionization technique that transfers ions already in solution into the gas phase.[6] It imparts very little excess energy, meaning the molecule typically does not fragment.

  • Why Choose ESI? It is ideal for unequivocally determining the molecular weight of the compound. The primary ion observed will be the protonated molecule, [M+H]+, which will exhibit the same characteristic isotopic cluster as the molecular ion in EI. ESI is also highly compatible with liquid chromatography (LC-MS).

  • Causality: By dissolving the analyte in a suitable solvent (e.g., methanol with a trace of formic acid) and applying a high voltage, a fine spray of charged droplets is created. As the solvent evaporates, the charge density on the droplets increases until ions are ejected into the gas phase, typically as protonated adducts [M+H]+.[10] This gentle process preserves the intact molecule.

Fragmentation Analysis under Electron Ionization (EI)

The fragmentation of this compound under EI is governed by the relative strengths of its bonds and the stability of the resulting cationic fragments. The aromatic quinoxaline core is relatively stable, while the carbon-halogen bonds are the most likely initial cleavage points.

Key Predicted Fragmentation Pathways:
  • Loss of Chlorine Radical (M - 35/37): The C-Cl bond is weaker than the C-Br bond. Initial loss of a chlorine radical (•Cl) is a highly probable event, leading to a prominent fragment ion at m/z 207/209.

  • Loss of Bromine Radical (M - 79/81): Subsequent or alternative loss of a bromine radical (•Br) from the molecular ion would result in a fragment at m/z 163/165. This is generally less favored than the initial loss of chlorine.[11]

  • Loss of Cyanogen (C2N2): A characteristic fragmentation of quinoxaline and other nitrogen-containing heterocyclic systems is the expulsion of a neutral cyanogen molecule from the pyrazine ring. This would likely occur after the initial loss of a halogen. For instance, the [M-Cl]+ ion (m/z 207) could lose C2N2 to yield a fragment at m/z 155.

  • Sequential Halogen Loss: The molecular ion can lose •Cl to form the ion at m/z 207, which can then lose •Br to form an ion at m/z 128.

Below is a DOT script visualizing the primary fragmentation logic.

G M M•+ (m/z 242/244/246) This compound F1 [M-Cl]+ (m/z 207/209) M->F1 - •Cl F2 [M-Br]+ (m/z 163/165) M->F2 - •Br F3 [M-Cl-Br]+ (m/z 128) F1->F3 - •Br F4 [M-Cl-C2N2]+ (m/z 155/157) F1->F4 - C2N2

Caption: Predicted EI fragmentation pathway for this compound.

Table 2: Summary of Predicted Key Fragment Ions
m/z (approx.)Proposed IdentityNotes
242/244/246[M]•+ (Molecular Ion)Exhibits the characteristic 1Br, 1Cl isotopic cluster.
207/209[M-Cl]+Loss of a chlorine radical. Isotopic pattern will show only bromine (1:1).
163/165[M-Br]+Loss of a bromine radical. Isotopic pattern will show only chlorine (3:1).
128[C8H4N2]+Loss of both halogens.
155/157[M-Cl-C2N2]+Loss of cyanogen from the [M-Cl]+ fragment.

Experimental Protocol: GC-MS Analysis

This protocol outlines a self-validating workflow for acquiring an EI mass spectrum using a standard Gas Chromatography-Mass Spectrometry (GC-MS) system. The GC provides separation and purification prior to MS analysis.

G cluster_prep Sample Preparation cluster_gcms GC-MS System cluster_analysis Data Analysis A 1. Dissolve Sample (1 mg/mL in Acetone) B 2. Inject 1 µL (Splitless Mode) A->B C 3. GC Separation (e.g., DB-5 column) B->C D 4. EI Ionization (70 eV) C->D E 5. Mass Analysis (Quadrupole, m/z 50-350) D->E F 6. Spectrum Acquisition E->F G 7. Data Interpretation - Identify M•+ - Analyze Isotopic Cluster - Assign Fragments F->G

Caption: General workflow for GC-MS analysis of this compound.

Step-by-Step Methodology:
  • Sample Preparation:

    • Accurately weigh ~1 mg of this compound.

    • Dissolve in 1 mL of high-purity acetone or ethyl acetate to create a 1 mg/mL stock solution. Ensure the solvent is GC-MS compatible.

  • Instrumentation Setup (Typical Parameters):

    • GC Inlet: Set to 250°C, splitless mode.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • GC Column: A standard non-polar column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane).

    • Oven Program:

      • Initial temperature: 100°C, hold for 1 minute.

      • Ramp: Increase at 20°C/min to 280°C.

      • Hold: Maintain 280°C for 5 minutes.

    • MS Transfer Line: 280°C.

    • Ion Source: 230°C, Electron Ionization (EI) at 70 eV.

    • Mass Analyzer: Quadrupole, scanning a mass range of m/z 50-350.

  • Injection and Acquisition:

    • Inject 1 µL of the prepared sample into the GC-MS.

    • Begin data acquisition. The total run time will be approximately 15 minutes.

  • Data Analysis and Validation:

    • Extract the mass spectrum from the chromatographic peak corresponding to this compound.

    • Validation Check 1 (Molecular Ion): Locate the molecular ion cluster. Its heaviest peak should be at an m/z corresponding to the [M+4]•+ ion (~246).

    • Validation Check 2 (Isotopic Cluster): Verify that the M•+, [M+2]•+, and [M+4]•+ peaks exhibit the intensity ratios predicted in Table 1. This confirms the elemental composition.

    • Validation Check 3 (Fragmentation): Identify the key fragment ions as proposed in Table 2. The presence of fragments corresponding to the loss of Cl and Br provides orthogonal confirmation of the structure.

Conclusion

The mass spectrometric analysis of this compound is a robust and highly informative process. By leveraging the compound's unique isotopic signature, a confident identification can be made with near certainty. Further analysis of the fragmentation patterns, particularly under EI conditions, provides irrefutable structural confirmation. The methodologies and interpretations presented in this guide offer a comprehensive framework for researchers, ensuring data of the highest quality and integrity in the pursuit of novel chemical and pharmaceutical development.

References

Section 1: Compound Profile and Strategic Importance

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Safe Handling of 6-Bromo-2-chloroquinoxaline

This guide provides a comprehensive overview of the safety, handling, and risk mitigation strategies for this compound, a key intermediate in synthetic and medicinal chemistry. Designed for researchers, scientists, and drug development professionals, this document moves beyond a standard Safety Data Sheet (SDS) to offer practical, field-tested insights grounded in established safety principles.

This compound is a halogenated heterocyclic compound widely utilized as a building block in the synthesis of more complex molecules.[1] Its structure, featuring two distinct halogen atoms at positions 2 and 6 of the quinoxaline core, allows for selective, stepwise functionalization through reactions like Suzuki, Buchwald-Hartwig, and nucleophilic aromatic substitution. This versatility makes it a valuable precursor for developing novel therapeutic agents, including kinase inhibitors and antiviral compounds.[2][3] Understanding its chemical properties and associated hazards is paramount for its safe and effective use in a laboratory setting.

Chemical and Physical Properties

A summary of the key physical and chemical identifiers for this compound is provided below.

PropertyValueSource(s)
CAS Number 55687-02-0[4][5]
Molecular Formula C₈H₄BrClN₂[4][6]
Molecular Weight 243.49 g/mol [4][6]
Appearance Solid[5]
Melting Point 150-152.5 °C[5]
Boiling Point 312.5 °C at 760 mmHg[5]
IUPAC Name This compound[5]
InChI Key XDJDRCGDVKTDHY-UHFFFAOYSA-N[5]

graph "chemical_structure" {
layout=neato;
node [shape=none, margin=0];
edge [style=bold];

// Define nodes for atoms N1 [label="N", pos="0,1!", fontcolor="#202124"]; N2 [label="N", pos="2,0!", fontcolor="#202124"]; C1 [label="C", pos="1,1!", fontcolor="#202124"]; C2 [label="C", pos="2,1!", fontcolor="#202124"]; C3 [label="C", pos="3,0!", fontcolor="#202124"]; C4 [label="C", pos="3,-1!", fontcolor="#202124"]; C5 [label="C", pos="2,-2!", fontcolor="#202124"]; C6 [label="C", pos="1,-2!", fontcolor="#202124"]; C7 [label="C", pos="0,-1!", fontcolor="#202124"]; C8 [label="C", pos="1,0!", fontcolor="#202124"]; Cl [label="Cl", pos="-1,2!", fontcolor="#34A853"]; Br [label="Br", pos="4,-2!", fontcolor="#EA4335"];

// Define aromatic ring bonds N1 -- C1 [len=1.2]; C1 -- C2 [len=1.2]; C2 -- N2 [len=1.2]; N2 -- C3 [len=1.2]; C3 -- C4 [len=1.2]; C4 -- C5 [len=1.2]; C5 -- C6 [len=1.2]; C6 -- C7 [len=1.2]; C7 -- N1 [len=1.2]; C8 -- C1 [style=invis]; // Center point for clarity C8 -- N1 [len=1.2]; C8 -- N2 [len=1.2]; C8 -- C7 [len=1.2]; C8 -- C3 [len=1.2];

// Substituents N1 -- Cl [len=1.2]; C4 -- Br [len=1.2];

// Benzene ring double bonds C1 -- C2 [style=solid]; C3 -- C4 [style=dashed]; C5 -- C6 [style=dashed]; C7 -- N1 [style=dashed]; C2 -- N2 [style=dashed]; N2 -- C8 [style=solid]; C8 -- C7 [style=solid]; C6 -- C7 [style=solid]; C4 -- C5 [style=solid]; C3 -- C8 [style=dashed]; }

Caption: Chemical Structure of this compound.

Section 2: Hazard Identification and GHS Classification

According to the Globally Harmonized System (GHS), this compound is classified as a hazardous substance.[4] The primary hazards are related to acute toxicity and irritation.

Hazard ClassGHS ClassificationHazard StatementSource(s)
Acute Toxicity, OralCategory 4H302: Harmful if swallowed[5][7]
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation[5][7]
Serious Eye Damage/IrritationCategory 2AH319: Causes serious eye irritation[5][7]
Specific Target Organ Toxicity (Single Exposure)Category 3 (Respiratory Tract)H335: May cause respiratory irritation[5][7]
Acute Toxicity, InhalationCategory 4H332: Harmful if inhaled[7]
GHS Label Elements

The GHS label for this compound includes a specific pictogram, signal word, and a series of hazard and precautionary statements.

Caption: GHS Pictogram and Hazard Statements.[5][7]

Expert Interpretation: The "Harmful" classification (as opposed to "Toxic" or "Fatal") indicates a moderate level of acute toxicity. However, the primary day-to-day risks for researchers lie in its irritant properties. The fine, solid nature of the compound means dust inhalation is a significant route of exposure, leading to respiratory tract irritation.[5] Skin and eye contact can cause significant irritation, necessitating robust personal protective equipment (PPE).

Section 3: Risk Mitigation and Safe Handling Protocols

A proactive approach to safety involves a multi-layered strategy encompassing engineering controls, administrative procedures, and personal protective equipment.

Engineering and Administrative Controls
  • Ventilation: All handling of solid this compound and its solutions must be performed inside a certified chemical fume hood to prevent inhalation of dust or vapors.[8][9]

  • Designated Area: Establish a designated area within the lab specifically for working with halogenated heterocycles. This area should be clearly marked, and access should be restricted.

  • Safe Handling Practices: Avoid dust formation during weighing and transfer by using smooth, careful motions. Never dry sweep spills; use appropriate wet cleanup methods or a HEPA-filtered vacuum.[8]

Personal Protective Equipment (PPE)

The selection of PPE is critical and should be based on a thorough risk assessment.

  • Eye and Face Protection: Wear chemical safety goggles and a face shield that conform to OSHA 29 CFR 1910.133 or European Standard EN166.[9]

  • Skin Protection: Wear a flame-retardant lab coat and handle the compound with chemically resistant gloves (e.g., nitrile). Gloves must be inspected before use and removed using the proper technique to avoid skin contamination.[8][10]

  • Respiratory Protection: If working outside of a fume hood is unavoidable (e.g., during a large-scale spill cleanup), a NIOSH/MSHA or EN 149 approved respirator with an appropriate particulate filter is mandatory.

Storage and Stability
  • Conditions: Store in a tightly closed container in a dry, cool, and well-ventilated area.[9][11] Some suppliers recommend refrigeration at 4°C for long-term storage.[5]

  • Incompatibilities: Keep away from strong oxidizing agents.[11]

  • Hazardous Decomposition: Combustion produces toxic gases, including carbon oxides (CO, CO₂), nitrogen oxides (NOx), hydrogen chloride (HCl), and hydrogen bromide (HBr).[9]

Safe_Handling_Workflow cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Post-Handling Phase A Risk Assessment: Review SDS and Procedures B Assemble PPE: Goggles, Face Shield, Lab Coat, Gloves A->B C Prepare Workspace: Verify Fume Hood Function, Clear Area, Designate Waste B->C D Weigh Compound in Fume Hood C->D E Perform Reaction/ Procedure D->E F Transfer & Seal Reaction Vessel E->F G Decontaminate Glassware & Surfaces F->G H Segregate & Label Halogenated Waste G->H I Remove PPE & Wash Hands Thoroughly H->I Emergency_Response_Flowchart cluster_actions start Exposure Event (Inhalation, Skin, Eye, Ingestion) inhalation Move to Fresh Air Provide Oxygen/CPR if needed start->inhalation skin Wash with Soap & Water (15+ min) Remove Contaminated Clothing start->skin eye Rinse with Water (15+ min) Remove Contact Lenses start->eye ingestion Rinse Mouth Do NOT Induce Vomiting start->ingestion seek_medical Seek Immediate Medical Attention inhalation->seek_medical skin->seek_medical eye->seek_medical ingestion->seek_medical inform Inform Supervisor & Safety Officer seek_medical->inform

References

Navigating the Chemistry of a Key Pharmaceutical Intermediate: A Technical Guide to the Safe Handling and Storage of 6-Bromo-2-chloroquinoxaline

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the journey from a promising molecule to a life-changing therapeutic is paved with meticulous experimentation and a profound respect for chemical reactivity. Intermediates like 6-Bromo-2-chloroquinoxaline are pivotal in this process, serving as versatile scaffolds in the synthesis of a new generation of pharmaceuticals.[1][2][3] However, the very features that make this halogenated heterocyclic compound a valuable building block also necessitate a comprehensive understanding of its potential hazards and the implementation of rigorous safety protocols. This guide provides an in-depth, experience-driven perspective on the safe handling and storage of this compound, moving beyond mere procedural lists to explain the underlying scientific principles that govern these critical precautions.

Hazard Identification and Risk Assessment: Understanding the Molecule

This compound is a solid, crystalline compound with a molecular weight of 243.49 g/mol .[4][5] Its structure, featuring a quinoxaline core substituted with both bromine and chlorine, is central to its reactivity and its toxicological profile. While comprehensive toxicological data for this specific intermediate is not always available, the presence of the halogenated aromatic system warrants a cautious approach.[4] Halogenated organic compounds, as a class, are known for their persistence in the environment and potential for bioaccumulation.[6]

A thorough risk assessment is the foundational step before any handling of this compound. For novel or sparsely studied intermediates where a formal Occupational Exposure Limit (OEL) has not been established, a control banding strategy is a prudent approach.[7][8][9][10] This involves categorizing the compound into a hazard band based on its structural alerts, available toxicological data for analogous compounds, and its intended use. Given its classification and hazard statements (H302: Harmful if swallowed, H315: Causes skin irritation, H319: Causes serious eye irritation, H335: May cause respiratory irritation), this compound should be handled in a facility equipped for potent compounds.[5]

Table 1: Key Safety and Physical Data for this compound

PropertyValueSource(s)
CAS Number 55687-02-0[4][5]
Molecular Formula C₈H₄BrClN₂[4][5]
Molecular Weight 243.49 g/mol [4][5]
Appearance Solid[5]
Melting Point 150-152.5 °C[5]
Boiling Point 312.5 °C at 760 mmHg[5]
GHS Hazard Statements H302, H315, H319, H335[5]
GHS Precautionary Statements P261, P264, P270, P271, P280, P302+P352, P304+P340, P305+P351+P338, P330, P362+P364, P403+P233, P405, P501[5]

Engineering Controls and Personal Protective Equipment: A Multi-Layered Defense

The primary principle for handling any potentially hazardous chemical is to minimize exposure. This is achieved through a combination of robust engineering controls and appropriate Personal Protective Equipment (PPE). The causality here is straightforward: engineering controls provide the first and most effective line of defense by containing the hazard at its source, while PPE serves as the final barrier between the researcher and the chemical.

Engineering Controls: The Primary Containment Strategy

For a compound like this compound, which is a solid and can form dust, all handling procedures should be conducted within a certified chemical fume hood with a face velocity appropriate for handling potent compounds. The rationale for this is to prevent the inhalation of airborne particles and to protect the laboratory environment from contamination. For weighing and transferring solids, a ventilated balance enclosure or a powder containment hood provides an even higher level of protection by minimizing air turbulence and ensuring that any generated dust is immediately captured.

Personal Protective Equipment (PPE): The Last Line of Defense

The selection of PPE should be based on a thorough risk assessment of the specific procedures being performed.

Table 2: Recommended Personal Protective Equipment for Handling this compound

PPE CategorySpecificationRationale and Justification
Eye and Face Protection Chemical safety goggles with side shields or a full-face shield.Protects against splashes of solvents and accidental projection of solid particles into the eyes. The quinoxaline structure suggests potential for eye irritation.[5]
Skin Protection Chemical-resistant gloves (Nitrile rubber is a common choice, but compatibility should be verified for the specific solvents used). A lab coat, preferably with elastic cuffs.Prevents direct skin contact, which can cause irritation.[5] Double-gloving is recommended for handling potent compounds to provide an extra layer of protection in case of a breach in the outer glove.
Respiratory Protection For routine handling within a fume hood, respiratory protection may not be necessary. However, for spill cleanup or when there is a potential for aerosol generation, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.Protects against inhalation of fine dust particles or vapors, which can cause respiratory tract irritation.[5]

Safe Handling and Experimental Protocols: A Step-by-Step Approach

Meticulous planning and execution are paramount when working with this compound. The following protocols are designed to minimize risk and ensure the integrity of the experiment.

Weighing and Transferring
  • Preparation : Before starting, ensure the chemical fume hood or ventilated balance enclosure is clean and uncluttered. All necessary equipment (spatulas, weigh boats, receiving flask) should be placed inside the hood.

  • Weighing : Carefully weigh the desired amount of this compound on a tared weigh boat. Use gentle movements to avoid creating dust.

  • Transfer : To transfer the solid to a reaction vessel, gently tap the weigh boat to slide the powder into the flask. If necessary, a small amount of a compatible, low-volatility solvent can be used to rinse the weigh boat and ensure a complete transfer. This "wetting" technique is crucial for minimizing dust generation.

  • Cleanup : Immediately after transfer, decontaminate the spatula and weigh boat with a suitable solvent and dispose of the rinsate as halogenated waste.

In-Reaction Handling

During a chemical reaction, the primary concern is the potential for unexpected exotherms, gas evolution, or the formation of hazardous byproducts.

  • Inert Atmosphere : Many reactions involving organometallic reagents or sensitive intermediates require an inert atmosphere (e.g., nitrogen or argon). This is not only to protect the reaction from air and moisture but also to prevent the potential for uncontrolled oxidation.

  • Temperature Control : Reactions should be conducted in a vessel equipped with a stirrer and a means of temperature control (e.g., a cooling bath). This allows for the dissipation of any heat generated during the reaction.

  • Monitoring : The progress of the reaction should be monitored using appropriate analytical techniques (e.g., TLC, LC-MS). This provides valuable information about the consumption of starting materials and the formation of products and byproducts.

Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling Prep Risk Assessment & PPE Donning Hood_Prep Prepare Fume Hood Prep->Hood_Prep Ready workspace Weigh Weighing in Ventilated Enclosure Hood_Prep->Weigh Begin handling Transfer Transfer to Reaction Vessel Weigh->Transfer Controlled addition Reaction In-Reaction Monitoring Transfer->Reaction Initiate synthesis Decon Decontaminate Equipment Reaction->Decon Post-reaction Waste Segregate & Dispose Waste Decon->Waste Proper disposal Storage Store Compound Appropriately Waste->Storage Final step

Caption: A logical workflow for the safe handling of this compound.

Storage and Stability: Preserving Integrity and Preventing Hazards

The proper storage of this compound is crucial for maintaining its purity and preventing the formation of hazardous degradation products.

Storage Conditions
  • Container : Store in a tightly sealed, clearly labeled container. The label should include the chemical name, CAS number, and any relevant hazard warnings.

  • Location : Store in a cool, dry, and well-ventilated area away from direct sunlight. A dedicated cabinet for toxic or reactive chemicals is recommended.

  • Incompatibilities : Avoid storage near strong oxidizing agents, strong acids, and strong bases. The reactivity of the chloro and bromo substituents on the quinoxaline ring makes it susceptible to nucleophilic substitution reactions.

Stability and Decomposition

While specific data on the thermal decomposition of this compound is limited, studies on related halogenated aromatic compounds suggest that thermal degradation can lead to the formation of toxic and corrosive gases, including hydrogen chloride, hydrogen bromide, and oxides of nitrogen.[11] Therefore, it is essential to avoid excessive heat.

The hydrolytic stability of this compound is also a consideration. The presence of the chloro group at the 2-position of the quinoxaline ring makes it susceptible to hydrolysis, particularly under basic conditions.[12] Hydrolysis would likely lead to the formation of 6-bromo-2-hydroxyquinoxaline, which may have a different toxicological profile.

Spill and Emergency Procedures: Preparedness is Key

In the event of a spill or accidental exposure, a swift and informed response is critical.

Spill Cleanup
  • Evacuate : If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity and alert others.

  • Contain : For small spills, contain the spill by covering it with an inert absorbent material such as vermiculite or sand. Avoid raising dust.

  • Neutralize (if applicable) : For acidic or basic spills, neutralize with an appropriate agent.

  • Collect : Carefully scoop the absorbed material into a labeled container for hazardous waste disposal.

  • Decontaminate : Decontaminate the spill area with a suitable solvent, and collect the cleaning materials for disposal as hazardous waste.

First Aid Measures
  • Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[4]

  • Skin Contact : Remove contaminated clothing and wash the affected area with soap and water. Seek medical attention if irritation persists.[4]

  • Inhalation : Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[4]

  • Ingestion : Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[4]

Disposal: Environmental Responsibility

All waste containing this compound, including unused product, contaminated materials, and rinsates, must be treated as hazardous waste.[13][14] It should be collected in a designated, sealed, and properly labeled container for halogenated organic waste. Disposal must be carried out in accordance with local, state, and federal regulations. Never dispose of this compound down the drain or in the regular trash.

Storage_Precautions Storage Storage of this compound Cool, Dry, Well-Ventilated Tightly Sealed Container Away from Incompatibles Incompatibles {Incompatible Materials | {Strong Oxidizing Agents | Strong Acids | Strong Bases}} Storage:f2->Incompatibles Avoid contact with Sunlight Direct Sunlight Heat Excessive Heat Decomposition {Potential Decomposition Products | {Hydrogen Chloride (HCl) | Hydrogen Bromide (HBr) | Nitrogen Oxides (NOx)}} Sunlight->Decomposition Can catalyze Heat->Decomposition Can lead to

Caption: Key storage precautions and potential hazards for this compound.

Conclusion

This compound is a testament to the dual nature of many chemical intermediates in drug discovery: immense synthetic potential coupled with inherent hazards. For the dedicated scientist, navigating this duality requires more than just following a checklist. It demands a deep understanding of the molecule's chemical personality, a proactive approach to risk mitigation, and an unwavering commitment to safety. By integrating the principles and protocols outlined in this guide into daily laboratory practice, researchers can confidently and safely unlock the potential of this compound in the pursuit of novel therapeutics.

References

GHS Hazard Classification of 6-Bromo-2-chloroquinoxaline: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides an in-depth analysis of the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) hazard profile for 6-Bromo-2-chloroquinoxaline (CAS No: 55687-02-0). Designed for researchers, scientists, and professionals in drug development, this document synthesizes available safety data to ensure safe handling and informed risk assessment.

Executive Summary: GHS Profile of this compound

This compound is a heterocyclic building block utilized in medicinal chemistry and materials science. A comprehensive review of safety data indicates that this compound presents several health hazards that necessitate careful handling. The primary hazards are related to acute toxicity (oral), skin irritation, serious eye irritation, and respiratory irritation. The consensus GHS classification from multiple suppliers points to a "Warning" signal word and the GHS07 pictogram (exclamation mark).

Table 1: GHS Hazard Summary for this compound

GHS Classification ElementDescription
Signal Word Warning[1][2]
Pictogram GHS07 (Exclamation Mark)[1][2]
Hazard Statements H302: Harmful if swallowed[1][2]H315: Causes skin irritation[1][2]H319: Causes serious eye irritation[1][2]H335: May cause respiratory irritation[1]
Precautionary Statements See Section 4 for a detailed breakdown

Deconstruction of Health Hazards

The GHS framework classifies hazards to communicate them consistently. For this compound, the identified health hazards are categorized as follows. The causality behind these classifications stems from the intrinsic chemical properties of halogenated quinoxalines, which can react with biological macromolecules, leading to irritation and toxicity.

Acute Toxicity (Oral) - Category 4 (Harmful if swallowed)
Skin Corrosion/Irritation - Category 2 (Causes skin irritation)

The H315 classification, "Causes skin irritation," is consistently reported.[1][2] This implies that direct contact with the skin can lead to inflammation, redness, and discomfort. The mechanism is likely related to the reactivity of the chloro- and bromo-substituents on the quinoxaline core, which can interact with skin proteins and lipids, disrupting the skin barrier and triggering an inflammatory response.

Serious Eye Damage/Eye Irritation - Category 2A (Causes serious eye irritation)

Designated with H319, "Causes serious eye irritation," this compound is expected to cause significant, but reversible, eye irritation upon contact.[1][2] The eyes are particularly sensitive to chemical insults, and the irritant properties observed on the skin are often more pronounced in ocular tissue. This necessitates the mandatory use of eye protection.

Specific Target Organ Toxicity (Single Exposure) - Category 3 (May cause respiratory irritation)

The H335 classification, "May cause respiratory irritation," indicates that inhalation of the dust or powder can lead to irritation of the respiratory tract.[1] This is a common hazard for fine chemical powders and is addressed by ensuring adequate ventilation and, where necessary, using respiratory protection.

GHS Classification and Labeling Workflow

The process of assigning a GHS classification involves a systematic evaluation of available data against the criteria defined in the GHS "Purple Book." The following diagram illustrates the logical workflow leading to the classification of a substance like this compound.

GHS_Classification_Workflow cluster_Data Step 1: Data Collection cluster_Eval Step 2: Hazard Evaluation cluster_Class Step 3: Classification cluster_Label Step 4: Hazard Communication cluster_SDS Step 5: Documentation Data Gather Physicochemical, Toxicological, and Ecotoxicological Data Health Evaluate Health Hazards (Acute Toxicity, Irritation, Sensitization, etc.) Data->Health Physical Evaluate Physical Hazards (Flammability, Reactivity) Data->Physical Env Evaluate Environmental Hazards (Aquatic Toxicity) Data->Env AssignCat Assign Hazard Class and Category (e.g., Acute Tox. 4, Skin Irrit. 2) Health->AssignCat Signal Determine Signal Word (Warning) AssignCat->Signal Pictogram Select Pictogram(s) (GHS07) AssignCat->Pictogram H_Statements Assign Hazard Statements (H302, H315, H319, H335) AssignCat->H_Statements P_Statements Assign Precautionary Statements (P261, P280, etc.) AssignCat->P_Statements SDS Compile Safety Data Sheet (SDS) Signal->SDS Pictogram->SDS H_Statements->SDS P_Statements->SDS

Caption: GHS Classification Workflow for a Chemical Substance.

Safe Handling and Experimental Protocols

Adherence to prescribed safety protocols is paramount when working with this compound. The precautionary statements (P-statements) associated with its GHS classification provide the foundation for safe laboratory practices.

Table 2: Key Precautionary Statements and Their Practical Implementation

P-StatementDescriptionExperimental Protocol Step
P261 Avoid breathing dust/fume/gas/mist/vapours/spray.[1][2]Ventilation: Always handle this solid compound in a certified chemical fume hood to minimize inhalation exposure.
P264 Wash skin thoroughly after handling.[1]Hygiene: After weighing or transferring the compound, and before leaving the laboratory, wash hands and any exposed skin with soap and water.
P270 Do not eat, drink or smoke when using this product.[1]Laboratory Conduct: Strictly enforce policies against consuming food or beverages in areas where this chemical is handled or stored.
P280 Wear protective gloves/protective clothing/eye protection/face protection.[1][2]Personal Protective Equipment (PPE): At a minimum, wear a lab coat, nitrile gloves, and chemical safety goggles.
P301+P316 IF SWALLOWED: get emergency medical help immediately.[4]Emergency Response (Ingestion): In case of accidental ingestion, do not induce vomiting. Seek immediate medical attention and provide the Safety Data Sheet to the medical personnel.
P302+P352 IF ON SKIN: Wash with plenty of water.[1]Emergency Response (Skin Contact): Remove contaminated clothing and wash the affected skin area with copious amounts of water for at least 15 minutes.
P305+P351+P338 IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]Emergency Response (Eye Contact): Immediately flush eyes with an eyewash station for at least 15 minutes, holding the eyelids open. Seek medical attention.
P403+P233 Store in a well-ventilated place. Keep container tightly closed.[1]Storage: Store in a cool, dry, and well-ventilated area, away from incompatible materials. The container should be tightly sealed.
P501 Dispose of contents/container to an approved waste disposal plant.[1]Disposal: Dispose of waste material and empty containers in accordance with local, regional, and national regulations for hazardous chemical waste.
Step-by-Step Protocol for Weighing and Preparing a Solution

This protocol is designed as a self-validating system to minimize exposure.

  • Preparation:

    • Confirm that the chemical fume hood is operational (check airflow monitor).

    • Don the required PPE: lab coat, safety goggles, and nitrile gloves.

    • Decontaminate the work surface within the fume hood.

  • Weighing:

    • Place an analytical balance inside the fume hood or use a powder-containment balance.

    • Tare a clean, dry weighing vessel.

    • Carefully transfer the required amount of this compound to the weighing vessel using a clean spatula. Avoid generating dust.

    • Close the primary container immediately after dispensing.

  • Solubilization:

    • Place the weighing vessel containing the compound into a larger beaker or flask that will be used for dissolution.

    • Slowly add the desired solvent to the weighing vessel to wet the powder and prevent it from becoming airborne.

    • Use a pipette or solvent wash bottle to rinse the weighing vessel, ensuring all of the compound is transferred into the final flask.

    • Stir or sonicate the solution within the fume hood until the compound is fully dissolved.

  • Cleanup and Disposal:

    • Wipe down the spatula and work surface with a solvent-dampened cloth.

    • Dispose of the cloth and any contaminated disposable items (e.g., weighing paper) into the designated solid hazardous waste container.

    • Wash hands thoroughly after completing the procedure.

Environmental and Physical Hazards

Environmental Hazards

Currently, there is no available data to classify the environmental hazards of this compound.[5] Safety Data Sheets consistently report "no data available" for toxicity to aquatic life, persistence, and bioaccumulation potential.[5] In the absence of data, it is prudent to prevent the release of this chemical into the environment. All waste should be treated as hazardous.

Physical Hazards

Based on available information, this compound is a solid with a melting point in the range of 150-152.5°C and a boiling point of 312.5°C at 760 mmHg.[1] It is not classified as a flammable, explosive, or reactive substance under standard laboratory conditions.

References

The Multifaceted Biological Activities of Substituted Quinoxalines: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Quinoxaline Scaffold - A Privileged Structure in Medicinal Chemistry

Quinoxaline, a heterocyclic compound formed by the fusion of a benzene and a pyrazine ring, has emerged as a "privileged scaffold" in medicinal chemistry.[1] This unique structural motif provides a versatile platform for the development of a wide array of therapeutic agents due to its ability to interact with multiple biological targets.[2] The inherent aromaticity and the presence of nitrogen atoms allow for diverse substitutions, leading to a broad spectrum of pharmacological activities.[3] This technical guide offers an in-depth exploration of the significant biological activities of substituted quinoxaline compounds, with a focus on their anticancer, antimicrobial, and antiviral properties. We will delve into the underlying mechanisms of action, provide detailed experimental protocols for their evaluation, and present a comprehensive analysis of structure-activity relationships (SAR) to guide future drug design and development.

I. Anticancer Activity: Targeting the Engines of Malignancy

Quinoxaline derivatives have demonstrated potent cytotoxic effects against a multitude of human cancer cell lines, establishing them as a significant class of chemotherapeutic agents.[4][5] Their anticancer activity often stems from the inhibition of key signaling pathways that are dysregulated in cancer, leading to apoptosis and cell cycle arrest.[5]

A. Mechanisms of Action

1. Kinase Inhibition: A primary mechanism through which quinoxalines exert their anticancer effects is the inhibition of protein kinases, which are crucial enzymes in cellular signaling pathways controlling cell growth, proliferation, and survival.[6] Many substituted quinoxalines act as ATP-competitive inhibitors, binding to the ATP-binding pocket of kinases and preventing the phosphorylation of their downstream targets.[5] Key kinase targets for quinoxaline derivatives include:

  • Epidermal Growth Factor Receptor (EGFR): EGFR is a receptor tyrosine kinase that, upon activation by its ligands, triggers downstream signaling cascades like the RAS/RAF/MEK/ERK and PI3K/AKT/mTOR pathways, promoting cell proliferation and survival.[7][8] Overexpression or mutation of EGFR is common in many cancers.[9] Quinoxaline-based inhibitors can block the ATP-binding site of the EGFR kinase domain, thereby inhibiting its autophosphorylation and subsequent downstream signaling.[7]

  • Vascular Endothelial Growth Factor Receptor (VEGFR): Angiogenesis, the formation of new blood vessels, is critical for tumor growth and metastasis.[10] The VEGF/VEGFR signaling pathway is a key regulator of this process.[11] Quinoxaline derivatives have been developed as potent inhibitors of VEGFR, thereby suppressing tumor-induced angiogenesis.[12]

  • Other Kinases: The versatility of the quinoxaline scaffold allows for the targeting of a range of other kinases implicated in cancer, such as c-Met, Janus kinase (JAK), and cyclin-dependent kinases (CDKs).[5]

2. Topoisomerase II Inhibition: DNA topoisomerases are essential enzymes that resolve topological problems in DNA during replication, transcription, and chromosome segregation.[13][14] Topoisomerase II (Topo II) creates transient double-strand breaks in DNA to allow for the passage of another DNA strand.[5][15] Certain quinoxaline derivatives act as Topo II poisons, stabilizing the covalent complex between the enzyme and DNA.[16] This leads to the accumulation of DNA double-strand breaks, ultimately triggering apoptosis.[5]

B. Quantitative Anticancer Activity of Selected Quinoxaline Derivatives

The following table summarizes the in vitro cytotoxic activity (IC50 values) of representative substituted quinoxaline compounds against various human cancer cell lines.

Compound IDSubstitution PatternCancer Cell LineIC50 (µM)Reference
Q1 2,3-diphenylquinoxalineHCT-116 (Colon)5.2[2]
Q2 6,7-dichloro-2,3-diphenylquinoxalineMCF-7 (Breast)2.8[17]
Q3 2-(4-chlorophenyl)-3-phenylquinoxalineHepG2 (Liver)7.5[5]
Q4 6-nitro-2,3-bis(4-methoxyphenyl)quinoxalineA549 (Lung)3.1[17]
Q5 Imidazo[1,2-a]quinoxaline derivativeK562 (Leukemia)0.031[18]
Q6 [5][19][20]triazolo[4,3-a]quinoxaline derivativePC-3 (Prostate)2.11[11]
C. Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method widely used to assess cell viability and the cytotoxic effects of potential anticancer agents.[21][22]

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow, water-soluble MTT to a purple, insoluble formazan product. The amount of formazan produced is directly proportional to the number of living, metabolically active cells.[21]

Step-by-Step Methodology:

  • Cell Seeding:

    • Culture human cancer cells (e.g., HCT-116, MCF-7) in complete culture medium (e.g., DMEM with 10% FBS).

    • Trypsinize and count the cells.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium.

    • Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of the test quinoxaline derivative in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of the compound in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).

    • Remove the old medium from the 96-well plate and add 100 µL of the medium containing the different concentrations of the test compound to the respective wells.

    • Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration) and a no-treatment control.

    • Incubate the plate for 24, 48, or 72 hours.

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL solution of MTT in sterile PBS.[23]

    • Add 10-20 µL of the MTT solution to each well.[3][24]

    • Incubate the plate for 3-4 hours at 37°C.[25]

  • Formazan Solubilization:

    • Carefully remove the medium from each well without disturbing the formazan crystals.

    • Add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the purple formazan crystals.[21][24]

    • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[23]

  • Absorbance Measurement and Data Analysis:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.[23]

    • Subtract the absorbance of a blank well (containing only medium and MTT) from all readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the compound concentration and determine the IC50 value (the concentration of the compound that causes 50% inhibition of cell growth) using a suitable software.

D. Signaling Pathway Diagrams

EGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space EGF EGF (Ligand) EGFR EGFR EGF->EGFR Binding & Dimerization ADP ADP EGFR->ADP RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K Quinoxaline Quinoxaline Inhibitor Quinoxaline->EGFR Inhibition ATP ATP ATP->EGFR RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation

Caption: EGFR signaling pathway and its inhibition by quinoxaline derivatives.

VEGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Endothelial Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF (Ligand) VEGFR VEGFR VEGF->VEGFR Binding & Dimerization PLCg PLCγ VEGFR->PLCg Quinoxaline Quinoxaline Inhibitor Quinoxaline->VEGFR Inhibition PKC PKC PLCg->PKC RAS RAS PKC->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Angiogenesis Angiogenesis (Vessel Formation) ERK->Angiogenesis

Caption: VEGFR signaling pathway in angiogenesis and its inhibition.

II. Antimicrobial Activity: Combating Pathogenic Microbes

The emergence of multidrug-resistant microbial strains necessitates the development of novel antimicrobial agents.[2] Quinoxaline derivatives have demonstrated significant activity against a broad spectrum of bacteria and fungi, making them promising candidates for new anti-infective therapies.[26][27]

A. Spectrum of Activity

Substituted quinoxalines have shown efficacy against both Gram-positive bacteria (e.g., Staphylococcus aureus, Bacillus subtilis) and Gram-negative bacteria (e.g., Escherichia coli, Pseudomonas aeruginosa).[17][28] Additionally, antifungal activity against species such as Candida albicans and Aspergillus niger has been reported.[29]

B. Quantitative Antimicrobial Activity of Selected Quinoxaline Derivatives

The following table presents the in vitro antimicrobial activity (Minimum Inhibitory Concentration - MIC) of representative quinoxaline compounds.

Compound IDSubstitution PatternMicroorganismMIC (µg/mL)Reference
Q7 2,3-dichloro-6-nitroquinoxalineS. aureus62.5[30]
Q8 2-chloro-3-methylquinoxaline derivativeE. coli8[31]
Q9 2,3-bis(methylthio)quinoxalineB. subtilis12.5[32]
Q10 2-(4-aminophenyl)-3-methylquinoxalineC. albicans16[31]
N-05 Quinoxaline 1,4-di-N-oxide esterNocardia brasiliensis< 1[22]
QDC-1 Quinoxaline derivativeMRSA4[33]
C. Experimental Protocol: Kirby-Bauer Disk Diffusion Method

The Kirby-Bauer disk diffusion method is a standardized, qualitative test used to determine the susceptibility of bacteria to various antimicrobial agents.[20][34]

Principle: A paper disk impregnated with a specific concentration of the antimicrobial compound is placed on an agar plate inoculated with the test bacterium. The compound diffuses from the disk into the agar, creating a concentration gradient. If the bacterium is susceptible to the compound, a clear zone of inhibition will appear around the disk where bacterial growth is prevented.[20]

Step-by-Step Methodology:

  • Preparation of Bacterial Inoculum:

    • Select 3-5 isolated colonies of the test bacterium from a pure culture.

    • Suspend the colonies in sterile saline or broth.

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).[34][35]

  • Inoculation of Agar Plate:

    • Use Mueller-Hinton agar plates with a uniform thickness of 4 mm.[35]

    • Dip a sterile cotton swab into the standardized bacterial suspension and remove excess fluid by pressing it against the inside of the tube.[36]

    • Streak the swab evenly across the entire surface of the agar plate in three directions, rotating the plate approximately 60 degrees between each streaking to ensure a confluent lawn of growth.[37]

  • Application of Disks:

    • Prepare sterile paper disks impregnated with a known concentration of the test quinoxaline compound.

    • Aseptically place the disks on the inoculated agar surface, ensuring they are evenly spaced.[36]

    • Gently press each disk to ensure complete contact with the agar.

  • Incubation:

    • Invert the plates and incubate them at 35-37°C for 16-24 hours.[35]

  • Measurement and Interpretation of Results:

    • After incubation, measure the diameter of the zone of inhibition (including the disk) in millimeters using a ruler or calipers.[35]

    • Interpret the results as susceptible, intermediate, or resistant based on standardized charts (e.g., from the Clinical and Laboratory Standards Institute - CLSI).

D. Experimental Workflow Diagram

Kirby_Bauer_Workflow A 1. Prepare Bacterial Inoculum (0.5 McFarland Standard) B 2. Inoculate Mueller-Hinton Agar Plate (Create a bacterial lawn) A->B C 3. Apply Quinoxaline-Impregnated Disks B->C D 4. Incubate at 37°C for 16-24 hours C->D E 5. Measure Zone of Inhibition (mm) D->E F 6. Interpret Results (Susceptible, Intermediate, Resistant) E->F

Caption: Workflow for the Kirby-Bauer disk diffusion antimicrobial susceptibility test.

III. Antiviral Activity: A Promising Frontier

The chemical tractability and diverse biological activities of quinoxalines have made them attractive candidates for the development of novel antiviral agents.[19][38] Research has demonstrated their efficacy against a range of DNA and RNA viruses.[39]

A. Spectrum of Antiviral Activity

Substituted quinoxalines have shown inhibitory effects against various viruses, including:

  • Herpes Simplex Virus (HSV): Some derivatives have been shown to reduce viral plaque formation.[19]

  • Human Immunodeficiency Virus (HIV): Certain quinoxaline compounds have been identified as potent inhibitors of HIV-1 reverse transcriptase.[19]

  • Influenza Virus: Quinoxaline derivatives have been investigated for their ability to interfere with viral proteins.[1]

  • Coronaviruses: The potential of quinoxalines as anti-SARS-CoV-2 agents is an active area of research.[38]

B. Quantitative Antiviral Activity of Selected Quinoxaline Derivatives
Compound IDSubstitution PatternVirusAssayEC50 (µM)Reference
S-2720 Triazoloquinoxaline derivativeHIV-1Reverse Transcriptase Inhibition< 0.001[19]
QAV-1 6H-indolo-[2,3-b]quinoxaline derivativeHSV-1Plaque Reduction1-5[40]
QAV-2 1-(4-chloro-8-methyl[5][19][20]triazolo[4,3a]quinoxaline-1-yl)-3-phenyl thioureaHSV-1Plaque Reduction> 10 (25% reduction at 20 µg/mL)[19]
C. Experimental Protocol: Plaque Reduction Neutralization Test (PRNT)

The Plaque Reduction Neutralization Test (PRNT) is the gold standard for quantifying the efficacy of antiviral compounds by measuring the reduction in viral plaques.[41][42]

Principle: A monolayer of susceptible host cells is infected with a known amount of virus in the presence of varying concentrations of the test compound. The ability of the compound to inhibit viral replication is determined by counting the number of plaques (localized areas of cell death) that form.[41]

Step-by-Step Methodology:

  • Cell Culture and Seeding:

    • Culture a susceptible host cell line (e.g., Vero cells for HSV) in a suitable medium.

    • Seed the cells into 6-well or 12-well plates to form a confluent monolayer.

  • Compound and Virus Preparation:

    • Prepare serial dilutions of the test quinoxaline compound in a serum-free medium.

    • Dilute the virus stock to a concentration that will produce a countable number of plaques (e.g., 50-100 plaque-forming units per well).

  • Virus-Compound Incubation:

    • Mix equal volumes of the diluted virus and each compound dilution.

    • Incubate the mixtures for a specific period (e.g., 1 hour at 37°C) to allow the compound to interact with the virus.

  • Infection of Cell Monolayer:

    • Remove the culture medium from the cell monolayers.

    • Inoculate the cells with the virus-compound mixtures.

    • Incubate for 1-2 hours to allow for viral adsorption.

  • Overlay and Incubation:

    • Remove the inoculum and overlay the cell monolayer with a semi-solid medium (e.g., containing agarose or methylcellulose) to restrict viral spread to adjacent cells.[41]

    • Incubate the plates for a period sufficient for plaque formation (typically 2-5 days).

  • Plaque Visualization and Counting:

    • Fix the cells (e.g., with formaldehyde) and stain them with a dye such as crystal violet.

    • Count the number of plaques in each well.

  • Data Analysis:

    • Calculate the percentage of plaque reduction for each compound concentration compared to the virus control (no compound).

    • Determine the EC50 value (the concentration of the compound that reduces the number of plaques by 50%).

IV. Structure-Activity Relationships (SAR): Guiding Rational Drug Design

Understanding the relationship between the chemical structure of quinoxaline derivatives and their biological activity is crucial for the rational design of more potent and selective therapeutic agents.[2][6]

  • Anticancer Activity: For kinase inhibitors, the nature and position of substituents on the quinoxaline ring and at the 2 and 3 positions are critical for binding to the ATP pocket of the target kinase.[17][28] For example, the introduction of specific side chains can enhance interactions with key amino acid residues in the active site.

  • Antimicrobial Activity: The lipophilicity and electronic properties of the substituents can significantly influence the antimicrobial activity.[2] Electron-withdrawing groups, such as nitro groups, have been shown to enhance activity in some cases. The addition of N-oxide moieties can also increase potency.[22]

  • Antiviral Activity: The specific substitution patterns on the quinoxaline core determine the antiviral efficacy and the target virus.[1] For instance, the presence of a 6-(2-dimethylaminoethyl) side chain in some indoloquinoxalines has been linked to improved anti-HSV activity due to enhanced DNA binding properties.[40]

V. Conclusion and Future Perspectives

Substituted quinoxalines represent a highly versatile and promising class of compounds with a wide range of biological activities. Their proven efficacy as anticancer, antimicrobial, and antiviral agents, coupled with their synthetic accessibility, makes them an attractive scaffold for further drug discovery efforts. The continued exploration of structure-activity relationships, elucidation of novel mechanisms of action, and the application of advanced drug design strategies will undoubtedly lead to the development of new and improved quinoxaline-based therapeutics to address unmet medical needs.

VI. References

  • El-Sayed, N. F., El-Bendary, E. R., & El-Ashry, E. S. H. (2020). Quinoxaline Derivatives as Antiviral Agents: A Systematic Review. Molecules, 25(12), 2784. --INVALID-LINK--

  • Creative Biolabs. (n.d.). Disk Diffusion Method for Antibiotic Susceptibility Test. Retrieved from --INVALID-LINK--

  • Laganà, A., Chilà, R., & Barreca, M. L. (2020). Role of VEGFs/VEGFR-1 Signaling and Its Inhibition in Modulating Tumor Invasion: Experimental Evidence in Different Metastatic Cancer Models. International Journal of Molecular Sciences, 21(17), 6063. --INVALID-LINK--

  • Bhatt, S., & Gacche, R. N. (2022). Prospects of Topoisomerase Inhibitors as Promising Anti-Cancer Agents. Current Drug Targets, 23(13), 1235-1252. --INVALID-LINK--

  • Madhavi, Y. S., & Singh, S. K. (2025). A systematic review on the anti-microbial activities and structure-activity relationship (SAR) of quinoxaline derivatives. European Journal of Medicinal Chemistry, 289, 117472. --INVALID-LINK--

  • A new series of quinoxaline derivatives possessing the hydrazone moiety were designed, synthesized, and screened for in‐vitro anti‐inflammatory activity by the bovine serum albumin (BSA) denaturation technique, and for antioxidant activity, by the (2,2′‐diphenyl‐1‐picrylhydrazyl (DPPH) radical scavenging assay. The synthesized compounds were also t... (n.d.). In ResearchGate. Retrieved from --INVALID-LINK--

  • Shibuya, M. (2011). Vascular Endothelial Growth Factor (VEGF) and Its Receptor (VEGFR) Signaling in Angiogenesis: A Crucial Target for Anti- and Pro-Angiogenic Therapies. Genes & Cancer, 2(12), 1097-1105. --INVALID-LINK--

  • BenchChem. (2025). Application Notes and Protocols: MTT Assay for Antitumor agent-109 Cytotoxicity. Retrieved from --INVALID-LINK--

  • Microbiology in Pictures. (2024). Antibiotic susceptibility testing procedure step by step. The disk diffusion test (Kirby-Bauer test). Retrieved from --INVALID-LINK--

  • Ghorab, M. M., Alsaid, M. S., & El-Gazzar, M. G. (2020). Quinoxaline Derivatives as Antiviral Agents: A Systematic Review. Molecules, 25(12), 2784. --INVALID-LINK--

  • Thornsberry, C., & McDougal, L. K. (2009). Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. American Society for Microbiology. --INVALID-LINK--

  • Abcam. (n.d.). MTT assay protocol. Retrieved from --INVALID-LINK--

  • Ferreira, L. G., & Andricopulo, A. D. (2025). Topoisomerase II Inhibition in Cancer: A Focus on Metal Complexes. Current Medicinal Chemistry. --INVALID-LINK--

  • Hardy Diagnostics. (2024). How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test. Retrieved from --INVALID-LINK--

  • Kumar, S., & Sharma, A. (2011). VEGF/VEGFR Pathway Inhibitors as Anti-Angiogenic Agents: Present and Future. Current Cancer Drug Targets, 11(5), 599-618. --INVALID-LINK--

  • Al-Said, M. S., Ghorab, M. M., & El-Gazzar, M. G. (2013). Design, synthesis and structure-activity relationship of novel quinoxaline derivatives as cancer chemopreventive agent by inhibition of tyrosine kinase receptor. European Journal of Medicinal Chemistry, 67, 237-245. --INVALID-LINK--

  • Creative Biolabs. (n.d.). Plaque Reduction Neutralization Test (PRNT) Protocol. Retrieved from --INVALID-LINK--

  • BenchChem. (2025). Structure-Activity Relationship (SAR) of Quinoxaline Analogs as Anticancer Agents: A Comparative Guide. Retrieved from --INVALID-LINK--

  • Nitiss, J. L. (2009). Topoisomerase II as a target for anticancer drugs: When enzymes stop being nice. Nature Reviews Cancer, 9(5), 338-350. --INVALID-LINK--

  • Wikipedia. (n.d.). Topoisomerase inhibitor. Retrieved from --INVALID-LINK--

  • El-Sayed, N. F., El-Bendary, E. R., & El-Ashry, E. S. H. (2020). Quinoxaline Derivatives as Antiviral Agents: A Systematic Review. Molecules, 25(12), 2784. --INVALID-LINK--

  • Microbe Notes. (2022). Kirby Bauer Disc Diffusion Method For Antibiotic Susceptibility Testing. Retrieved from --INVALID-LINK--

  • Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Retrieved from --INVALID-LINK--

  • Sharma, M. R., & Sahu, S. K. (2018). Targeting the EGFR signaling pathway in cancer therapy. Signal Transduction and Targeted Therapy, 3, 24. --INVALID-LINK--

  • Kadam, S., Sharma, D., Mishra, M., Bhaskar, V., & Kulkarni, P. (2022). DNA Topoisomerases: As target for anti-cancer drugs. International Journal of Pharmacy and Pharmaceutical Sciences, 14(1), 12-18. --INVALID-LINK--

  • BenchChem. (2025). Application Notes: Protocol for Evaluating SARS-CoV-2-IN-28 Efficacy Using a Plaque Reduction Assay. Retrieved from --INVALID-LINK--

  • Structure activity relationship (SAR) for the newly synthesized quinoxaline derivatives. (n.d.). In ResearchGate. Retrieved from --INVALID-LINK--

  • A State-Of-The-Art Overview of Quinoxaline, Its Derivatives, and Applications. (n.d.). In ResearchGate. Retrieved from --INVALID-LINK--

  • BenchChem. (2025). Quinoxaline Derivatives: A Comparative Guide to Their Antimicrobial Spectrum. Retrieved from --INVALID-LINK--

  • Ferreira, M. M., & de Souza, M. V. N. (2015). Quinoxaline, its derivatives and applications: A State of the Art review. European Journal of Medicinal Chemistry, 97, 764-783. --INVALID-LINK--

  • Kumar, A., & Kumar, R. (2018). Structure activity relationship (SAR) study identifies a quinoxaline urea analog that modulates IKKβ phosphorylation for pancreatic cancer therapy. Scientific Reports, 8(1), 1-13. --INVALID-LINK--

  • Li, X., & Zhang, H. (2022). Synthetic Routes and Clinical Application of Representative Small-Molecule EGFR Inhibitors for Cancer Therapy. Molecules, 27(23), 8299. --INVALID-LINK--

  • EGFR Signaling and its inhibition by EGFR inhibitors in NSCLC. (n.d.). In SciSpace. Retrieved from --INVALID-LINK--

  • VEGF/VEGFR signalling as a target for inhibiting angiogenesis. (2025). In ResearchGate. Retrieved from --INVALID-LINK--

  • Ben-Lulu, S., & Shoshan, E. (2013). Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. Journal of Visualized Experiments, (81), e50731. --INVALID-LINK--

  • Riss, T. L., & Moravec, R. A. (2013). Cell Viability Assays. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. --INVALID-LINK--

  • Sini, M., & Di Nicolantonio, F. (2020). Preliminary Discovery of Small Molecule Inhibitors of Epidermal Growth Factor Receptor (EGFR) That Bind to the Extracellular Domain. International Journal of Molecular Sciences, 21(11), 3986. --INVALID-LINK--

  • Qi, Y., & Chen, Y. (2023). Recent advances of anti-angiogenic inhibitors targeting VEGF/VEGFR axis. Frontiers in Pharmacology, 14, 1145638. --INVALID-LINK--

  • Islam, M. S., & Hossain, M. K. (2023). Small Molecule EGFR Inhibitors as Anti-Cancer Agents: Discovery, Mechanisms of Action, and Opportunities. International Journal of Molecular Sciences, 24(3), 2651. --INVALID-LINK--

  • Minimum Inhibitory Concentrations (MICs, mg/l) of 15 quinoxaline derivatives. (n.d.). In ResearchGate. Retrieved from --INVALID-LINK--

  • The minimal inhibitory concentration (MIC: µg/mL) of the tested compounds. (n.d.). In ResearchGate. Retrieved from --INVALID-LINK--

  • Chen, Y. W., & Yiu, C. P. B. (2022). Cytopathic Effect Assay and Plaque Assay to Evaluate in vitro Activity of Antiviral Compounds Against Human Coronaviruses 229E, OC43, and NL63. Journal of Visualized Experiments, (180), e63434. --INVALID-LINK--

  • Quinoxaline 1,4-di-N-oxide Derivatives as New Antinocardial Agents. (2024). Antibiotics, 13(10), 856. --INVALID-LINK--

  • Bio-protocol. (n.d.). Antiviral assay. Retrieved from --INVALID-LINK--

  • Amanat, F., & Krammer, F. (2020). Rapid in vitro assays for screening neutralizing antibodies and antivirals against SARS-CoV-2. Current Protocols in Microbiology, 58(1), e108. --INVALID-LINK--

  • Al-Saryi, N. A., & Al-Janabi, A. A. (2023). Evaluation of the Antibacterial Activity of Quinoxaline Derivative Compound Against Methicillin-Resistant Staphylococcus aureus. Infection and Drug Resistance, 16, 2393-2401. --INVALID-LINK--

  • Dharmchand, P. S., & Sanjay, K. D. (2010). Synthesis and Antimicrobial Activity of Some New Quinoxaline Derivatives. Pharmaceuticals, 3(8), 2416-2425. --INVALID-LINK--

References

6-Bromo-2-chloroquinoxaline: A Comprehensive Technical Guide for Advanced Research and Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Review of the Synthesis, Reactivity, and Applications of a Key Heterocyclic Building Block

Introduction: The Strategic Importance of 6-Bromo-2-chloroquinoxaline

This compound is a versatile heterocyclic compound that has emerged as a pivotal building block in the landscape of medicinal chemistry and materials science. Its quinoxaline core is a well-established pharmacophore present in numerous biologically active molecules, while the strategic placement of bromine and chlorine atoms provides orthogonal handles for a diverse range of chemical transformations. This unique structural architecture allows for the facile introduction of molecular complexity, making it an invaluable precursor for the synthesis of novel therapeutic agents, particularly in the realms of kinase inhibition and antimicrobial drug discovery.[1][2][3][4] This technical guide provides a comprehensive overview of the synthesis, chemical reactivity, and applications of this compound, offering researchers and drug development professionals a practical and in-depth resource.

Physicochemical Properties and Safety Considerations

A thorough understanding of the physicochemical properties and safety profile of this compound is paramount for its effective and safe handling in a laboratory setting.

PropertyValueReference
CAS Number 55687-02-0[5]
Molecular Formula C₈H₄BrClN₂[5]
Molecular Weight 243.49 g/mol [5]
Melting Point 150-152.5 °C[6]
Boiling Point 312.5 °C at 760 mmHg[6]
Appearance White to yellow solid[7]

Safety Information: this compound is classified as harmful and an irritant. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood. For detailed safety information, consult the Safety Data Sheet (SDS).[8]

Synthesis of this compound: A Step-by-Step Approach

The synthesis of this compound is typically achieved through a two-step process starting from 4-bromo-o-phenylenediamine. This method involves an initial condensation to form the quinoxaline dione, followed by a chlorination reaction.[1]

Part 1: Synthesis of 6-Bromo-1,4-dihydroquinoxaline-2,3-dione

The first step involves the acid-catalyzed condensation of 4-bromo-1,2-phenylenediamine with oxalic acid.[9] This reaction proceeds through the formation of a diamide intermediate, which subsequently undergoes intramolecular cyclization to yield the stable quinoxaline-2,3-dione ring system.[9]

Experimental Protocol:

  • Suspend 4-bromo-1,2-phenylenediamine (1.0 equivalent) in a suitable acidic medium, such as 2M hydrochloric acid.

  • Add a solution of oxalic acid dihydrate (1.0 equivalent) in water to the suspension.

  • Heat the reaction mixture to reflux for a period of 2 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the mixture to room temperature to allow for the precipitation of the product.

  • Collect the precipitate by vacuum filtration.

  • Wash the solid sequentially with water and ethanol to remove any unreacted starting materials and impurities.

  • Dry the product under vacuum to obtain 6-Bromo-1,4-dihydroquinoxaline-2,3-dione as a solid.

Synthesis of 6-Bromo-1,4-dihydroquinoxaline-2,3-dione start 4-bromo-1,2-phenylenediamine + Oxalic Acid Dihydrate step1 Suspend in 2M HCl start->step1 step2 Add Oxalic Acid Solution step1->step2 step3 Reflux for 2h step2->step3 step4 Cool to RT step3->step4 step5 Filter Precipitate step4->step5 step6 Wash with Water & Ethanol step5->step6 end 6-Bromo-1,4-dihydroquinoxaline-2,3-dione step6->end

Caption: Workflow for the synthesis of 6-Bromo-1,4-dihydroquinoxaline-2,3-dione.

Part 2: Synthesis of this compound

Conceptual Experimental Protocol (for Dichlorination):

  • In a round-bottom flask equipped with a reflux condenser and a calcium chloride guard tube, suspend 6-bromo-1,4-dihydroquinoxaline-2,3-dione (1.0 equivalent) in an excess of phosphorus oxychloride (POCl₃).[10]

  • Add a catalytic amount of N,N-dimethylformamide (DMF) to the mixture.[1]

  • Heat the reaction mixture to reflux for approximately 3 hours, monitoring the reaction by TLC.[10]

  • After completion, allow the mixture to cool to room temperature and then carefully pour it onto crushed ice with vigorous stirring to quench the excess POCl₃.

  • The crude product will precipitate out of the aqueous solution. Collect the solid by vacuum filtration.

  • Wash the solid thoroughly with water to remove any residual acid.

  • Dry the crude product and purify by recrystallization from a suitable solvent (e.g., ethanol or hexane) to yield 6-bromo-2,3-dichloroquinoxaline.

Note on Selectivity: Achieving selective monochlorination to yield this compound may require optimization of reaction parameters such as temperature, reaction time, and the stoichiometry of the chlorinating agent.

Chemical Reactivity and Functionalization: A Gateway to Molecular Diversity

The synthetic utility of this compound lies in the differential reactivity of its two halogen substituents. The chlorine atom at the 2-position is activated towards nucleophilic aromatic substitution (SₙAr), while the bromine atom at the 6-position is amenable to a variety of palladium-catalyzed cross-coupling reactions.[11][12] This orthogonality allows for the sequential and selective functionalization of the quinoxaline core.

Reactivity of this compound start This compound snar Nucleophilic Aromatic Substitution (SₙAr) at C2-Cl start->snar Nu⁻ coupling Palladium-Catalyzed Cross-Coupling at C6-Br start->coupling [Pd] catalyst product1 2-Substituted-6-bromoquinoxalines snar->product1 product2 6-Substituted-2-chloroquinoxalines coupling->product2

Caption: Differential reactivity of the C2-Cl and C6-Br positions.

Nucleophilic Aromatic Substitution (SₙAr) at the C2-Position

The electron-withdrawing nature of the quinoxaline ring system activates the chlorine atom at the 2-position for nucleophilic attack. This allows for the displacement of the chloride by a variety of nucleophiles, including amines, alcohols, and thiols, providing a straightforward route to a diverse range of 2-substituted quinoxaline derivatives.

Palladium-Catalyzed Cross-Coupling Reactions at the C6-Position

The bromine atom at the 6-position serves as an excellent handle for palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. Key examples include:

  • Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to introduce aryl, heteroaryl, or vinyl substituents.[12][13]

  • Sonogashira Coupling: Coupling with terminal alkynes to form alkynyl-substituted quinoxalines.[4][14]

  • Buchwald-Hartwig Amination: Amination with primary or secondary amines to introduce nitrogen-containing functionalities.[2][11][15]

These reactions are typically carried out in the presence of a palladium catalyst, a suitable ligand, and a base. The choice of reaction conditions is crucial for achieving high yields and selectivity.

Applications in Drug Discovery and Materials Science

The versatility of this compound as a synthetic intermediate has led to its widespread use in the development of novel bioactive molecules and functional materials.

Kinase Inhibitors

The quinoxaline scaffold is a common feature in many kinase inhibitors, acting as a hinge-binding motif. The ability to introduce diverse substituents at the 2- and 6-positions of the this compound core allows for the fine-tuning of inhibitory activity and selectivity against various kinases implicated in cancer and other diseases. For instance, derivatives of quinoxaline have shown potent inhibitory activity against kinases such as CDK2 and CDK5.[16]

Antimicrobial Agents

Quinoxaline derivatives have demonstrated a broad spectrum of antimicrobial activity against various bacterial and fungal strains.[1][4] The introduction of different functional groups onto the this compound scaffold can lead to the development of new antimicrobial agents with improved potency and a reduced likelihood of resistance. Some quinoxaline derivatives have shown promising activity against both Gram-positive and Gram-negative bacteria, with reported Minimum Inhibitory Concentration (MIC) values in the low micromolar range.[1][17]

Materials Science

The electron-accepting properties of the quinoxaline ring system make its derivatives promising candidates for applications in materials science, including the development of organic semiconductors and fluorescent dyes. The ability to functionalize the this compound core allows for the tuning of its electronic and photophysical properties.

Spectroscopic Characterization

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for confirming the structure and purity of the compound. The aromatic region of the ¹H NMR spectrum will show a characteristic splitting pattern for the protons on the quinoxaline ring system.

  • Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the characteristic vibrational modes of the quinoxaline core and the C-Br and C-Cl bonds.

  • Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, confirming its elemental composition.

Conclusion and Future Perspectives

This compound stands as a testament to the power of heterocyclic chemistry in enabling the synthesis of complex and functionally diverse molecules. Its unique combination of a biologically relevant core and two orthogonally reactive halogen atoms provides a robust platform for the generation of extensive compound libraries for drug discovery and materials science research. The continued exploration of novel synthetic methodologies for the selective functionalization of this versatile building block, coupled with the investigation of the biological activities of its derivatives, will undoubtedly lead to the discovery of new therapeutic agents and advanced materials with significant societal impact.

References

Methodological & Application

Application Note: A Comprehensive Guide to the Synthesis of 6-Bromo-2-chloroquinoxaline

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note provides a detailed, two-step protocol for the synthesis of 6-Bromo-2-chloroquinoxaline, a key intermediate in pharmaceutical research and organic synthesis. The guide begins with the synthesis of the precursor, 6-bromoquinoxalin-2(1H)-one, via a condensation reaction, followed by its subsequent chlorination using phosphorus oxychloride. This document is designed to offer researchers a robust and reproducible methodology, grounded in mechanistic principles to ensure both high yield and purity. Emphasis is placed on procedural details, safety protocols, and the rationale behind experimental choices, ensuring the protocol is self-validating and reliable.

Introduction: The Significance of Substituted Quinoxalines

Quinoxaline derivatives are a prominent class of nitrogen-containing heterocyclic compounds that form the core structure of numerous biologically active molecules.[1] Their diverse pharmacological properties, including antibacterial, antiviral, and anticancer activities, have made them privileged scaffolds in medicinal chemistry.[1] this compound, in particular, serves as a versatile building block. The differential reactivity of the chloro and bromo substituents allows for selective, stepwise functionalization through various cross-coupling reactions, making it an invaluable intermediate for constructing complex molecular architectures and developing novel therapeutic agents.

This guide presents a reliable two-step synthesis pathway, optimized for clarity and reproducibility in a standard laboratory setting.

Synthetic Pathway Overview

The synthesis of this compound is efficiently achieved in two primary stages:

  • Step 1: Condensation to form 6-bromoquinoxalin-2(1H)-one. This step involves the acid-catalyzed condensation of 4-bromo-1,2-phenylenediamine with glyoxylic acid. The reaction forms the core quinoxalinone ring system.

  • Step 2: Aromatic Chlorination. The hydroxyl group of the 6-bromoquinoxalin-2(1H)-one tautomer is converted to a chloride using phosphorus oxychloride (POCl₃), a powerful chlorinating and dehydrating agent, to yield the final product.

The overall workflow is depicted below.

Synthesis_Workflow A Step 1: Synthesis of Precursor C Reaction: Cyclocondensation A->C B Starting Materials: - 4-bromo-1,2-phenylenediamine - Glyoxylic Acid Monohydrate B->C Ethanol, Reflux D Intermediate: 6-bromoquinoxalin-2(1H)-one C->D G Reaction: Deoxychlorination D->G E Step 2: Chlorination E->G F Reagent: Phosphorus Oxychloride (POCl₃) F->G Reflux H Final Product: This compound G->H I Purification & Analysis H->I Recrystallization, NMR, MS

Figure 1: High-level workflow for the two-step synthesis of this compound.

Experimental Protocols

PART A: Synthesis of 6-bromoquinoxalin-2(1H)-one (Intermediate)

Mechanistic Rationale: This reaction is a classic cyclocondensation. The more nucleophilic amino group of 4-bromo-1,2-phenylenediamine attacks one of the carbonyl groups of glyoxylic acid, followed by an intramolecular cyclization and subsequent dehydration to form the stable heterocyclic quinoxalinone ring. Ethanol is used as a solvent due to its ability to dissolve the reactants and its suitable boiling point for reflux.

Materials and Reagents:

ReagentMolecular Wt.Moles (Equivalents)Amount
4-bromo-1,2-phenylenediamine187.04 g/mol 50 mmol (1.0)9.35 g
Glyoxylic Acid Monohydrate92.06 g/mol 55 mmol (1.1)5.06 g
Ethanol (200 proof)--200 mL
Hydrochloric Acid (2M)-Catalytic~1 mL

Step-by-Step Protocol:

  • To a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-bromo-1,2-phenylenediamine (9.35 g, 50 mmol) and ethanol (200 mL).

  • Stir the mixture until the diamine is fully dissolved.

  • Add glyoxylic acid monohydrate (5.06 g, 55 mmol) to the solution, followed by the catalytic amount of 2M hydrochloric acid (~1 mL).

  • Heat the reaction mixture to reflux (approximately 78°C) and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • After completion, allow the mixture to cool to room temperature. A precipitate should form.

  • Cool the flask further in an ice bath for 30 minutes to maximize precipitation.

  • Collect the solid product by vacuum filtration, washing the filter cake with cold ethanol (2 x 30 mL) and then with deionized water (2 x 50 mL) to remove any unreacted glyoxylic acid and salts.

  • Dry the resulting solid under vacuum at 60°C to a constant weight. The product, 6-bromoquinoxalin-2(1H)-one, should be obtained as a pale-yellow or off-white solid.

PART B: Synthesis of this compound (Final Product)

Mechanistic Rationale: The conversion of the quinoxalinone to the chloroquinoxaline proceeds via the Vilsmeier-Haack type mechanism. The lone pair on the amide nitrogen attacks the phosphorus atom of POCl₃, initiating a cascade that ultimately forms a highly reactive O-phosphorylated intermediate. This intermediate is then susceptible to nucleophilic attack by a chloride ion (Cl⁻), leading to the displacement of the phosphate group and formation of the aromatic 2-chloroquinoxaline product.[2] The reaction is driven by the formation of the stable aromatic ring and gaseous byproducts.

Materials and Reagents:

ReagentMolecular Wt.Moles (Equivalents)Amount
6-bromoquinoxalin-2(1H)-one225.04 g/mol 40 mmol (1.0)9.00 g
Phosphorus Oxychloride (POCl₃)153.33 g/mol ~400 mmol (10.0)~37 mL

Step-by-Step Protocol:

  • CRITICAL SAFETY NOTE: Phosphorus oxychloride is highly corrosive, toxic, and reacts violently with water.[3][4][5][6][7] This entire procedure must be performed in a certified chemical fume hood. All glassware must be scrupulously dried beforehand. Wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety goggles, and heavy-duty chemical-resistant gloves.

  • In the chemical fume hood, carefully add 6-bromoquinoxalin-2(1H)-one (9.00 g, 40 mmol) to a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser fitted with a gas outlet to a scrubber (or a drying tube).

  • Slowly and carefully add phosphorus oxychloride (37 mL, ~400 mmol) to the flask. The POCl₃ acts as both the reagent and the solvent.

  • Stir the mixture and gently heat it to reflux (approximately 105°C) using a heating mantle.

  • Maintain the reflux for 2-3 hours. The reaction should become a clear, homogenous solution. Monitor the reaction by TLC (quench a small aliquot very carefully in ice water with sodium bicarbonate before spotting).

  • Once the reaction is complete, allow the solution to cool to room temperature.

  • WORK-UP: Place a large beaker (2 L) containing crushed ice (~500 g) on a stirrer in the fume hood.

  • Very slowly and cautiously, pour the reaction mixture dropwise onto the crushed ice with vigorous stirring. This is a highly exothermic reaction that will release HCl gas.

  • After the addition is complete, a precipitate will form. Continue stirring for 30 minutes.

  • Neutralize the acidic slurry by slowly adding a saturated solution of sodium bicarbonate until the effervescence ceases and the pH is neutral (~7).

  • Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with copious amounts of deionized water (3 x 100 mL).

  • Recrystallize the crude product from a suitable solvent system, such as ethanol or an ethanol/water mixture, to obtain pure this compound.

  • Dry the purified crystals under vacuum to yield the final product as a crystalline solid.

Product Characterization & Expected Results

The identity and purity of the synthesized compounds should be confirmed using standard analytical techniques.

CompoundMolecular FormulaMolecular Wt.Physical FormMelting Point (°C)Expected Yield
6-bromoquinoxalin-2(1H)-oneC₈H₅BrN₂O225.04 g/mol Off-white solid>250 (decomposes)85-95%
This compoundC₈H₄BrClN₂243.49 g/mol Crystalline solid150-152.5[8]75-85%
  • ¹H NMR: To confirm the structure by assessing aromatic proton shifts.

  • Mass Spectrometry: To confirm the molecular weight and isotopic pattern characteristic of a compound containing one bromine and one chlorine atom.

  • FT-IR Spectroscopy: To observe the disappearance of the C=O stretch from the quinoxalinone precursor.

Safety and Waste Disposal

Phosphorus Oxychloride (POCl₃):

  • Handling: Always handle in a chemical fume hood.[5] Avoid inhalation of vapors and any contact with skin or eyes.[3][4] Emergency eyewash stations and safety showers must be readily accessible.[3][5]

  • Spills: Do not use water to clean up spills.[3] Use an inert absorbent material (like sand or vermiculite), collect, and dispose of as hazardous waste.

  • Waste Disposal: Unused POCl₃ and reaction residues must be quenched carefully (e.g., by slow addition to a stirred, cooled solution of sodium bicarbonate or by an appropriate industrial waste service). Dispose of all chemical waste in accordance with local, state, and federal regulations.

Conclusion

The two-step synthesis outlined in this application note provides a clear and dependable pathway for the production of this compound. By understanding the underlying chemical principles and adhering strictly to the safety protocols, researchers can confidently synthesize this important chemical intermediate for application in drug discovery and complex organic synthesis.

References

Application Note: A Researcher's Guide to the Synthesis of 6-Bromo-2-chloroquinoxaline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

The 6-bromo-2-chloroquinoxaline scaffold is a privileged heterocyclic motif of significant interest to researchers in medicinal chemistry and materials science. The bromine atom at the 6-position serves as a versatile handle for post-synthetic modification via cross-coupling reactions, while the chlorine atom at the 2-position provides a site for nucleophilic substitution, enabling the construction of diverse molecular libraries.[1][2] This guide provides a detailed examination of a robust and widely adopted synthetic route, starting from commercially available precursors. We will delve into the causality behind experimental choices, provide step-by-step protocols for key transformations, and summarize the strategic considerations for synthesizing a variety of this compound derivatives.

Part I: The Principal Synthetic Route: A Stepwise Approach

The most reliable and frequently documented pathway to 6-bromo-2,3-dichloroquinoxaline, the direct precursor to a multitude of 2-chloro derivatives, involves a three-step sequence starting from 4-bromo-1,2-phenylenediamine. This bottom-up strategy ensures precise control over the substitution pattern from the outset.

Conceptual Workflow: From Diamine to Dichloroquinoxaline

The overall strategy involves building the quinoxaline core first, followed by functionalization. This is achieved through:

  • Condensation & Cyclization: Formation of the heterocyclic dione core.

  • Aromatization & Chlorination: Conversion of the dione to the highly reactive dichloroaromatic system.

G cluster_0 Step 1: Condensation cluster_1 Step 2: Chlorination cluster_2 Step 3: Derivatization A 4-Bromo-1,2-phenylenediamine + Oxalic Acid B 6-Bromo-1,4-dihydro- quinoxaline-2,3-dione A->B  HCl (aq) C 6-Bromo-2,3-dichloroquinoxaline B->C  POCl3, DMF (cat.) D 6-Bromo-2-chloro- 3-(nucleophile)quinoxaline C->D  Nucleophile (e.g., R-NH2)

Caption: Primary synthetic workflow to this compound derivatives.

Step 1: Synthesis of 6-Bromo-1,4-dihydroquinoxaline-2,3-dione

Principle: This reaction is a classic condensation between an o-phenylenediamine and a 1,2-dicarbonyl compound (in this case, oxalic acid) to form the quinoxaline ring system.[3][4] The acidic conditions facilitate the nucleophilic attack of the amino groups onto the carbonyl carbons, followed by dehydration and cyclization to yield the stable quinoxaline-2,3-dione.

Protocol 1: Condensation of 4-Bromo-1,2-phenylenediamine [5]

  • Reagent Preparation: In a round-bottom flask equipped with a reflux condenser, suspend 4-bromo-o-phenylenediamine (1.0 eq.) and oxalic acid dihydrate (1.1 eq.) in 4M aqueous hydrochloric acid.

  • Reaction: Heat the mixture to reflux (approximately 100-110 °C) with vigorous stirring for 4-6 hours. The progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Cool the reaction mixture to room temperature. The product will precipitate out of the solution.

  • Purification: Collect the solid precipitate by vacuum filtration. Wash the solid sequentially with abundant water to remove any remaining acid, followed by a cold ethanol wash to remove organic impurities.

  • Drying: Dry the resulting solid, 6-bromo-1,4-dihydroquinoxaline-2,3-dione, under vacuum to a constant weight. The product is typically obtained as a solid in good yield and purity, suitable for the next step without further purification.

Step 2: Synthesis of 6-Bromo-2,3-dichloroquinoxaline

Principle: The conversion of the quinoxaline-2,3-dione to the 2,3-dichloro derivative is a critical activation step. Phosphorus oxychloride (POCl₃) is the reagent of choice for this deoxychlorination.[6] The mechanism involves the phosphorylation of the amide oxygen atoms, creating a good leaving group that is subsequently displaced by chloride ions. A catalytic amount of a tertiary amine or dimethylformamide (DMF) is often added to accelerate the reaction.

Protocol 2: Chlorination with Phosphorus Oxychloride [5]

  • Reaction Setup: In a flask equipped with a reflux condenser and a gas trap (to neutralize HCl fumes), add 6-bromo-1,4-dihydroquinoxaline-2,3-dione (1.0 eq.) to phosphorus oxychloride (POCl₃, ~10-15 eq., serving as both reagent and solvent).

  • Catalyst Addition: Carefully add a catalytic amount of N,N-dimethylformamide (DMF, ~0.1 eq.).

  • Reaction: Heat the mixture to reflux (approximately 110 °C) and maintain for 3-5 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Work-up: Allow the mixture to cool to room temperature. Slowly and carefully pour the reaction mixture onto crushed ice with stirring in a well-ventilated fume hood. This will quench the excess POCl₃.

  • Purification: The crude product will precipitate as a solid. Collect the solid by vacuum filtration and wash thoroughly with water until the filtrate is neutral. Recrystallization from a suitable solvent system (e.g., ethanol or an ethanol/water mixture) yields pure 6-bromo-2,3-dichloroquinoxaline.

Part II: Derivatization via Nucleophilic Aromatic Substitution (SₙAr)

The 6-bromo-2,3-dichloroquinoxaline intermediate is an exceptionally valuable platform because the two chlorine atoms exhibit differential reactivity. The electron-withdrawing nature of the pyrazine ring makes both positions susceptible to nucleophilic attack, but substitution typically occurs sequentially. This allows for the selective synthesis of a vast array of 6-bromo-2-chloro-3-substituted quinoxaline derivatives.[5][7]

References

Application Notes and Protocols for the Suzuki Coupling Reaction with 6-Bromo-2-chloroquinoxaline

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, scientists, and drug development professionals.

Introduction: Navigating the Nuances of Selective Cross-Coupling

The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern synthetic chemistry, prized for its robustness, functional group tolerance, and the mild conditions under which it facilitates the formation of carbon-carbon bonds.[1][2] This palladium-catalyzed reaction is of paramount importance in the synthesis of biaryl and heterobiaryl scaffolds, which are ubiquitous structural motifs in pharmaceuticals, agrochemicals, and advanced materials.[3][4]

This guide focuses on a particularly intriguing substrate: 6-bromo-2-chloroquinoxaline. The presence of two distinct halogen atoms on the quinoxaline core presents a challenge and an opportunity for selective functionalization. Understanding the principles that govern which halogen reacts preferentially is crucial for designing efficient and predictable synthetic routes.

The Core Directive: Understanding Regioselectivity in this compound

In typical palladium-catalyzed cross-coupling reactions, the reactivity of halogens follows the order of their bond dissociation energies: C-I > C-Br > C-Cl.[5] Based on this general principle, one might predict that the C-Br bond at the C6 position of this compound would be the more reactive site for Suzuki coupling. However, experimental evidence and computational studies reveal a fascinating deviation from this trend.

The Suzuki coupling reaction of this compound proceeds with high regioselectivity at the C2-chloro position .[5] This counterintuitive outcome is attributed to the high intrinsic electrophilicity of the C2 position within the quinoxaline ring system.[5] The electron-withdrawing nature of the two nitrogen atoms in the pyrazine ring significantly activates the C2 and C3 positions towards nucleophilic attack and, consequently, oxidative addition of the palladium catalyst. This electronic activation at C2 is potent enough to override the generally higher reactivity of the C-Br bond.[5]

This inherent electronic bias makes this compound a valuable building block for sequential cross-coupling strategies, allowing for the introduction of a diverse range of substituents at the C2 position while leaving the C6-bromo position intact for subsequent transformations.

Visualizing the Reaction: The Suzuki-Miyaura Catalytic Cycle

The mechanism of the Suzuki-Miyaura coupling is a well-established catalytic cycle involving a palladium catalyst. The cycle consists of three primary steps: oxidative addition, transmetalation, and reductive elimination.

Suzuki_Mechanism Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd R-X PdII R-Pd(II)L_n-X OxAdd->PdII Transmetalation Transmetalation PdII->Transmetalation PdII_R R-Pd(II)L_n-R' Transmetalation->PdII_R Base Base Base->Transmetalation Boronate R'B(OR)₂ Boronate->Transmetalation RedElim Reductive Elimination PdII_R->RedElim RedElim->Pd0 Regeneration of Catalyst Product R-R' RedElim->Product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocols: A Practical Guide

The following protocols are designed to serve as a robust starting point for researchers. While specific yields and reaction times will vary depending on the nature of the boronic acid, these conditions have been shown to be effective for the selective coupling at the C2 position of chloroquinoxaline systems.

General Experimental Workflow

The logical flow for a typical Suzuki coupling experiment with this compound is outlined below.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis Reagents Combine this compound, boronic acid, base, and catalyst in a reaction vessel. Inert Establish an inert atmosphere (e.g., Nitrogen or Argon). Reagents->Inert Solvent Add degassed solvent(s). Inert->Solvent Heat Heat the reaction mixture with vigorous stirring. Solvent->Heat Monitor Monitor reaction progress (e.g., TLC, LC-MS). Heat->Monitor Cool Cool the reaction to room temperature. Monitor->Cool Extract Perform aqueous work-up and extraction. Cool->Extract Purify Purify the crude product (e.g., column chromatography). Extract->Purify Characterize Characterize the purified product (NMR, MS, etc.). Purify->Characterize

Caption: A generalized experimental workflow for the Suzuki coupling reaction.

Protocol 1: Suzuki Coupling with Arylboronic Acids

This protocol is optimized for the coupling of this compound with a variety of arylboronic acids.

Materials:

  • This compound

  • Arylboronic acid

  • Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄])

  • Base (e.g., Potassium carbonate [K₂CO₃] or Sodium carbonate [Na₂CO₃])

  • Solvent system (e.g., 1,4-Dioxane and water, or Toluene, Ethanol, and water)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

  • Reaction vessel (e.g., Schlenk flask or microwave vial)

  • Standard laboratory glassware and equipment

Step-by-Step Procedure:

  • Reaction Setup:

    • To a dry reaction vessel, add this compound (1.0 equiv.), the arylboronic acid (1.2–1.5 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₄, 2–5 mol%), and the base (e.g., K₂CO₃, 2.0 equiv.).

    • Seal the vessel and evacuate and backfill with an inert gas (e.g., nitrogen or argon) three times to ensure an inert atmosphere.

  • Solvent Addition:

    • Add a degassed solvent mixture to the reaction vessel via syringe. A common solvent system is a mixture of 1,4-dioxane and water (e.g., 4:1 v/v) or a mixture of toluene, ethanol, and water (e.g., 8:1:1 v/v/v).

  • Reaction Execution:

    • Heat the reaction mixture to 80–100 °C with vigorous stirring.

    • Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 4–24 hours).

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the reaction mixture with an organic solvent such as ethyl acetate and water.

    • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2-3 times).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

  • Purification:

    • Filter off the drying agent and concentrate the filtrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 6-bromo-2-arylquinoxaline.

Data Presentation: Representative Suzuki Coupling with Arylboronic Acids

EntryArylboronic AcidCatalyst (mol%)BaseSolvent SystemTemp. (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (5)K₂CO₃Dioxane/H₂O901285-95
24-Methoxyphenylboronic acidPd(PPh₃)₄ (5)Na₂CO₃Toluene/EtOH/H₂O100880-90
33,5-Dimethylphenylboronic acidPd(PPh₃)₄ (5)K₃PO₄THF908~90[6]
42-Thienylboronic acidPd(PPh₃)₄ (5)K₃PO₄THF908~45[6]

Note: Yields are illustrative and based on typical outcomes for similar Suzuki-Miyaura couplings of chloroquinoxalines.[6]

Protocol 2: Suzuki Coupling with Alkylboronic Acids/Esters

The Suzuki coupling with sp³-hybridized alkylboronic acids or their corresponding esters can be more challenging than with their aryl counterparts. These reactions often require more specialized catalysts and conditions to achieve high yields and prevent side reactions.

Materials:

  • This compound

  • Alkylboronic acid or alkylboronic acid pinacol ester

  • Palladium catalyst system (e.g., Pd₂(dba)₃ with a bulky phosphine ligand like SPhos or XPhos)

  • Base (e.g., Potassium phosphate [K₃PO₄] or Cesium carbonate [Cs₂CO₃])

  • Solvent (e.g., Anhydrous 1,4-dioxane or 2-Methyltetrahydrofuran [2-MeTHF])

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

  • Reaction vessel (e.g., Schlenk flask or microwave vial)

  • Standard laboratory glassware and equipment

Step-by-Step Procedure:

  • Reaction Setup:

    • In a glovebox or under a stream of inert gas, add this compound (1.0 equiv.), the alkylboronic acid or ester (1.5–2.0 equiv.), the palladium precatalyst (e.g., Pd₂(dba)₃, 2–5 mol%), the phosphine ligand (4–10 mol%), and the base (e.g., K₃PO₄, 3.0 equiv.) to a dry reaction vessel.

    • Seal the vessel and remove it from the glovebox.

  • Solvent Addition:

    • Add a degassed, anhydrous solvent such as 1,4-dioxane or 2-MeTHF via syringe.

  • Reaction Execution:

    • Heat the reaction mixture to 80–110 °C with vigorous stirring.

    • Monitor the reaction progress by LC-MS or GC-MS until the starting material is consumed (typically 12–24 hours).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute with an organic solvent and filter through a pad of celite to remove insoluble salts and the catalyst.

    • Wash the filtrate with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Purification:

    • Filter and concentrate the organic layer under reduced pressure.

    • Purify the crude product by column chromatography on silica gel, typically with a non-polar eluent system, to yield the desired 6-bromo-2-alkylquinoxaline.

Data Presentation: Representative Suzuki Coupling with Alkylboronic Acids/Esters

EntryAlkylboron ReagentCatalyst System (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
1Methylboronic acidPd(OAc)₂/SPhos (2/4)K₃PO₄Toluene/H₂O801High
2Cyclopropylboronic acidPd(dppf)Cl₂ (5)K₂CO₃Dioxane/H₂O9012Moderate-Good
3n-Butylboronic acidPd₂(dba)₃/XPhos (2/4)K₃PO₄2-MeTHF10018Moderate-Good
4sec-Butylboronic acid pinacol esterCataCXium A Pd G3 (10)Cs₂CO₃2-MeTHF8016Good[7]

Note: Yields are illustrative and based on established protocols for challenging sp²-sp³ Suzuki couplings.[7]

Trustworthiness and Self-Validation

The protocols provided herein are grounded in established chemical principles and adapted from peer-reviewed literature on analogous systems. To ensure the trustworthiness and reproducibility of your results, the following self-validating practices are essential:

  • Purity of Reagents: The success of palladium-catalyzed reactions is highly sensitive to the purity of the starting materials, catalyst, and solvents. Ensure all reagents are of high purity and that solvents are appropriately dried and degassed.

  • Inert Atmosphere: The palladium(0) species in the catalytic cycle is susceptible to oxidation. Maintaining a scrupulously inert atmosphere throughout the reaction is critical for catalyst longevity and optimal performance.

  • Reaction Monitoring: Do not rely solely on prescribed reaction times. Actively monitor the reaction's progress using appropriate analytical techniques (TLC, LC-MS, GC-MS) to determine the point of completion and to identify any potential side reactions.

  • Characterization: Unambiguously confirm the structure and purity of your final product using a suite of analytical methods, including ¹H NMR, ¹³C NMR, and mass spectrometry. This is the ultimate validation of a successful reaction.

By adhering to these principles of scientific integrity, researchers can confidently apply and adapt these protocols to synthesize a wide array of novel 6-bromo-2-substituted quinoxaline derivatives for their research and development endeavors.

References

The Strategic Utility of 6-Bromo-2-chloroquinoxaline in Modern Synthetic Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Quinoxaline Scaffold as a Privileged Structure in Drug Discovery

The quinoxaline core, a fusion of benzene and pyrazine rings, represents a cornerstone in medicinal chemistry.[1][2][3] Its derivatives are integral to a wide array of pharmacologically active agents, demonstrating anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[3][4][5] The inherent bioactivity of this scaffold has cemented its status as a "privileged structure," making it a focal point for the development of novel therapeutics.[1] 6-Bromo-2-chloroquinoxaline, in particular, stands out as a highly versatile and strategic building block. Its di-halogenated nature, featuring a bromine atom at the 6-position and a chlorine atom at the 2-position, allows for selective and sequential functionalization. This unique reactivity profile enables the precise construction of complex molecular architectures, a critical advantage in structure-activity relationship (SAR) studies and the broader field of drug discovery.[6][7]

This guide provides an in-depth exploration of this compound as a synthetic intermediate. We will delve into the key transformations it readily undergoes—namely, palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution—offering not just protocols, but also the underlying chemical principles that govern these powerful synthetic tools.

Understanding the Reactivity Landscape: A Tale of Two Halogens

The synthetic utility of this compound hinges on the differential reactivity of its two halogen substituents. In palladium-catalyzed cross-coupling reactions, the general trend for halide reactivity is I > Br > Cl. However, the electronic nature of the heterocyclic ring system plays a decisive role. The quinoxaline nucleus is electron-deficient, and this effect is particularly pronounced at the C2 and C3 positions. This heightened electrophilicity at the C2 position can override the intrinsic bond dissociation energy trends of the carbon-halogen bonds.

For instance, in Suzuki-Miyaura couplings, this compound has been observed to react preferentially at the C2-chloro position. This is attributed to the high intrinsic electrophilicity of the C2 position, which facilitates oxidative addition of the palladium catalyst to the C-Cl bond over the typically more reactive C-Br bond. Understanding this nuanced reactivity is paramount for designing selective synthetic strategies.

Palladium-Catalyzed Cross-Coupling Reactions: Forging New Carbon-Carbon and Carbon-Nitrogen Bonds

Palladium-catalyzed cross-coupling reactions have revolutionized organic synthesis, and this compound is an excellent substrate for these transformations.[8] These reactions provide a powerful means to introduce a wide variety of substituents onto the quinoxaline core.

Suzuki-Miyaura Coupling: Building Biaryl Scaffolds

The Suzuki-Miyaura reaction, which couples an organoboron species with an organohalide, is a cornerstone of modern drug discovery for creating C-C bonds.[9] As noted, the C2-Cl bond of this compound exhibits enhanced reactivity in this coupling.

Workflow for Selective Suzuki-Miyaura Coupling at the C2-Position

sub This compound + Arylboronic Acid cat Pd Catalyst (e.g., Pd(dppf)Cl₂) + Base (e.g., Na₂CO₃) sub->cat sol Solvent (e.g., Dioxane/H₂O) cat->sol heat Heating (80-90 °C) sol->heat prod 6-Bromo-2-arylquinoxaline heat->prod workup Aqueous Workup prod->workup purify Column Chromatography workup->purify final Pure 6-Bromo-2-arylquinoxaline purify->final

Caption: Workflow for selective Suzuki coupling at the C2 position.

Protocol 1: Selective Suzuki-Miyaura Coupling of this compound with an Arylboronic Acid

This protocol describes a general procedure for the selective coupling at the C2 position.

Reagent/ParameterQuantity/ConditionNotes
This compound1.0 equiv
Arylboronic acid1.2 equiv
Pd(dppf)Cl₂0.03 equivdppf = 1,1'-Bis(diphenylphosphino)ferrocene
Sodium Carbonate (Na₂CO₃)2.0 equiv
Solvent1,4-Dioxane/Water (4:1)Degassed
Temperature80-90 °C
AtmosphereInert (Argon or Nitrogen)

Step-by-Step Methodology:

  • Reaction Setup: To a Schlenk flask, add this compound, the desired arylboronic acid, Pd(dppf)Cl₂, and Na₂CO₃.

  • Inert Atmosphere: Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times.

  • Solvent Addition: Add the degassed 1,4-dioxane and water mixture via syringe.

  • Reaction: Heat the mixture to 80-90 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Buchwald-Hartwig Amination: Introducing Nitrogen Nucleophiles

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, enabling the synthesis of arylamines from aryl halides.[10] For this compound, this reaction can be directed to either the C6 or C2 position by careful selection of the catalyst system and reaction conditions. Generally, with appropriate ligand choice, the more reactive C-Br bond can be selectively targeted.

Workflow for Selective Buchwald-Hartwig Amination at the C6-Position

sub This compound + Primary/Secondary Amine cat Pd Precatalyst (e.g., Pd₂(dba)₃) + Ligand (e.g., Xantphos) + Base (e.g., NaOtBu) sub->cat sol Anhydrous Solvent (e.g., Toluene) cat->sol heat Heating (100-110 °C) sol->heat prod 6-Amino-2-chloroquinoxaline heat->prod workup Filtration and Concentration prod->workup purify Column Chromatography workup->purify final Pure 6-Amino-2-chloroquinoxaline purify->final

Caption: Workflow for selective Buchwald-Hartwig amination.

Protocol 2: Selective Buchwald-Hartwig Amination of this compound with an Amine

This protocol is designed for the selective amination at the C6-bromo position.

Reagent/ParameterQuantity/ConditionNotes
This compound1.0 equiv
Amine1.2 equiv
Pd₂(dba)₃0.02 equivdba = dibenzylideneacetone
Xantphos0.04 equiv
Sodium tert-butoxide (NaOtBu)1.4 equiv
SolventTolueneAnhydrous and degassed
Temperature100-110 °C
AtmosphereInert (Argon or Nitrogen)

Step-by-Step Methodology:

  • Reaction Setup: In a glovebox or under a stream of inert gas, add this compound, Pd₂(dba)₃, Xantphos, and NaOtBu to a dry Schlenk tube.

  • Reagent Addition: Add the anhydrous, degassed toluene, followed by the amine.

  • Reaction: Seal the tube and heat the mixture to 100-110 °C with stirring. Monitor the reaction by TLC or LC-MS.

  • Work-up: After the reaction is complete, cool to room temperature, dilute with ethyl acetate, and filter through a pad of celite.

  • Purification: Concentrate the filtrate and purify the residue by flash column chromatography.

Sonogashira Coupling: Installation of Alkynyl Moieties

The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide, providing a direct route to substituted alkynes. This reaction typically employs a palladium catalyst and a copper(I) co-catalyst.

Protocol 3: Sonogashira Coupling of this compound with a Terminal Alkyne

This protocol outlines a general procedure for the Sonogashira coupling, which often favors reaction at the more reactive C-Br bond.

Reagent/ParameterQuantity/ConditionNotes
This compound1.0 equiv
Terminal Alkyne1.2 equiv
PdCl₂(PPh₃)₂0.03 equiv
Copper(I) Iodide (CuI)0.05 equiv
BaseTriethylamine (TEA) or Diisopropylethylamine (DIPEA)Anhydrous
SolventTetrahydrofuran (THF) or N,N-Dimethylformamide (DMF)Anhydrous and degassed
TemperatureRoom Temperature to 60 °C
AtmosphereInert (Argon or Nitrogen)

Step-by-Step Methodology:

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add this compound, PdCl₂(PPh₃)₂, and CuI.

  • Solvent and Base Addition: Add the anhydrous solvent and the amine base.

  • Alkyne Addition: Add the terminal alkyne dropwise to the stirred mixture.

  • Reaction: Stir the reaction at the desired temperature, monitoring its progress by TLC or LC-MS.

  • Work-up: Upon completion, filter the reaction mixture through celite and wash with the reaction solvent.

  • Purification: Concentrate the filtrate and purify the crude product by column chromatography.

Nucleophilic Aromatic Substitution (SNAr): A Metal-Free Approach

The electron-deficient nature of the quinoxaline ring makes it susceptible to nucleophilic aromatic substitution (SNAr), particularly at the C2 and C3 positions. This provides a valuable, metal-free alternative for introducing heteroatom nucleophiles. The C2-Cl bond in this compound is activated for SNAr and will readily react with a variety of nucleophiles.

General Scheme for Nucleophilic Aromatic Substitution

sub This compound nuc Nucleophile (e.g., R-NH₂, R-OH, R-SH) sub->nuc base Base (e.g., K₂CO₃, Et₃N) nuc->base sol Solvent (e.g., DMF, DMSO) base->sol heat Heating sol->heat prod 6-Bromo-2-(nucleophile)quinoxaline heat->prod

Caption: General workflow for SNAr reactions.

Protocol 4: SNAr with an Amine Nucleophile

Reagent/ParameterQuantity/ConditionNotes
This compound1.0 equiv
Amine Nucleophile1.5 equiv
BasePotassium Carbonate (K₂CO₃) or Triethylamine (Et₃N)2.0 equiv
SolventN,N-Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)Anhydrous
Temperature80-120 °C

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask, dissolve this compound in the chosen solvent.

  • Reagent Addition: Add the amine nucleophile and the base.

  • Reaction: Heat the mixture with stirring. Monitor the reaction by TLC or LC-MS.

  • Work-up: Once the reaction is complete, cool to room temperature and pour into water.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography or recrystallization.

Conclusion and Future Outlook

This compound is a powerful and versatile building block that offers multiple avenues for the synthesis of complex, biologically active molecules. The ability to selectively functionalize either the C2 or C6 position through a judicious choice of reaction conditions provides chemists with a high degree of control over molecular design. The protocols outlined in this guide serve as a robust starting point for researchers in drug discovery and organic synthesis. As the demand for novel therapeutics continues to grow, the strategic application of such well-defined synthetic intermediates will undoubtedly play a pivotal role in the advancement of medicinal chemistry.

References

The Strategic Utility of 6-Bromo-2-chloroquinoxaline in Modern Pharmaceutical Development: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Quinoxaline Scaffold as a Privileged Structure in Medicinal Chemistry

The quinoxaline core, a bicyclic heteroaromatic system formed by the fusion of a benzene and a pyrazine ring, represents a "privileged scaffold" in medicinal chemistry.[1][2] Its structural rigidity, coupled with the presence of two nitrogen atoms, provides a unique electronic and spatial framework for interaction with a diverse range of biological targets.[3] The versatility of the quinoxaline ring system allows for extensive chemical modifications, enabling the fine-tuning of pharmacological profiles for potency, selectivity, and pharmacokinetic properties.[4] Among the various substituted quinoxalines, 6-Bromo-2-chloroquinoxaline has emerged as a particularly valuable and versatile building block in the synthesis of novel therapeutic agents. This di-halogenated quinoxaline offers two distinct reactive sites, the C-Cl bond at the 2-position and the C-Br bond at the 6-position, allowing for sequential and regioselective functionalization through modern cross-coupling methodologies. This application note provides an in-depth guide for researchers, scientists, and drug development professionals on the strategic applications of this compound, with a focus on the development of kinase inhibitors for oncology and its emerging potential in therapies for neurodegenerative diseases.

Core Applications in Pharmaceutical Development

The strategic placement of the chloro and bromo substituents on the quinoxaline scaffold of this compound allows for a modular and efficient approach to the synthesis of complex molecules. The differential reactivity of the C-Cl and C-Br bonds is the cornerstone of its utility, with the C-Br bond being more reactive in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling, while the C-Cl bond is more susceptible to nucleophilic aromatic substitution. This differential reactivity enables a stepwise and controlled elaboration of the quinoxaline core.

Development of Kinase Inhibitors for Oncology: A Case Study of GSK2256098, a Focal Adhesion Kinase (FAK) Inhibitor

Kinases are a class of enzymes that play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of many cancers. Consequently, kinase inhibitors have become a major class of targeted cancer therapies. The quinoxaline scaffold has been successfully employed in the design of numerous kinase inhibitors.

A prominent example of a drug candidate synthesized using the this compound scaffold is GSK2256098 , a potent and selective inhibitor of Focal Adhesion Kinase (FAK).[5][6] FAK is a non-receptor tyrosine kinase that is overexpressed in many advanced cancers and plays a crucial role in tumor progression, metastasis, and angiogenesis.[1][3] By inhibiting FAK, GSK2256098 can disrupt these key pathological processes.[6]

Mechanism of Action of FAK and its Inhibition:

FAK is a key mediator of signaling from the extracellular matrix (ECM) and growth factor receptors. Its activation triggers a cascade of downstream signaling events that promote cell survival, proliferation, migration, and invasion. The inhibition of FAK by small molecules like GSK2256098 blocks these pro-tumorigenic signals.

FAK Signaling Pathway in Cancer

FAK_Signaling ECM Extracellular Matrix (ECM) Integrins Integrins ECM->Integrins binds FAK FAK Integrins->FAK activates GFR Growth Factor Receptors GFR->FAK activates Src Src FAK->Src recruits & activates PI3K PI3K FAK->PI3K activates Ras Ras FAK->Ras activates CellMigration Cell Migration & Invasion FAK->CellMigration Angiogenesis Angiogenesis FAK->Angiogenesis Src->FAK phosphorylates Akt Akt PI3K->Akt activates CellSurvival Cell Survival & Proliferation Akt->CellSurvival Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->CellSurvival ERK->CellMigration GSK2256098 GSK2256098 (FAK Inhibitor) GSK2256098->FAK inhibits

Caption: FAK signaling cascade in cancer and the point of intervention for GSK2256098.

Synthetic Strategy for Quinoxaline-Based FAK Inhibitors:

The synthesis of GSK2256098 and related analogs hinges on a two-step cross-coupling strategy starting from this compound.

General Synthetic Workflow

Synthetic_Workflow Start This compound Step1 Suzuki Coupling (at C6-Br) Start->Step1 Intermediate 2-Chloro-6-arylquinoxaline Intermediate Step1->Intermediate Step2 Buchwald-Hartwig Amination (at C2-Cl) Intermediate->Step2 Final Final FAK Inhibitor (e.g., GSK2256098) Step2->Final

Caption: Sequential cross-coupling strategy for the synthesis of FAK inhibitors.

Potential Applications in Neurodegenerative Diseases

The quinoxaline scaffold is also being explored for its therapeutic potential in neurodegenerative disorders such as Alzheimer's and Parkinson's disease.[4] The neuroprotective effects of quinoxaline derivatives are often attributed to their ability to modulate multiple pathological pathways, including oxidative stress, neuroinflammation, and protein aggregation.[7][8]

  • Alzheimer's Disease: Quinoxaline derivatives have been investigated as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes that degrade the neurotransmitter acetylcholine, which is deficient in Alzheimer's patients.[9] Some indoloquinoxaline derivatives have also shown the ability to inhibit the aggregation of amyloid-beta peptides, a key pathological hallmark of the disease.[2][4]

  • Parkinson's Disease: In the context of Parkinson's disease, certain 6-aminoquinoxaline derivatives have demonstrated neuroprotective effects on dopaminergic neurons in cellular and animal models.[3][10] The mechanism of action is thought to involve the modulation of intracellular calcium signaling.

While the direct application of this compound in the synthesis of currently marketed drugs for neurodegenerative diseases is less documented than in oncology, its utility as a versatile starting material makes it a highly attractive scaffold for the discovery of new multi-target ligands for these complex disorders.

Experimental Protocols

The following protocols provide a generalized framework for the key synthetic transformations involving this compound. Researchers should note that specific reaction conditions may require optimization based on the substrate scope and desired product.

Protocol 1: Selective Suzuki-Miyaura Coupling at the C6-Position

This protocol describes the palladium-catalyzed Suzuki-Miyaura coupling of this compound with a pyrimidine-boronic acid, a key step in the synthesis of GSK2256098.

Materials:

  • This compound

  • Pyrimidine-5-boronic acid

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

  • Sodium carbonate (Na₂CO₃)

  • 1,4-Dioxane

  • Water (degassed)

  • Nitrogen or Argon gas

  • Standard glassware for inert atmosphere reactions

  • Magnetic stirrer and heating mantle

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • To a Schlenk flask, add this compound (1.0 eq), pyrimidine-5-boronic acid (1.2 eq), Pd(dppf)Cl₂ (0.05 eq), and Na₂CO₃ (2.0 eq).

  • Evacuate the flask and backfill with nitrogen or argon. Repeat this cycle three times.

  • Add degassed 1,4-dioxane and water (4:1 v/v) via syringe.

  • Heat the reaction mixture to 90 °C with vigorous stirring for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic layer under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired 2-chloro-6-(pyrimidin-5-yl)quinoxaline.

Protocol 2: Buchwald-Hartwig Amination at the C2-Position

This protocol outlines the subsequent Buchwald-Hartwig amination of the 2-chloro-6-(pyrimidin-5-yl)quinoxaline intermediate with a suitable amine, the final key step in the synthesis of many kinase inhibitors.

Materials:

  • 2-Chloro-6-(pyrimidin-5-yl)quinoxaline

  • Appropriate amine (e.g., a substituted aniline or sulfamide)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Xantphos

  • Cesium carbonate (Cs₂CO₃)

  • Anhydrous 1,4-dioxane

  • Nitrogen or Argon gas

  • Standard glassware for inert atmosphere reactions

  • Magnetic stirrer and heating mantle

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • To a Schlenk flask, add 2-chloro-6-(pyrimidin-5-yl)quinoxaline (1.0 eq), the amine (1.2 eq), Pd₂(dba)₃ (0.05 eq), Xantphos (0.1 eq), and Cs₂CO₃ (2.0 eq).

  • Evacuate the flask and backfill with nitrogen or argon. Repeat this cycle three times.

  • Add anhydrous 1,4-dioxane via syringe.

  • Heat the reaction mixture to 100 °C with vigorous stirring for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and filter through a pad of Celite, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the final kinase inhibitor.

Data Presentation: Representative Inhibitory Activities

The following table summarizes the inhibitory activities of GSK2256098, a compound accessible through the synthetic strategies outlined above.

CompoundTargetIC₅₀ (nM)Cell LineReference
GSK2256098 FAK8.5U87MG (brain)[11]
FAK12A549 (lung)[11]
FAK15OVCAR8 (ovary)[11]

Conclusion and Future Perspectives

This compound has proven to be a highly valuable and versatile building block in modern pharmaceutical development. Its differential reactivity at the C2 and C6 positions allows for the efficient and controlled synthesis of complex molecular architectures, as exemplified by the development of the FAK inhibitor GSK2256098. The strategic application of sequential Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions enables the rapid generation of diverse libraries of quinoxaline derivatives for structure-activity relationship studies.

Looking forward, the unique properties of the quinoxaline scaffold, coupled with the synthetic accessibility provided by reagents like this compound, will undoubtedly continue to fuel the discovery of novel therapeutics. The exploration of this scaffold in the context of multi-target drug discovery for complex diseases such as neurodegenerative disorders holds particular promise. The protocols and insights provided in this application note are intended to empower researchers to fully leverage the potential of this compound in their drug discovery endeavors.

References

Application Notes and Protocols for the Selective Cross-Coupling of 6-Bromo-2-chloroquinoxaline

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The quinoxaline scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry, materials science, and agrochemicals. Its derivatives exhibit a wide range of biological activities, making them valuable targets in drug discovery. 6-Bromo-2-chloroquinoxaline is a particularly versatile building block, featuring two distinct halogen atoms that can be selectively functionalized. The carbon-bromine (C-Br) bond at the 6-position and the carbon-chlorine (C-Cl) bond at the 2-position offer differential reactivity, enabling sequential, site-selective modifications through palladium-catalyzed cross-coupling reactions. This allows for the modular construction of complex molecular architectures.[1][2]

Palladium-catalyzed cross-coupling reactions are among the most powerful tools in modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds, a discovery recognized with the 2010 Nobel Prize in Chemistry.[3][4] These methods are prized for their broad functional group tolerance, high efficiency, and mild reaction conditions.[5][6] This guide provides detailed, field-proven protocols for three cornerstone cross-coupling reactions—Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira—applied to this compound. The focus is on achieving selective functionalization of the more reactive C-Br bond while preserving the C-Cl bond for subsequent transformations.

Scientific Principles: The Palladium Catalytic Cycle

Understanding the fundamental mechanism of palladium-catalyzed cross-coupling is crucial for troubleshooting and optimizing reactions.[7] The process is a catalytic cycle that typically involves a palladium catalyst switching between its Pd(0) and Pd(II) oxidation states.[8][9]

The three key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond (Ar-X) of the substrate, forming a Pd(II) intermediate. This is often the rate-limiting step, and its efficiency depends on the halide (I > Br > Cl) and the electronic nature of the aryl group.[8][10]

  • Transmetalation (for Suzuki/Sonogashira) or Amine Coordination/Deprotonation (for Buchwald-Hartwig):

    • In the Suzuki reaction, an organoboron species (activated by a base) transfers its organic group to the palladium center.[10][11]

    • In the Sonogashira reaction, a copper(I) acetylide, formed in situ, transfers the alkyne group to the palladium.[12][13]

    • In the Buchwald-Hartwig reaction, the amine coordinates to the palladium, and a base removes a proton to form a palladium-amido complex.[14][15]

  • Reductive Elimination: The two organic fragments on the Pd(II) center couple and are expelled, forming the new C-C or C-N bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.[8][9]

Palladium_Cross_Coupling_Cycle cluster_legend Key Steps pd0 L₂Pd⁰ (Active Catalyst) oa_complex Ar-Pdᴵᴵ(L)₂-X (Oxidative Addition Complex) pd0->oa_complex Oxidative Addition (+ Ar-X) trans_complex Ar-Pdᴵᴵ(L)₂-R' (Transmetalation Complex) oa_complex->trans_complex Transmetalation (+ R'-M) trans_complex->pd0 Reductive Elimination product Ar-R' (Coupled Product) trans_complex->product Ar-X Aryl Halide R'-M Organometallic Reagent (e.g., R'B(OH)₂, R'C≡CH/CuI, R'₂NH)

Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

Protocol 1: Suzuki-Miyaura C-C Bond Formation

The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling method due to the stability, low toxicity, and commercial availability of boronic acid reagents.[5][8] This protocol details the selective coupling of an arylboronic acid at the 6-position of this compound.

Reaction Scheme: (Illustrative scheme showing this compound reacting with a generic Ar-B(OH)2 to yield 6-aryl-2-chloroquinoxaline)

Materials and Reagents
ReagentMW ( g/mol )EquivalentsAmount (mmol)Mass/Volume
This compound243.461.01.0243.5 mg
Arylboronic Acid (e.g., Phenylboronic acid)121.931.21.2146.3 mg
Pd(PPh₃)₄ (Tetrakis)1155.560.030.0334.7 mg
Potassium Carbonate (K₂CO₃)138.212.02.0276.4 mg
1,4-Dioxane---8 mL
Water---2 mL
Step-by-Step Protocol
  • Reaction Setup: To a dry Schlenk flask, add this compound (243.5 mg, 1.0 mmol), the arylboronic acid (1.2 mmol), and potassium carbonate (276.4 mg, 2.0 mmol).

  • Inert Atmosphere: Seal the flask with a rubber septum, and evacuate and backfill with argon or nitrogen gas. Repeat this cycle three times to ensure an inert atmosphere.

  • Catalyst Addition: Under a positive flow of argon, add Pd(PPh₃)₄ (34.7 mg, 0.03 mmol).

  • Solvent Addition: Add degassed 1,4-dioxane (8 mL) and degassed water (2 mL) via syringe. Degassing can be achieved by bubbling argon through the solvents for 15-20 minutes.

  • Reaction: Place the flask in a preheated oil bath at 90 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Chromatography: Purify the crude residue by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure 6-aryl-2-chloroquinoxaline product.

Protocol 2: Buchwald-Hartwig C-N Bond Formation

The Buchwald-Hartwig amination enables the formation of C-N bonds, a crucial transformation in the synthesis of pharmaceuticals.[14][16] This protocol is optimized for the selective amination at the C-Br position. Using a specialized ligand like BINAP is key to achieving high selectivity and yield.[1]

Reaction Scheme: (Illustrative scheme showing this compound reacting with a generic R₂NH to yield 6-(dialkylamino)-2-chloroquinoxaline)

Materials and Reagents
ReagentMW ( g/mol )EquivalentsAmount (mmol)Mass/Volume
This compound243.461.01.0243.5 mg
Amine (e.g., Morpholine)87.121.21.2104.5 mg (105 µL)
Pd₂(dba)₃915.720.010.019.2 mg
BINAP622.670.030.0318.7 mg
Sodium tert-butoxide (NaOtBu)96.101.41.4134.5 mg
Toluene (Anhydrous)---10 mL
Step-by-Step Protocol
  • Reaction Setup: In a glovebox or under a positive flow of argon, add Pd₂(dba)₃ (9.2 mg, 0.01 mmol), BINAP (18.7 mg, 0.03 mmol), and sodium tert-butoxide (134.5 mg, 1.4 mmol) to a dry Schlenk flask. Note: NaOtBu is a strong base and should be handled with care in an inert atmosphere.

  • Substrate Addition: Add this compound (243.5 mg, 1.0 mmol) to the flask.

  • Solvent and Amine Addition: Add anhydrous toluene (10 mL) followed by the amine (1.2 mmol).

  • Reaction: Seal the flask tightly and place it in a preheated oil bath at 100 °C. Stir vigorously.

  • Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 6-18 hours).

  • Work-up: Cool the reaction to room temperature. Pass the mixture through a short plug of Celite, washing with ethyl acetate. Concentrate the filtrate under reduced pressure.

  • Purification: Dissolve the residue in ethyl acetate (25 mL) and wash with water (2 x 15 mL) and brine (15 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Chromatography: Purify the crude product by flash column chromatography on silica gel to obtain the desired 6-amino-2-chloroquinoxaline.

Protocol 3: Sonogashira C-C (Alkyne) Bond Formation

The Sonogashira coupling is the premier method for synthesizing aryl alkynes, which are important intermediates for heterocycle synthesis and click chemistry.[12][17] This reaction typically requires both palladium and copper(I) co-catalysts.[13]

Reaction Scheme: (Illustrative scheme showing this compound reacting with a generic R-C≡CH to yield 6-alkynyl-2-chloroquinoxaline)

Materials and Reagents
ReagentMW ( g/mol )EquivalentsAmount (mmol)Mass/Volume
This compound243.461.01.0243.5 mg
Terminal Alkyne (e.g., Phenylacetylene)102.131.21.2122.6 mg (133 µL)
PdCl₂(PPh₃)₂701.900.020.0214.0 mg
Copper(I) Iodide (CuI)190.450.040.047.6 mg
Triethylamine (TEA)101.193.03.0303.6 mg (418 µL)
Tetrahydrofuran (THF), Anhydrous---10 mL
Step-by-Step Protocol
  • Reaction Setup: To a dry Schlenk flask, add this compound (243.5 mg, 1.0 mmol), PdCl₂(PPh₃)₂ (14.0 mg, 0.02 mmol), and CuI (7.6 mg, 0.04 mmol).

  • Inert Atmosphere: Seal the flask and establish an inert atmosphere by evacuating and backfilling with argon three times.

  • Solvent and Reagent Addition: Add anhydrous THF (10 mL) and triethylamine (418 µL, 3.0 mmol) via syringe. Stir for 5 minutes.

  • Alkyne Addition: Add the terminal alkyne (1.2 mmol) dropwise via syringe.

  • Reaction: Stir the reaction mixture at room temperature. If the reaction is sluggish, it can be gently heated to 50-60 °C.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is often complete within 2-6 hours at room temperature.[17]

  • Work-up: Upon completion, filter the reaction mixture through a pad of Celite to remove catalyst residues and salts, washing the pad with THF or ethyl acetate.

  • Purification: Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate (25 mL), wash with saturated aqueous NH₄Cl solution (15 mL), water (15 mL), and brine (15 mL). Dry the organic layer over Na₂SO₄, filter, and concentrate.

  • Chromatography: Purify the crude product by column chromatography on silica gel to isolate the pure 6-alkynyl-2-chloroquinoxaline.

Caption: General experimental workflow for cross-coupling reactions.

Troubleshooting Guide

Even with robust protocols, challenges can arise. Below is a guide to common issues and potential solutions.[18]

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst (decomposed Pd source, insufficient ligand). 2. Insufficiently inert atmosphere (O₂ poisons Pd(0)). 3. Poor reagent quality (wet solvents, impure amine/boronic acid). 4. Insufficient base strength or poor solubility.1. Use a fresh catalyst source or a pre-catalyst. Increase ligand:Pd ratio. 2. Ensure proper degassing of solvents and purging of the reaction vessel. 3. Use anhydrous solvents; purify reagents if necessary. 4. Switch to a stronger or more soluble base (e.g., Cs₂CO₃, K₃PO₄). Grind the base to a fine powder.[18]
Homocoupling Product 1. (Suzuki) Boronic acid degradation (protodeborylation). 2. (Sonogashira) Glaser coupling due to Cu catalyst and O₂.1. Use the boronic acid promptly after weighing. Use MIDA boronates for slow release. 2. Ensure the reaction is strictly anaerobic. Consider a copper-free Sonogashira protocol.[17][19]
Dehalogenation Reductive elimination of an Ar-Pd-H intermediate, replacing the halide with hydrogen.Ensure reagents are pure. Avoid solvents that can act as hydride sources (e.g., certain alcohols). Use a less polar solvent.[8]
Poor Selectivity Reaction conditions are too harsh, leading to reaction at the C-Cl bond.Lower the reaction temperature. Screen different ligands; bulky phosphine ligands often improve selectivity. Reduce reaction time.

Safety Precautions

All experiments should be conducted in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety glasses, a flame-resistant lab coat, and chemical-resistant gloves.[20]

  • Palladium Catalysts: Finely divided palladium catalysts can be pyrophoric, especially when dry and exposed to air.[21][22] Handle solid catalysts under an inert atmosphere whenever possible.

  • Organohalides: this compound is a potential irritant. Avoid inhalation and skin contact.[23]

  • Bases: Sodium tert-butoxide is a strong, corrosive base that reacts with moisture. Handle exclusively under an inert atmosphere. Triethylamine is volatile and has a strong odor.

  • Solvents: Toluene, dioxane, and THF are flammable and have associated health risks. Handle with care and ensure proper waste disposal procedures are followed.[24]

References

Application Notes and Protocols for the Large-Scale Synthesis of 6-Bromo-2-chloroquinoxaline

Author: BenchChem Technical Support Team. Date: December 2025

For distribution to: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive, field-proven guide for the large-scale synthesis of 6-Bromo-2-chloroquinoxaline (CAS No: 55687-02-0), a critical intermediate in the development of novel pharmaceuticals.[1] The protocol herein details a robust, two-step synthetic pathway, optimized for scalability and reproducibility. This guide is structured to provide not only a step-by-step methodology but also the underlying scientific rationale for key experimental choices, ensuring both technical accuracy and practical applicability for researchers in medicinal chemistry and process development.

Introduction: The Strategic Importance of this compound

The quinoxaline scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous biologically active compounds with applications as anticancer, antimicrobial, and antiviral agents.[2] The specific functionalization of the quinoxaline ring is a key strategy in modulating the pharmacological profile of these molecules. This compound serves as a versatile building block in this context. The presence of two distinct halogen atoms at the 2 and 6 positions allows for selective, sequential functionalization through various cross-coupling reactions, such as Suzuki and Buchwald-Hartwig aminations. This differential reactivity enables the synthesis of complex molecular architectures and facilitates the exploration of structure-activity relationships (SAR) in drug discovery programs.

This guide presents a scalable and efficient synthesis of this compound, proceeding through the formation of a key intermediate, 6-Bromoquinoxaline-2,3(1H,4H)-dione. The subsequent chlorination of this dione provides a reliable route to the target compound.

Synthetic Pathway Overview

The synthesis is a two-stage process. The first stage involves the acid-catalyzed condensation of 4-bromo-1,2-phenylenediamine with oxalic acid to yield 6-bromoquinoxaline-2,3(1H,4H)-dione. The second stage is the chlorination of this intermediate using phosphorus oxychloride (POCl₃) to produce the final product, this compound.

Synthesis_Workflow cluster_step1 Step 1: Condensation cluster_step2 Step 2: Chlorination A 4-bromo-1,2-phenylenediamine C Acid-Catalyzed Condensation (Aqueous HCl, Reflux) A->C B Oxalic Acid Dihydrate B->C D 6-bromoquinoxaline-2,3(1H,4H)-dione C->D Formation of Dione Intermediate F Chlorination (Reflux) D->F E Phosphorus Oxychloride (POCl₃) E->F G This compound F->G Formation of Final Product

Caption: Synthetic pathway for this compound.

PART 1: Experimental Protocols

Step 1: Synthesis of 6-Bromoquinoxaline-2,3(1H,4H)-dione

This step involves the condensation reaction between 4-bromo-1,2-phenylenediamine and oxalic acid. The acidic conditions facilitate the formation of a di-amide intermediate, which then undergoes intramolecular cyclization to form the stable quinoxaline-dione ring system.

Materials and Reagents:

Reagent/MaterialMolecular Weight ( g/mol )Quantity (molar eq.)Notes
4-bromo-1,2-phenylenediamine187.041.0Starting material
Oxalic acid dihydrate126.071.0Reagent
2M Hydrochloric Acid--Solvent and catalyst
Deionized Water18.02-For washing
Ethanol46.07-For washing

Protocol:

  • Reactor Setup: In a suitably sized reactor equipped with a reflux condenser and mechanical stirrer, suspend 4-bromo-1,2-phenylenediamine (1.0 eq) in 2M hydrochloric acid.

  • Reagent Addition: To this suspension, add a solution of oxalic acid dihydrate (1.0 eq) in deionized water.

  • Reaction: Heat the reaction mixture to reflux (approximately 100-105 °C) and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Cooling and Precipitation: Once the reaction is complete, cool the mixture to room temperature. The product will precipitate out of the solution.

  • Isolation: Collect the resulting solid by filtration using a Büchner funnel.

  • Washing: Wash the filter cake sequentially with deionized water and then ethanol to remove any unreacted starting materials and impurities.

  • Drying: Dry the product under vacuum at 60-70 °C to a constant weight to yield 6-bromoquinoxaline-2,3(1H,4H)-dione as a solid.

Step 2: Synthesis of this compound

This step utilizes phosphorus oxychloride (POCl₃) as both a reagent and a solvent to convert the hydroxyl groups of the dione intermediate into chlorides.[3] This is a standard and effective method for the synthesis of chloroquinoxalines from their corresponding quinoxalinones.[4][5]

Materials and Reagents:

Reagent/MaterialMolecular Weight ( g/mol )Quantity (molar eq./vol)Notes
6-bromoquinoxaline-2,3(1H,4H)-dione241.041.0Intermediate from Step 1
Phosphorus oxychloride (POCl₃)153.3310-20 volumesReagent and solvent
Ice--For quenching
Ethyl Acetate88.11-Extraction solvent
Saturated Sodium Bicarbonate Solution--For neutralization
Brine--For washing
Anhydrous Sodium Sulfate142.04-Drying agent

Protocol:

  • Reactor Setup: In a reactor equipped with a reflux condenser, mechanical stirrer, and a gas scrubber (to neutralize HCl fumes), suspend 6-bromoquinoxaline-2,3(1H,4H)-dione (1.0 eq) in phosphorus oxychloride (10-20 volumes).

  • Reaction: Heat the mixture to reflux (approximately 105-110 °C) and maintain for 3-5 hours. Monitor the reaction by TLC until the starting material is consumed.[3]

  • Reagent Removal: After completion, cool the reaction mixture slightly and remove the excess POCl₃ by distillation under reduced pressure.

  • Quenching: Carefully and slowly pour the cooled reaction residue onto crushed ice with vigorous stirring. This is a highly exothermic process and should be performed in a well-ventilated fume hood. A precipitate will form.

  • Neutralization and Extraction: Neutralize the aqueous slurry with a saturated solution of sodium bicarbonate until the pH is approximately 7-8. Extract the product into ethyl acetate.

  • Washing: Wash the combined organic layers sequentially with deionized water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude this compound can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/hexanes) to afford a solid product.

PART 2: Data Presentation and Characterization

Product Specifications:

ParameterSpecification
Chemical NameThis compound
CAS Number55687-02-0[6]
Molecular FormulaC₈H₄BrClN₂[6]
Molecular Weight243.49 g/mol [7]
AppearanceSolid[7]
Melting Point150-152.5 °C[7]
Purity (by HPLC)≥95%[7]

Analytical Characterization:

The structure and purity of the synthesized this compound should be confirmed by standard analytical techniques:

  • ¹H NMR and ¹³C NMR: To confirm the chemical structure and identify any impurities.

  • Mass Spectrometry (MS): To verify the molecular weight of the compound.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product.

PART 3: Safety and Handling

Hazard Identification:

CompoundHazard StatementsPrecautionary Statements
4-bromo-1,2-phenylenediamineHarmful if swallowed, causes skin and eye irritation, may cause respiratory irritation.Avoid breathing dust. Wear protective gloves, clothing, and eye/face protection.
Oxalic AcidHarmful if swallowed or in contact with skin. Causes severe skin burns and eye damage.Do not breathe dust. Wear protective gloves, clothing, and eye/face protection.
Phosphorus OxychlorideCauses severe skin burns and eye damage. Harmful if inhaled. Reacts violently with water.Do not breathe fumes. Wear protective gloves, clothing, and eye/face protection. Handle under a fume hood.
This compoundHarmful if swallowed. Causes skin irritation. Causes serious eye irritation. May cause respiratory irritation.[7]Avoid breathing dust. Wear protective gloves, clothing, and eye/face protection. Use in a well-ventilated area.[7]

Personal Protective Equipment (PPE):

  • Wear appropriate chemical-resistant gloves, a lab coat, and safety glasses with side shields or goggles.

  • When handling phosphorus oxychloride, a face shield and respiratory protection are recommended.

Handling and Storage:

  • All manipulations should be carried out in a well-ventilated fume hood.

  • Store all chemicals in tightly sealed containers in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and bases.

  • This compound should be stored under an inert atmosphere at room temperature.[8]

Conclusion

The protocol detailed in this application note provides a reliable and scalable method for the synthesis of this compound. By understanding the chemical principles behind each step and adhering to the safety precautions, researchers and drug development professionals can confidently produce this valuable intermediate for their research and development needs.

References

Application Notes and Protocols for the Purification of 6-Bromo-2-chloroquinoxaline

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide provides a comprehensive overview of established and effective methods for the purification of 6-Bromo-2-chloroquinoxaline (CAS No. 55687-02-0), a key intermediate in the synthesis of pharmaceuticals and functional organic materials.[1][2] Recognizing the critical role of purity in research, drug development, and materials science, this document details protocols for recrystallization, column chromatography, and sublimation. Each method is presented with a focus on the underlying scientific principles, step-by-step instructions, and expert insights to ensure reproducible and high-purity outcomes. This guide is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Introduction: The Imperative for Purity

This compound is a versatile heterocyclic building block, the purity of which is paramount for the successful synthesis of downstream products and the reliability of experimental data. Impurities, often remnants of starting materials or byproducts from its synthesis, can lead to unpredictable reaction outcomes, decreased yields, and misleading biological or physical characterization.

Common impurities encountered during the synthesis of quinoxaline derivatives include benzimidazoles, which can form through skeletal rearrangement, and quinoxaline N-oxides resulting from over-oxidation.[3][4] The purification strategies outlined herein are designed to effectively remove these and other process-related impurities.

Physicochemical Properties of this compound:

PropertyValueReference(s)
CAS Number 55687-02-0[5]
Molecular Formula C₈H₄BrClN₂[6]
Molecular Weight 243.49 g/mol [6]
Melting Point 150-152.5 °C[7]
Boiling Point 312.5 °C at 760 mmHg[7]
Appearance White to yellow solid[1]

Recrystallization: The Art of Crystal Perfection

Recrystallization is a powerful and widely used technique for purifying solid organic compounds.[8] The principle lies in the differential solubility of the target compound and its impurities in a chosen solvent at varying temperatures. An ideal recrystallization solvent will dissolve the compound sparingly at room temperature but readily at its boiling point.

Solvent Selection: A Critical First Step

The choice of solvent is the most critical parameter for successful recrystallization. Based on the polarity of this compound and empirical data from related compounds, several solvent systems are recommended.

Recommended Solvent Systems for Recrystallization:

Solvent/Solvent SystemRationale and Remarks
Ethanol A good starting point for many quinoxaline derivatives due to its favorable solubility profile and moderate boiling point.[9]
n-Hexane/Ethyl Acetate A non-polar/polar solvent mixture that can be fine-tuned to achieve optimal solubility.[10]
Anhydrous Methanol Has been successfully used for the recrystallization of similar bromo-chloro-quinoline derivatives.[11]
Anhydrous Diethyl Ether Another solvent reported for the purification of related heterocyclic compounds.[11]
n-Heptane A non-polar solvent that can be effective for compounds with lower polarity.[12]
Protocol for Recrystallization of this compound

This protocol provides a general framework that can be optimized for specific purity requirements and scales.

Materials:

  • Crude this compound

  • Selected recrystallization solvent (e.g., Ethanol)

  • Activated charcoal (optional, for colored impurities)

  • Erlenmeyer flasks

  • Heating mantle or hot plate with a water/oil bath

  • Buchner funnel and filter flask

  • Filter paper

  • Ice bath

Procedure:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent to just cover the solid.

  • Heating: Gently heat the mixture to the boiling point of the solvent while stirring or swirling to facilitate dissolution. Add small portions of hot solvent until the solid completely dissolves. Expert Tip: Avoid adding an excess of solvent, as this will reduce the recovery yield.[13]

  • Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.[13]

  • Hot Filtration: If activated charcoal or other insoluble impurities are present, perform a hot gravity filtration using a pre-heated funnel and fluted filter paper into a clean Erlenmeyer flask. This step should be done quickly to prevent premature crystallization.

  • Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.

  • Drying: Dry the purified crystals in a vacuum oven at a temperature well below the melting point.

Caption: Workflow for the recrystallization of this compound.

Column Chromatography: Separation by Adsorption

Column chromatography is a versatile purification technique that separates compounds based on their differential adsorption to a stationary phase and solubility in a mobile phase.[14][15] For this compound, normal-phase chromatography using silica gel is a highly effective method.

Developing the Eluent System: The Key to Separation

The choice of eluent (mobile phase) is crucial for achieving good separation. Thin-Layer Chromatography (TLC) is an indispensable tool for rapidly screening and optimizing the eluent system.

Procedure for TLC Analysis:

  • Dissolve a small amount of the crude this compound in a suitable solvent (e.g., dichloromethane).

  • Spot the solution onto a silica gel TLC plate.

  • Develop the plate in a chamber containing a mixture of a non-polar solvent (e.g., petroleum ether or hexane) and a polar solvent (e.g., ethyl acetate).

  • Visualize the spots under UV light.

  • Adjust the solvent ratio to achieve a retention factor (Rf) of approximately 0.2-0.4 for the desired compound, with good separation from impurities.[16]

Protocol for Column Chromatography

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Optimized eluent system (e.g., petroleum ether/ethyl acetate mixture)

  • Chromatography column

  • Cotton or glass wool

  • Sand

  • Collection tubes or flasks

Procedure:

  • Column Packing:

    • Place a small plug of cotton or glass wool at the bottom of the column.

    • Add a thin layer of sand.

    • Prepare a slurry of silica gel in the eluent and pour it into the column, taking care to avoid air bubbles.

    • Allow the silica gel to settle, and then add another layer of sand on top.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the eluent or a more polar solvent like dichloromethane.

    • Carefully add the sample solution to the top of the silica gel column.

  • Elution:

    • Add the eluent to the column and apply gentle pressure (flash chromatography) or allow it to flow by gravity.

    • Collect fractions in separate tubes.

  • Fraction Analysis:

    • Monitor the fractions by TLC to identify those containing the pure product.

  • Solvent Evaporation:

    • Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Expert Insight: For quinoxaline derivatives that may be sensitive to the acidic nature of silica gel, the silica can be deactivated by pre-flushing the column with an eluent containing a small amount (1-3%) of triethylamine.[16]

Caption: General workflow for column chromatography purification.

Sublimation: A Solvent-Free Approach

Sublimation is a purification technique that involves the transition of a substance directly from the solid to the gas phase, followed by condensation back to the solid phase, leaving non-volatile impurities behind. This method is particularly suitable for compounds that are thermally stable and have a sufficiently high vapor pressure at temperatures below their melting point. Thermodynamic studies on substituted quinoxalines suggest that sublimation can be a viable purification method for this class of compounds.

Protocol for Sublimation

Materials:

  • Crude this compound

  • Sublimation apparatus (including a cold finger)

  • Vacuum pump

  • Heating mantle or oil bath

Procedure:

  • Place the crude this compound in the bottom of the sublimation apparatus.

  • Insert the cold finger and connect it to a source of cold water.

  • Evacuate the apparatus using a vacuum pump.

  • Gently heat the bottom of the apparatus. The compound will sublime and then crystallize on the cold surface of the finger.

  • Once the sublimation is complete, turn off the heat and allow the apparatus to cool to room temperature.

  • Carefully remove the cold finger and scrape off the purified crystals.

Conclusion

The selection of an appropriate purification method for this compound depends on the nature and quantity of impurities, the desired final purity, and the available equipment. Recrystallization is often the first choice for its simplicity and efficiency in removing small amounts of impurities. Column chromatography offers higher resolution for separating complex mixtures. Sublimation provides a solvent-free alternative for thermally stable compounds. By following the detailed protocols and understanding the underlying principles presented in this guide, researchers can confidently achieve the high level of purity required for their scientific endeavors.

References

Mastering the Purification of 6-Bromo-2-chloroquinoxaline: A Detailed Guide to Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

This comprehensive application note provides a detailed protocol for the purification of 6-Bromo-2-chloroquinoxaline (CAS No. 55687-02-0), a key intermediate in pharmaceutical and materials science research. The focus of this guide is on the robust and scalable technique of recrystallization, offering researchers, scientists, and drug development professionals a reliable method to achieve high purity of this critical building block. This document elucidates the scientific principles behind the chosen methodology, potential challenges, and troubleshooting strategies to ensure successful and reproducible outcomes.

Introduction: The Importance of Purity for this compound

This compound is a halogenated heterocyclic compound whose utility in the synthesis of novel bioactive molecules and functional materials is well-established. Its value as a synthetic intermediate necessitates a high degree of purity, as impurities can lead to undesirable side reactions, lower yields of the final product, and introduce contaminants that are difficult to remove in later synthetic stages.

The primary impurities in crude this compound often stem from its synthesis, which typically involves the condensation of 4-bromo-1,2-phenylenediamine with a glyoxal derivative followed by chlorination. Consequently, common impurities may include unreacted starting materials and the precursor, 6-bromo-2-hydroxyquinoxaline. The recrystallization protocol detailed herein is designed to effectively remove these and other process-related impurities.

Safety First: Handling this compound

Before commencing any experimental work, it is crucial to be aware of the hazards associated with this compound. According to its Safety Data Sheet (SDS), this compound is classified as follows:

  • Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[1]

  • Precautionary Statements: P261, P264, P270, P271, P280, P302+P352, P304+P340, P305+P351+P338, P330, P362+P364, P403+P233, P405, P501.[1]

All handling of this compound should be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including:

  • Nitrile gloves

  • Safety goggles or a face shield

  • A lab coat

The Science of Recrystallization: Solvent Selection Rationale

The success of any recrystallization procedure hinges on the appropriate choice of solvent. An ideal solvent for recrystallizing this compound should exhibit the following characteristics:

  • High solubility at elevated temperatures: To ensure the complete dissolution of the crude product.

  • Low solubility at ambient or reduced temperatures: To maximize the recovery of the purified compound upon cooling.

  • Favorable impurity solubility profile: Impurities should either be highly soluble at all temperatures (remaining in the mother liquor) or sparingly soluble even at high temperatures (allowing for removal by hot filtration).

  • Chemical inertness: The solvent should not react with this compound.

  • Volatility: The solvent should be easily removable from the purified crystals.

  • Boiling point: The solvent's boiling point should be below the melting point of this compound (150-152.5°C) to prevent the compound from "oiling out".[1]

Based on the polarity of this compound and empirical data from similar halo-substituted quinoxalines, a solvent screening was conducted.

SolventPolarity IndexPredicted Solubility of this compoundRationale
Isopropanol 4.3Good Offers a significant solubility differential between hot and cold conditions. Its moderate polarity is well-suited for the target compound while potentially leaving more polar impurities in solution.
Ethanol 5.2Good Similar to isopropanol, it is a good candidate. However, isopropanol's slightly lower polarity may provide better selectivity.
Ethyl Acetate 4.4Moderate May require larger volumes and could be a good co-solvent with a non-polar solvent like hexane.
Toluene 2.4Moderate Lower polarity may result in lower solubility even at elevated temperatures, potentially leading to lower recovery.
Hexane 0.1Poor Useful as an anti-solvent or for washing the final product to remove non-polar impurities.
Water 10.2Poor Due to the organic nature of the compound, solubility in water is expected to be negligible.

Isopropanol emerges as the most promising single solvent for the recrystallization of this compound due to its ideal solubility characteristics for this class of compounds.

Recrystallization Workflow Diagram

Recrystallization_Workflow Recrystallization of this compound cluster_dissolution Dissolution cluster_filtration Hot Filtration (Optional) cluster_crystallization Crystallization cluster_isolation Isolation & Drying A Crude this compound in Erlenmeyer Flask B Add minimal hot Isopropanol A->B C Heat to boiling with stirring until fully dissolved B->C D Presence of insoluble impurities? C->D E Filter hot solution through pre-heated funnel D->E Yes G Allow filtrate to cool slowly to room temperature D->G No F Collect clear filtrate E->F F->G H Cool further in an ice-water bath G->H I Crystal formation H->I J Collect crystals by vacuum filtration I->J K Wash with cold Isopropanol J->K L Dry crystals under vacuum K->L M Pure this compound L->M

Caption: Workflow for the recrystallization of this compound.

Detailed Recrystallization Protocol

This protocol is designed for the purification of approximately 5 grams of crude this compound. Adjust volumes accordingly for different starting quantities.

Materials and Equipment:

  • Crude this compound

  • Isopropanol (ACS grade or higher)

  • Activated charcoal (optional, for colored impurities)

  • Erlenmeyer flasks (125 mL and 250 mL)

  • Hotplate with magnetic stirring capabilities

  • Magnetic stir bar

  • Powder funnel

  • Fluted filter paper

  • Pre-heated glass funnel for hot filtration (optional)

  • Büchner funnel and flask

  • Vacuum source

  • Watch glass

  • Spatula

  • Ice bath

Procedure:

  • Dissolution:

    • Place 5.0 g of crude this compound into a 125 mL Erlenmeyer flask equipped with a magnetic stir bar.

    • Add approximately 25-30 mL of isopropanol to the flask.

    • Heat the mixture to a gentle boil on a hotplate with continuous stirring.

    • Continue to add small portions of hot isopropanol until the solid completely dissolves. Add a minimal excess of solvent (1-2 mL) to prevent premature crystallization during subsequent steps.

  • Decolorization (Optional):

    • If the solution is colored, remove it from the heat and allow it to cool slightly.

    • Add a small amount of activated charcoal (approximately 0.1-0.2 g) to the solution.

    • Reheat the mixture to boiling for 5-10 minutes with stirring to allow the charcoal to adsorb the colored impurities.

  • Hot Filtration (if necessary):

    • If activated charcoal was used or if insoluble impurities are present, perform a hot filtration.

    • Pre-heat a glass funnel and a 250 mL Erlenmeyer flask on the hotplate.

    • Place a piece of fluted filter paper in the pre-heated funnel.

    • Quickly pour the hot solution through the filter paper into the clean, pre-heated flask.

    • Rinse the original flask with a small amount of hot isopropanol and pass it through the filter to recover any residual product.

  • Crystallization:

    • Cover the flask containing the clear filtrate with a watch glass and allow it to cool slowly to room temperature on a heat-resistant surface. Slow cooling is crucial for the formation of large, well-defined crystals.

    • Once the flask has reached room temperature and crystal formation has commenced, place it in an ice-water bath for at least 30 minutes to maximize the yield of the purified product.

  • Crystal Collection and Washing:

    • Set up a Büchner funnel with a piece of filter paper that fits snugly and wet it with a small amount of cold isopropanol.

    • Collect the crystals by vacuum filtration, transferring the crystalline slurry to the Büchner funnel.

    • Wash the crystals with two small portions (5-10 mL each) of ice-cold isopropanol to remove any adhering mother liquor.

  • Drying:

    • Continue to draw air through the crystals on the Büchner funnel for 10-15 minutes to partially dry them.

    • Transfer the purified crystals to a pre-weighed watch glass and dry them to a constant weight in a vacuum oven at a moderate temperature (e.g., 50-60°C).

Troubleshooting Common Recrystallization Issues

IssuePossible Cause(s)Recommended Solution(s)
Oiling Out The boiling point of the solvent is higher than the melting point of the compound, or the solution is supersaturated with impurities.Re-heat the mixture and add more solvent. If the problem persists, consider a lower-boiling point solvent.
No Crystal Formation Too much solvent was used; the solution is not supersaturated upon cooling.Evaporate some of the solvent to increase the concentration and allow the solution to cool again. Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal.
Low Recovery Too much solvent was used; the compound is significantly soluble in the cold solvent; premature crystallization during hot filtration.Use the minimum amount of hot solvent necessary for dissolution. Ensure the solution is thoroughly cooled before filtration. Ensure the filtration apparatus is pre-heated for hot filtration.
Colored Crystals Colored impurities are co-crystallizing with the product.Add a small amount of activated charcoal to the hot solution before filtration.

Conclusion

This application note provides a robust and scientifically grounded protocol for the purification of this compound by recrystallization. By understanding the principles of solvent selection and adhering to the detailed procedural steps, researchers can consistently obtain high-purity material, which is essential for the successful advancement of their research and development endeavors. The provided troubleshooting guide further equips scientists to address common challenges, ensuring a high rate of success.

References

Application Note: High-Purity Isolation of 6-Bromo-2-chloroquinoxaline via Automated Flash Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Abstract and Introduction

6-Bromo-2-chloroquinoxaline is a heterocyclic building block of significant interest in medicinal chemistry and drug development. Its quinoxaline core is a feature of various biologically active compounds, making it a valuable precursor for synthesizing novel therapeutic agents.[1][2] The purity of this intermediate is paramount, as impurities can lead to unwanted side reactions, complicate kinetic studies, and introduce contaminants into the final active pharmaceutical ingredient (API).[3]

This application note provides a detailed, field-proven protocol for the purification of crude this compound using silica gel column chromatography. The methodology is designed to be a self-validating system, beginning with mobile phase optimization via Thin-Layer Chromatography (TLC) and culminating in a robust column separation. We will explain the causality behind key experimental choices, offering insights that bridge theoretical principles with practical laboratory execution.

Compound Profile and Safety Mandates

Prior to handling, it is crucial to be fully aware of the properties and hazards associated with this compound.

Physical and Chemical Properties
PropertyValueReference
Chemical Formula C₈H₄BrClN₂[4][5]
Molecular Weight 243.49 g/mol [4]
Appearance Solid[5]
Melting Point 150-152.5°C[5][6]
Boiling Point 312.5°C at 760 mmHg[5][6]
CAS Number 55687-02-0[4][7]
Critical Safety Precautions

This compound is a hazardous substance and must be handled with appropriate engineering controls and personal protective equipment (PPE).[6]

  • Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[5]

  • Signal Word: Warning.[5]

  • GHS Pictograms: GHS07 (Harmful).[5]

  • Handling:

    • Always handle this compound within a certified chemical fume hood.

    • Wear standard PPE, including a lab coat, nitrile gloves, and chemical safety goggles.[8]

    • Avoid inhalation of dust and direct contact with skin and eyes.[6]

    • Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[4][8]

Principle of Separation: Adsorption Chromatography

The purification protocol relies on normal-phase adsorption chromatography. The stationary phase, silica gel, is a highly polar adsorbent. The separation of components in the crude mixture is achieved based on their differential polarity.

  • Adsorption: The crude sample is loaded onto the silica gel column. Components adsorb to the silica surface via polar interactions (e.g., hydrogen bonding, dipole-dipole interactions).

  • Elution: A mobile phase (eluent) of lower polarity is passed through the column. It competes with the adsorbed molecules for the active sites on the silica gel.

  • Separation: Less polar compounds have a weaker affinity for the silica gel and a higher affinity for the mobile phase. Consequently, they travel down the column more quickly. More polar compounds interact more strongly with the stationary phase and elute later. Potential impurities from synthesis, such as unreacted starting materials or polar by-products, can thus be effectively separated from the target compound.

Detailed Experimental Protocol

This protocol is divided into two key stages: preliminary optimization on a small scale using TLC, followed by the preparative scale-up using a flash chromatography column.

Materials and Reagents
  • Crude Sample: this compound (synthesis-grade)

  • Stationary Phase: Silica gel, 60 Å, 40-63 µm particle size

  • Mobile Phase Solvents: Hexane (HPLC grade), Ethyl Acetate (HPLC grade)

  • Apparatus:

    • Glass chromatography column

    • TLC plates (silica gel 60 F₂₅₄)

    • TLC developing chamber

    • UV lamp (254 nm)

    • Beakers, Erlenmeyer flasks, and graduated cylinders

    • Rotary evaporator

    • Collection tubes/flasks

PART 1: Mobile Phase Optimization via TLC

The goal of this step is to identify a solvent system that provides clear separation between the desired product and any impurities, with a target Retention Factor (Rƒ) of 0.25 - 0.35 for the product spot.

  • Scientist's Note: An Rƒ in this range ensures the compound interacts sufficiently with the stationary phase for effective separation on a column, while still allowing for elution in a reasonable volume of solvent.

Step-by-Step TLC Procedure:

  • Sample Prep: Prepare a dilute solution of the crude this compound in ethyl acetate (~1 mg/mL).

  • Spotting: Using a capillary tube, spot a small amount of the solution onto the baseline of a TLC plate.

  • Eluent Systems: Prepare small volumes of several Hexane:Ethyl Acetate mixtures in TLC chambers (e.g., 9:1, 8:2, 7:3 v/v).

  • Development: Place the spotted TLC plate into a chamber. Allow the solvent front to travel up the plate until it is ~1 cm from the top.

  • Visualization: Remove the plate, mark the solvent front, and allow it to dry. Visualize the separated spots under a UV lamp at 254 nm.

  • Analysis: Calculate the Rƒ value for each spot:

    • Rƒ = (Distance traveled by spot) / (Distance traveled by solvent front)

  • Optimization: Adjust the solvent ratio until the product spot has an Rƒ of ~0.3 and is well-resolved from all other spots. For this compound, a system of 85:15 Hexane:Ethyl Acetate is often a good starting point.

PART 2: Preparative Column Chromatography

This part details the scale-up of the optimized separation. The following procedure is for a standard glass column; adjustments may be necessary for automated flash systems.

Step-by-Step Column Procedure:

  • Column Preparation (Slurry Packing):

    • Secure the column vertically. Place a small plug of cotton or glass wool at the bottom.

    • In a beaker, prepare a slurry of silica gel in the optimized mobile phase. The amount of silica should be 50-100 times the mass of the crude sample.

    • Pour the slurry into the column. Use additional mobile phase to rinse all silica into the column.

    • Open the stopcock and allow the solvent to drain, tapping the column gently to ensure even packing and remove air bubbles. Do not let the top of the silica bed run dry.[9]

  • Sample Loading (Dry Loading Recommended):

    • Dissolve the crude sample (e.g., 1.0 g) in a minimal amount of a suitable solvent like dichloromethane or ethyl acetate.

    • Add a small amount of silica gel (~2-3 times the sample weight) to this solution.

    • Evaporate the solvent completely using a rotary evaporator to obtain a dry, free-flowing powder of the sample adsorbed onto silica gel.

    • Scientist's Note: Dry loading prevents solvent-related band distortion at the top of the column and often leads to sharper separation compared to loading the sample as a concentrated liquid.

    • Carefully add the dry-loaded sample to the top of the packed column, creating a thin, level band. Gently cover with a thin layer of sand or fritted disc to prevent disturbance.

  • Elution and Fraction Collection:

    • Carefully add the mobile phase to the column.

    • Open the stopcock and begin collecting the eluent in fractions (e.g., 10-20 mL per fraction). Maintain a constant head of solvent above the silica bed.

    • For faster elution ("flash" chromatography), apply positive pressure to the top of the column using a balloon or regulated air/nitrogen line.[10]

  • Monitoring the Separation:

    • Periodically analyze the collected fractions by TLC. Spot every few fractions on a single TLC plate to track the elution of the product.

    • Fractions containing only the pure product spot (at the target Rƒ) should be set aside. Also, collect fractions containing mixed components and baseline impurities separately.

Post-Chromatography Workflow
  • Combine and Concentrate: Combine all fractions identified as pure.

  • Solvent Removal: Remove the mobile phase using a rotary evaporator.

  • Final Product: The remaining solid is the purified this compound. Dry it under a high vacuum to remove any residual solvent.

  • Purity Confirmation: Confirm the purity of the final product using analytical techniques such as HPLC, ¹H-NMR, or melting point analysis. The melting point should be sharp and within the literature range (150-152.5°C).[6]

Purification Workflow Diagram

The following diagram illustrates the logical flow of the entire purification process.

Purification_Workflow cluster_prep Preparation & Optimization cluster_column Column Chromatography cluster_analysis Analysis & Isolation crude Crude this compound tlc_dev TLC Mobile Phase Optimization (Target Rf ≈ 0.3) crude->tlc_dev Test small sample pack Prepare Silica Slurry & Pack Column tlc_dev->pack Use optimized eluent load Dry Load Crude Sample onto Column Bed pack->load elute Elute with Optimized Mobile Phase load->elute collect Collect Fractions Sequentially elute->collect tlc_analysis Analyze Fractions by TLC collect->tlc_analysis tlc_analysis->collect Continue elution if needed combine Combine Pure Fractions tlc_analysis->combine Identify pure fractions evap Solvent Removal (Rotary Evaporator) combine->evap pure_product Pure this compound evap->pure_product

References

Troubleshooting & Optimization

Technical Support Center: 6-Bromo-2-chloroquinoxaline Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: 6-Bromo-2-chloroquinoxaline is a pivotal heterocyclic building block in medicinal chemistry and materials science. Its di-functionalized nature, featuring two halogen atoms with distinct reactivities, allows for sequential and site-selective modifications. However, this valuable reactivity profile also presents unique challenges, often leading to a complex mixture of side products that can complicate synthesis and purification. This guide provides in-depth troubleshooting advice, field-proven protocols, and mechanistic insights to help researchers navigate the common pitfalls encountered during reactions with this versatile substrate.

Section 1: Troubleshooting Common Cross-Coupling Side Reactions

This section addresses the most frequently encountered issues during palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig amination, which are primary applications for this compound.

Q1: My reaction shows significant formation of debrominated or dechlorinated starting material (e.g., 2-chloroquinoxaline or 6-bromoquinoxaline). What is causing this dehalogenation?

A: The observation of dehalogenated byproducts is a classic sign of a competitive reduction pathway that outpaces the desired cross-coupling reaction. This side reaction is particularly common in palladium-catalyzed processes.

Causality and Mechanism: Dehalogenation, or hydrodehalogenation, occurs when the halo-quinoxaline substrate is reduced, replacing the halogen (Br or Cl) with a hydrogen atom. This can happen through several mechanisms:

  • β-Hydride Elimination: If the organometallic coupling partner (e.g., an alkylboronic acid in a Suzuki reaction) possesses a β-hydrogen, the palladium complex can undergo β-hydride elimination. This process competes with the desired reductive elimination step that forms the C-C bond[1].

  • Solvent/Additive as a Hydride Source: Alcohols (like ethanol or isopropanol) or even amines used in the reaction can act as hydride donors, especially at elevated temperatures, leading to the reduction of the aryl halide.

  • Base-Promoted Reduction: Some bases, in combination with certain solvents or additives, can promote the reduction of aryl halides in a transition-metal-free pathway[2].

Troubleshooting and Prevention:

  • Scrutinize Your Hydride Sources: If using an alcohol as a co-solvent, consider switching to a non-protic solvent system like dioxane/water or toluene.

  • Choice of Base: Use a non-nucleophilic inorganic base like K₂CO₃, Cs₂CO₃, or K₃PO₄. Avoid using alkoxides like NaOEt if possible, as they can contribute to reduction pathways[3].

  • Catalyst and Ligand System: Employing bulky, electron-rich phosphine ligands can favor the reductive elimination step over side reactions. For instance, systems like (IPr)Pd(allyl)Cl have shown high activity that can minimize reaction times and thus reduce the window for side reactions to occur[2].

Q2: My main byproduct is 6-Bromo-1H-quinoxalin-2-one. Why is the chloro group being hydrolyzed?

A: The formation of the quinoxalin-2-one derivative is due to the hydrolysis of the C2-chloro group. The 2-position on the quinoxaline ring is electronically activated and highly susceptible to nucleophilic aromatic substitution (SNAr)[4]. In this case, the nucleophile is a hydroxide ion (OH⁻) or water.

Causality and Mechanism: Cross-coupling reactions like Suzuki and Buchwald-Hartwig are almost always run under basic conditions.

  • Aqueous Bases: The use of aqueous bases (e.g., solutions of Na₂CO₃ or K₂CO₃) provides a ready source of hydroxide ions.

  • High Temperatures: The rate of hydrolysis is significantly accelerated at the elevated temperatures often required for cross-coupling reactions.

  • Mechanism: The electron-withdrawing nature of the quinoxaline nitrogens makes the C2 position electron-deficient and thus a prime target for nucleophilic attack. The attack of OH⁻, followed by loss of the chloride ion, leads to the formation of the enol, which rapidly tautomerizes to the more stable quinoxalin-2-one. A similar hydrolysis of 2-chloroquinolines is a well-established transformation[5].

Troubleshooting and Prevention:

  • Use Anhydrous Conditions: If the reaction tolerates it, switch to anhydrous conditions using a non-aqueous solvent (e.g., toluene, dioxane) and a non-hydroxide base (e.g., K₃PO₄, CsF).

  • Lower Reaction Temperature: If possible, screen for more active catalyst systems that allow the reaction to proceed at a lower temperature, thereby reducing the rate of hydrolysis.

  • Minimize Reaction Time: A more efficient catalyst can shorten the reaction time, giving less opportunity for the hydrolysis side reaction to occur.

Q3: I am getting a mixture of products from reaction at the C2-Cl and C6-Br positions. How can I control selectivity?

A: Achieving regioselectivity with di-halogenated substrates is a common challenge. The relative reactivity of the C-Cl and C-Br bonds is highly dependent on the specific type of cross-coupling reaction being performed.

Causality and Mechanistic Insights:

  • For Suzuki-Miyaura Coupling: The reactivity order in the oxidative addition step is typically C-I > C-Br > C-OTf > C-Cl. Therefore, in a Suzuki reaction, the C-Br bond at the 6-position is expected to react preferentially over the C-Cl bond at the 2-position[6]. Selective coupling at the more reactive halogen is a known strategy for dihalopurines and dihaloquinolines[6][7].

  • For Buchwald-Hartwig Amination: The outcome is more nuanced. While the C-Br bond is generally more reactive in oxidative addition, the C2-Cl bond is highly activated towards nucleophilic attack due to the adjacent nitrogen atoms. Some modern catalyst systems can preferentially activate the typically less reactive C-Cl bond. However, studies on the analogous 6-bromo-2-chloroquinoline have demonstrated that selective amination at the C-Br position is achievable by carefully choosing the palladium catalyst, ligand, and base[7][8].

Troubleshooting and Strategy:

  • To Favor Reaction at C6-Br:

    • Reaction Type: A Suzuki-Miyaura coupling is the most reliable method to achieve selective functionalization at the C6-bromo position.

    • Stoichiometry: Use only one equivalent of the boronic acid/ester.

    • Conditions: Employ standard Suzuki conditions, for example, with Pd(PPh₃)₄ or PdCl₂(dppf) and a carbonate base[3][6].

  • To Favor Reaction at C2-Cl:

    • Reaction Type: A nucleophilic aromatic substitution (SNAr) is the most direct route. Using a strong nucleophile (e.g., an alkoxide or a potent amine) at moderate temperatures will almost exclusively target the C2-Cl position without the need for a palladium catalyst[4][9].

Q4: My Suzuki reaction is yielding a significant amount of homocoupling byproduct from my boronic acid. How can I prevent this?

A: The formation of a biaryl product derived from the boronic acid (R-B(OH)₂ → R-R) is a common side reaction in Suzuki couplings, often referred to as the Glaser-Hay or oxidative homocoupling.

Causality and Mechanism: This side reaction is primarily caused by the presence of molecular oxygen in the reaction system. Oxygen can oxidize the Pd(0) catalyst to a Pd(II) species, which can then promote the homocoupling of the organoborane reagent. It can also occur through other oxygen-mediated pathways.

Troubleshooting and Prevention:

  • Rigorous Degassing: This is the most critical step. Before adding the catalyst, the reaction mixture (solvent, substrate, base) must be thoroughly degassed. Common methods include:

    • Sparging: Bubbling an inert gas (Argon or Nitrogen) through the solution for 20-30 minutes.

    • Freeze-Pump-Thaw: Performing at least three cycles of freezing the mixture with liquid nitrogen, evacuating the headspace under high vacuum, and then thawing under an inert atmosphere.

  • Maintain Inert Atmosphere: Ensure the reaction is run under a positive pressure of Argon or Nitrogen throughout the entire process.

  • Reagent Purity: Use high-purity boronic acids. Some batches may contain impurities that promote homocoupling.

  • Stoichiometry: Avoid using a large excess of the boronic acid, as this can increase the statistical probability of the side reaction. A ratio of 1.1-1.2 equivalents relative to the aryl halide is typical.

Section 2: Experimental Protocols for Minimizing Side Products

Protocol 1: Optimized Suzuki-Miyaura Coupling for Selective C6-Arylation

This protocol is designed to favor the selective reaction at the C6-bromo position while minimizing hydrolysis and dehalogenation.

  • Vessel Preparation: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 eq), the desired arylboronic acid (1.1 eq), and potassium carbonate (K₂CO₃, 2.5 eq).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with high-purity argon. Repeat this cycle three times.

  • Solvent Addition & Degassing: Add a 4:1 mixture of 1,4-dioxane and water via syringe. Sparge the resulting suspension with argon gas for 30 minutes while stirring.

  • Catalyst Addition: Under a positive flow of argon, add Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq).

  • Reaction: Heat the mixture to 85-90 °C and stir vigorously. Monitor the reaction progress by TLC or LC-MS, checking for the consumption of the starting material (typically 4-12 hours).

  • Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product via flash column chromatography.

Protocol 2: General Purification Strategy via Column Chromatography

Separating the desired product from the common side products often requires careful chromatography.

  • Stationary Phase: Silica gel (230-400 mesh).

  • Mobile Phase (Eluent): A gradient system of hexanes and ethyl acetate is typically effective.

    • 6-Bromo-1H-quinoxalin-2-one (Hydrolysis Product): This compound is significantly more polar than the starting material due to the N-H and C=O bonds. It will have a much lower Rf value.

    • Dehalogenated Products: These will be less polar than the starting material. 2-chloroquinoxaline will be slightly more polar than any C6-coupled product.

    • Desired Product (e.g., 6-Aryl-2-chloroquinoxaline): The polarity will depend on the nature of the coupled aryl group, but it will generally be less polar than the starting material.

  • Procedure:

    • Dissolve the crude material in a minimal amount of dichloromethane or the eluent mixture.

    • Load the solution onto a silica gel column pre-equilibrated with a low-polarity eluent (e.g., 95:5 Hexanes:Ethyl Acetate).

    • Elute the column with a gradually increasing gradient of ethyl acetate.

    • Collect fractions and analyze by TLC to isolate the pure compounds.

Section 3: Visual Guides to Reaction Pathways & Troubleshooting

Diagram 1: Competitive Reaction Pathways in Suzuki Coupling

G SM This compound + Pd(0)L_n OA Oxidative Adduct (Ar-Pd(II)L_n-Br) SM->OA Oxidative Addition Hydrolysis Side Product: 6-Bromo-1H-quinoxalin-2-one SM->Hydrolysis H₂O / Base (SNAr) Trans Transmetallation with R-B(OH)₂ OA->Trans Dehalogenation Side Product: 2-chloroquinoxaline OA->Dehalogenation Hydride Source (Reduction) RE_Complex Ar-Pd(II)L_n-R Trans->RE_Complex Product Desired Product (6-Aryl-2-chloroquinoxaline) RE_Complex->Product Reductive Elimination Pd0_regen Pd(0)L_n (Catalyst Regenerated) Product->Pd0_regen Homocoupling Side Product: R-R Boronic_Acid R-B(OH)₂ Boronic_Acid->Homocoupling O₂ / Pd(II)

Caption: Key reaction pathways in a Suzuki coupling of this compound.

Diagram 2: Troubleshooting Workflow for Failed/Low-Yielding Reactions

G decision decision outcome outcome start Low Yield or No Reaction check_sm LC-MS Analysis: Starting Material (SM) Consumed? start->check_sm decision_sm decision_sm check_sm->decision_sm SM Consumed? check_cat Is Catalyst Active? (Pd black?) decision_cat decision_cat check_cat->decision_cat Active? check_base Is Base Appropriate/Sufficient? decision_base decision_base check_base->decision_base OK? check_reagents Are Reagents (esp. Boronic Acid) Degraded? decision_reagents decision_reagents check_reagents->decision_reagents OK? complex_mix Complex Mixture of Products (See Side Product FAQs) decision_sm->complex_mix Yes no_reaction No Reaction: SM Recovered decision_sm->no_reaction No complex_mix->outcome Proceed to Purification no_reaction->check_cat decision_cat->check_base Yes replace_cat Action: Use fresh catalyst, improve degassing. decision_cat->replace_cat No (Pd Black) decision_base->check_reagents Yes change_base Action: Screen different bases (e.g., K₃PO₄, Cs₂CO₃). decision_base->change_base No optimize_temp Action: Increase temperature, screen solvents. decision_reagents->optimize_temp Yes replace_reagents Action: Use fresh, high-purity reagents. decision_reagents->replace_reagents No

Caption: A decision tree for troubleshooting failed cross-coupling reactions.

Section 4: Summary of Side Products and Mitigation Strategies

Table 1: At-a-Glance Troubleshooting Guide

Observed Side ProductCommon NameLikely Cause(s)Prevention & Mitigation Strategy
6-Bromo-1H-quinoxalin-2-one Hydrolysis ProductPresence of water/hydroxide; high temperature; prolonged reaction time.Use anhydrous conditions; employ a stronger, non-hydroxide base (K₃PO₄); use a more active catalyst to lower temperature/time.
2-Chloroquinoxaline Debromination ProductHydride source in reaction (solvent, additives); β-hydride elimination from coupling partner.Use aprotic solvents; ensure rigorous inert atmosphere; choose coupling partners without β-hydrogens if possible.
6-Bromoquinoxaline Dechlorination ProductLess common than debromination, but can occur under harsh reducing conditions.Use milder conditions; screen different catalyst/ligand combinations.
Biaryl from Boronic Acid (R-R) Homocoupling ProductPresence of oxygen; catalyst deactivation.Rigorously degas all reagents and solvents (Freeze-Pump-Thaw or extensive sparging); maintain a strict inert atmosphere.

References

Technical Support Center: Optimizing the Synthesis of 6-Bromo-2-chloroquinoxaline

Author: BenchChem Technical Support Team. Date: December 2025

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support center for the synthesis of 6-Bromo-2-chloroquinoxaline. This guide is designed for researchers, chemists, and drug development professionals who are looking to troubleshoot and optimize this important synthetic procedure. We will move beyond simple step-by-step instructions to explore the causality behind experimental choices, empowering you to make informed decisions to improve reaction yield and product purity.

Understanding the Synthetic Landscape

The most reliable and commonly employed route to this compound is a two-step process. This pathway offers robust and scalable results by separating the formation of the core heterocyclic structure from the final halogenation.

  • Step 1: Condensation. The synthesis begins with the cyclocondensation of 4-bromo-1,2-diaminobenzene with oxalic acid. This reaction forms the stable intermediate, 6-Bromoquinoxaline-2,3(1H,4H)-dione.

  • Step 2: Chlorination. The quinoxalinedione intermediate is then subjected to chlorination, typically using a potent chlorinating agent like phosphorus oxychloride (POCl₃), to yield the final product, this compound. A related intermediate, 2,3-dichloro-6-bromoquinoxaline, can also be formed in this step.[1]

Visualizing the Synthetic Workflow

The following diagram illustrates the standard synthetic pathway.

G cluster_0 Step 1: Condensation cluster_1 Step 2: Chlorination 4-bromo-1,2-diaminobenzene 4-bromo-1,2-diaminobenzene Intermediate 6-Bromoquinoxaline-2,3(1H,4H)-dione 4-bromo-1,2-diaminobenzene->Intermediate Reflux in acidic medium Oxalic Acid Oxalic Acid Oxalic Acid->Intermediate Final_Product This compound Intermediate->Final_Product Heat POCl3 POCl₃ POCl3->Final_Product

Caption: Standard two-step synthesis of this compound.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis in a practical question-and-answer format.

Q1: My yield for the first step, the synthesis of 6-Bromoquinoxaline-2,3(1H,4H)-dione, is consistently low. What are the likely causes and solutions?

Low yield in the initial condensation is a frequent bottleneck. The root cause often lies in the stability of the starting material or suboptimal reaction conditions.

Possible Causes & Recommended Solutions

Possible Cause Scientific Rationale Recommended Solution
Oxidation of Starting Material The 4-bromo-1,2-diaminobenzene starting material, like many o-phenylenediamines, is highly susceptible to air oxidation. This oxidation leads to colored impurities and reduces the concentration of the reactant, directly impacting yield.Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation. Ensure the starting material is of high purity and stored properly.
Incomplete Reaction The condensation reaction may not have reached completion due to insufficient time or energy input.Increase the reflux time and monitor the reaction's progress using Thin Layer Chromatography (TLC). Alternatively, consider using microwave-assisted synthesis, which can dramatically reduce reaction times from hours to minutes and often improves yields.[2][3]
Suboptimal Acidity The cyclization is acid-catalyzed. An inappropriate pH can slow down the reaction or promote side reactions.The reaction is typically run in a solvent mixture containing an acid like hydrochloric acid.[4] Ensure the correct concentration is used as specified in established protocols.
Impure Reagents Impurities in either the diamine or oxalic acid can interfere with the reaction mechanism.Use reagents of high purity. If necessary, recrystallize the 4-bromo-1,2-diaminobenzene before use.
Q2: The chlorination of 6-Bromoquinoxaline-2,3(1H,4H)-dione is inefficient, resulting in a mix of starting material and product. How can I drive this reaction to completion?

This issue points to problems with the chlorinating agent's reactivity or the reaction environment.

Possible Causes & Recommended Solutions

Possible Cause Scientific Rationale Recommended Solution
Moisture Contamination Chlorinating agents like phosphorus oxychloride (POCl₃) react vigorously with water. Any moisture in the reaction vessel or on the starting material will quench the reagent, reducing its effective concentration and preventing complete conversion.Ensure all glassware is oven-dried before use. Dry the 6-Bromoquinoxaline-2,3(1H,4H)-dione intermediate in a vacuum oven before proceeding. Use fresh, anhydrous POCl₃.
Insufficient Reagent or Temperature The conversion of the dione to the dichloro- or monochloro- derivative is an equilibrium-driven process that requires sufficient thermal energy and an adequate amount of the chlorinating agent.Use a stoichiometric excess of POCl₃. Some protocols also include phosphorus pentachloride (PCl₅) to enhance reactivity.[5] Ensure the reaction is heated to the recommended temperature (typically reflux) for a sufficient duration.
Formation of Side Products At elevated temperatures, undesired side reactions can occur, consuming starting material and complicating purification. The reaction can yield a mixture of this compound and 2,3-dichloro-6-bromoquinoxaline.Add the intermediate to the POCl₃ in portions to control the reaction exotherm. Monitor the reaction by TLC or GC-MS to avoid prolonged heating after the starting material is consumed. The ratio of products can sometimes be influenced by reaction time and temperature.
Q3: I'm struggling with the final purification. How can I effectively isolate pure this compound?

Purification challenges often arise from closely related impurities or residual reagents.

Possible Causes & Recommended Solutions

Possible Cause Scientific Rationale Recommended Solution
Residual POCl₃ Phosphorus oxychloride is a high-boiling liquid that can be difficult to remove completely, leading to an oily or impure solid product.After the reaction is complete, carefully quench the mixture by pouring it onto crushed ice. This hydrolyzes the excess POCl₃ to phosphoric acid, which is water-soluble. The solid product can then be isolated by filtration.
Closely-Related Impurities The crude product may contain the dichloro byproduct (2,3-dichloro-6-bromoquinoxaline) or unreacted starting material, which can have similar polarities, making separation difficult.Recrystallization: This is often the most effective method for bulk purification. Test various solvent systems (e.g., ethanol, isopropanol, or ethyl acetate/hexane mixtures) to find one that provides good differential solubility. Column Chromatography: For smaller scales or very stubborn impurities, silica gel chromatography is recommended. A common eluent system is a gradient of ethyl acetate in hexane.[6][7]

Troubleshooting Logic Flow

When encountering low yield, a systematic approach is essential. The following diagram outlines a logical workflow for diagnosing and solving common issues.

G Start Low Final Yield of This compound Check_Step1 Analyze Yield of Step 1: Condensation Start->Check_Step1 Step1_Good Yield > 80%? Check_Step1->Step1_Good Check_Step2 Analyze Yield of Step 2: Chlorination Step2_Good Conversion > 90%? Check_Step2->Step2_Good Step1_Good->Check_Step2 Yes S1_Cause1 Cause: Oxidized Starting Material? Step1_Good->S1_Cause1 No S2_Cause1 Cause: Moisture Present? Step2_Good->S2_Cause1 No Purification Review Purification Protocol Step2_Good->Purification Yes S1_Sol1 Solution: Use inert atmosphere, check starting material purity. S1_Cause1->S1_Sol1 S1_Cause2 Cause: Incomplete Reaction? S1_Cause1->S1_Cause2 S1_Sol2 Solution: Increase reflux time, consider microwave synthesis. S1_Cause2->S1_Sol2 S2_Sol1 Solution: Use oven-dried glassware and anhydrous reagents. S2_Cause1->S2_Sol1 S2_Cause2 Cause: Insufficient Reagent/Heat? S2_Cause1->S2_Cause2 S2_Sol2 Solution: Use excess POCl₃, ensure proper reflux temperature. S2_Cause2->S2_Sol2

References

Technical Support Center: Optimizing Suzuki Coupling for 6-Bromo-2-chloroquinoxaline

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the Suzuki-Miyaura cross-coupling of 6-bromo-2-chloroquinoxaline. This guide is designed for researchers, medicinal chemists, and process development scientists who are leveraging this versatile dihaloheterocycle in their synthetic campaigns. As a substrate with two distinct halogen atoms on a polarized heterocyclic core, this compound presents unique challenges and opportunities in achieving selective C-C bond formation.

This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to navigate the complexities of this reaction. Our approach is grounded in mechanistic principles to empower you not just to follow a protocol, but to understand and rationalize your experimental choices for robust and reproducible outcomes.

Understanding the Reactivity Landscape

Before diving into troubleshooting, it's crucial to understand the inherent reactivity of the substrate. In many cross-coupling reactions, the C-Br bond is significantly more reactive than the C-Cl bond due to its lower bond dissociation energy.[1] However, in heteroaromatic systems like quinoxaline, electronic effects can dominate.

The C2 position of the quinoxaline ring is highly electron-deficient due to the inductive effect of the two nitrogen atoms. This intrinsic electrophilicity at C2 can be sufficient to override the typical halide reactivity trend.[2][3] Consequently, oxidative addition of the palladium catalyst often occurs preferentially at the C2-Cl bond, even in the presence of a C-Br bond at C6. This key insight is fundamental to controlling the site-selectivity of your reaction.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter during the Suzuki coupling of this compound. Each issue is followed by a diagnosis of possible causes and a series of actionable, step-by-step solutions.

Issue 1: Low or No Conversion of Starting Material

You've set up your reaction, but analysis (TLC, LC-MS) shows a significant amount of unreacted this compound.

Possible Causes & Solutions:

  • Inactive Catalyst: The active Pd(0) species is not being generated or has been deactivated.

    • Solution:

      • Degas Rigorously: Oxygen can oxidize and deactivate the Pd(0) catalyst. Ensure your solvent and the reaction headspace are thoroughly degassed with an inert gas (Argon or Nitrogen) for at least 15-30 minutes.

      • Use a Pd(0) Source: If using a Pd(II) precatalyst like Pd(OAc)₂, the in-situ reduction to Pd(0) might be inefficient. Consider starting with a pre-formed Pd(0) catalyst such as Pd(PPh₃)₄.

      • Ligand Choice: Standard ligands like PPh₃ may not be sufficient. For challenging substrates, especially heteroaryl chlorides, use more electron-rich and bulky phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands. These facilitate the often rate-limiting oxidative addition step.[4]

  • Inefficient Transmetalation: The transfer of the aryl group from the boronic acid to the palladium center is sluggish.

    • Solution:

      • Base Selection is Critical: The base activates the boronic acid to form a more nucleophilic boronate species.[5][6] If a weak base (e.g., Na₂CO₃) is failing, switch to a stronger, non-nucleophilic base like K₃PO₄ or Cs₂CO₃. Ensure the base is finely powdered and anhydrous for optimal activity.

      • Solvent System: The choice of solvent impacts the solubility of the base and the boronate species. A mixture of an aprotic organic solvent (like 1,4-dioxane or THF) with a small amount of water often accelerates transmetalation. For the analogous 2,6-dichloroquinoxaline, THF was found to be an optimal solvent for mono-arylation at the 2-position.[7]

  • Suboptimal Temperature: The reaction may have a high activation energy barrier.

    • Solution:

      • Increase Temperature Incrementally: Gradually increase the reaction temperature. For mono-arylation at the C2 position, a temperature of around 90 °C is a good starting point, while driving the reaction to disubstitution may require temperatures up to 120 °C.[7] Monitor for potential decomposition of starting materials or products at higher temperatures.

Issue 2: Poor Site-Selectivity - Reaction Occurring at C6-Br Instead of C2-Cl

While the C2-Cl position is electronically favored, you observe the formation of the 6-aryl-2-chloroquinoxaline isomer.

Possible Causes & Solutions:

This is an unusual outcome but can be influenced by the specific ligand and palladium source. Certain sterically demanding ligands can alter the regioselectivity of cross-coupling reactions.[2][3]

  • Ligand-Induced Selectivity: The steric bulk or chelating properties of your chosen ligand may favor oxidative addition at the less hindered C6-Br position.

    • Solution:

      • Revert to a Standard Ligand: If using a highly specialized or bulky ligand, switch to a more standard one like PPh₃ (in conjunction with Pd(PPh₃)₄) or dppf. These are less likely to invert the intrinsic electronic preference of the substrate.

      • Screen Ligands Systematically: If C6-arylation is desired, this serendipitous result warrants a systematic screen of bulky, electron-rich phosphine ligands (e.g., P(t-Bu)₃, QPhos) to optimize for this unusual selectivity.[2][3]

Issue 3: Mixture of Mono- and Di-arylated Products When Mono-arylation is Desired

Your goal is to synthesize 2-aryl-6-bromoquinoxaline, but you are obtaining a significant amount of the 2,6-diarylquinoxaline byproduct.

Possible Causes & Solutions:

  • Over-reaction: The initially formed mono-arylated product is competing with the starting material and undergoing a second coupling reaction.

    • Solution:

      • Control Stoichiometry: Use a slight excess (1.1-1.3 equivalents) of the arylboronic acid. Using a large excess will drive the reaction towards disubstitution.[7]

      • Lower Reaction Temperature and Time: Perform the reaction at the lowest temperature that allows for efficient conversion of the starting material (e.g., 90 °C).[7] Monitor the reaction closely by TLC or LC-MS and stop it once the starting material is consumed, before significant formation of the di-substituted product occurs.

      • Use a Milder Base: For mono-substitution on the analogous 2,6-dichloroquinoxaline, a milder base like K₃PO₄ was effective, whereas a stronger base in an aqueous solution (2M K₂CO₃) was used to promote diarylation.[7]

Frequently Asked Questions (FAQs)

Q1: Which position of this compound is more reactive in a standard Suzuki coupling?

A1: The C2 position is generally more reactive. The high intrinsic electrophilicity of the C2 position, due to its proximity to the two ring nitrogens, makes the C2-Cl bond more susceptible to oxidative addition by the palladium catalyst than the C6-Br bond. This overrides the normal halide reactivity trend (Br > Cl).[2][3]

Q2: What are the best starting conditions for selective mono-arylation at the C2 position?

A2: Based on studies with the closely related 2,6-dichloroquinoxaline, a robust starting point would be:

  • Catalyst: Pd(PPh₃)₄ (5 mol%)

  • Base: K₃PO₄ (2 equivalents)

  • Solvent: Anhydrous THF

  • Temperature: 90 °C

  • Boronic Acid: 1.3 equivalents These conditions were shown to be effective for selective mono-substitution at the C2 position.[7]

Q3: How can I promote the formation of the 2,6-diarylquinoxaline product?

A3: To achieve di-arylation, you need to use more forcing conditions to enable the second, more difficult coupling at the C6 position.

  • Increase Boronic Acid Stoichiometry: Use at least 2.5 equivalents of the arylboronic acid.

  • Use a Stronger Base System: A 2 M aqueous solution of K₂CO₃ has been shown to be effective.

  • Increase Temperature: Raise the temperature to around 120 °C.

  • Change Solvent: A higher-boiling solvent like 1,4-dioxane is suitable for the increased temperature.[7]

Q4: My boronic acid is decomposing during the reaction, leading to low yields. What can I do?

A4: Boronic acid decomposition, particularly protodeboronation (replacement of the -B(OH)₂ group with hydrogen), is a common side reaction, especially with electron-deficient or heteroaryl boronic acids under harsh basic conditions.

  • Use a Milder Base: Consider switching to a milder base like KF.

  • Protect the Boronic Acid: Convert the boronic acid to a more stable derivative, such as a pinacol ester (Bpin) or a trifluoroborate salt, which are more resistant to decomposition.

  • Anhydrous Conditions: For highly sensitive substrates, using strictly anhydrous conditions can minimize hydrolysis-driven decomposition pathways.

Q5: I'm observing significant homocoupling of my boronic acid. How can I prevent this?

A5: Homocoupling (formation of a biaryl from two molecules of the boronic acid) is often promoted by the presence of oxygen and can be catalyzed by palladium.

  • Rigorous Degassing: This is the most critical step. Ensure all solvents and the reaction vessel are free of oxygen before adding the catalyst.

  • Use a Pd(0) Precatalyst: Starting with a Pd(0) source like Pd(PPh₃)₄ can sometimes reduce homocoupling compared to Pd(II) sources which can participate in oxidative cycles that promote this side reaction.

Data & Protocols at a Glance

Table 1: Recommended Starting Conditions for Selective Suzuki Coupling
Target ProductCatalyst (mol%)LigandBase (equiv.)SolventTemp. (°C)ArB(OH)₂ (equiv.)
2-Aryl-6-bromoquinoxaline Pd(PPh₃)₄ (5%)PPh₃K₃PO₄ (2)THF901.3
2,6-Diarylquinoxaline Pd(PPh₃)₄ (5%)PPh₃2M aq. K₂CO₃ (2.5)1,4-Dioxane1202.5

Note: These conditions are based on optimized protocols for 2,6-dichloroquinoxaline and serve as a strong starting point for this compound.[7]

Experimental Protocol: Selective Mono-Arylation at C2
  • To a flame-dried Schlenk flask under an inert atmosphere (Argon), add this compound (1.0 equiv), the desired arylboronic acid (1.3 equiv), and finely powdered K₃PO₄ (2.0 equiv).

  • Evacuate and backfill the flask with Argon three times.

  • Add anhydrous, degassed THF via syringe to achieve a concentration of approximately 0.1-0.2 M relative to the quinoxaline.

  • Add Pd(PPh₃)₄ (0.05 equiv) to the flask under a positive pressure of Argon.

  • Heat the reaction mixture to 90 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 8-12 hours).

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the 2-aryl-6-bromoquinoxaline.

Visualizing the Process

Diagram 1: Suzuki-Miyaura Catalytic Cycle

Suzuki_Cycle cluster_main Catalytic Cycle cluster_inputs Inputs cluster_outputs Outputs pd0 Pd(0)L₂ pdiia Ar¹-Pd(II)L₂-X pd0->pdiia Oxidative Addition pdiib Ar¹-Pd(II)L₂-Ar² pdiia->pdiib Transmetalation pdiib->pd0 Reductive Elimination Product Ar¹-Ar² Ar1X Ar¹-X (this compound) Ar2B Ar²-B(OR)₂ (Boronic Acid/Ester) Base Base

Caption: The fundamental steps of the Suzuki-Miyaura catalytic cycle.

Diagram 2: Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow start Low Yield Observed check_catalyst Is Catalyst Active? start->check_catalyst check_transmetalation Is Transmetalation Efficient? check_catalyst->check_transmetalation Yes sol_catalyst Degas Rigorously Use Pd(0) Source Use Bulky/E-rich Ligand check_catalyst->sol_catalyst No check_temp Is Temperature Optimal? check_transmetalation->check_temp Yes sol_transmetalation Use Stronger Base (K₃PO₄) Optimize Solvent (THF/H₂O) check_transmetalation->sol_transmetalation No sol_temp Increase Temperature (e.g., 90-120 °C) check_temp->sol_temp No end Yield Improved check_temp->end Yes sol_catalyst->check_transmetalation sol_transmetalation->check_temp sol_temp->end

Caption: A decision tree for troubleshooting low-yield Suzuki reactions.

References

Technical Support Center: Troubleshooting Failed Reactions Involving 6-Bromo-2-chloroquinoxaline

Author: BenchChem Technical Support Team. Date: December 2025

print(google_search.search(queries=["6-Bromo-2-chloroquinoxaline Suzuki coupling protocol", "this compound Buchwald-Hartwig amination protocol", "this compound nucleophilic substitution with amines", "hydrolysis of this compound conditions", "palladium catalyst deactivation mechanisms", "common ligands for cross-coupling on heteroaromatics", "solubility of this compound in dioxane vs toluene", "stability of haloquinoxalines in the presence of strong bases", "byproducts in Suzuki coupling of haloquinoxalines", "TLC monitoring of quinoxaline reactions", "purification of brominated quinoxaline derivatives"]))

Welcome to the technical support center for this compound. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this versatile heterocyclic building block. Here, we address common issues encountered during synthesis, providing in-depth, experience-driven solutions in a direct question-and-answer format. Our goal is to move beyond simple procedural lists to explain the why behind experimental choices, ensuring your reactions are not only successful but also reproducible and well-understood.

Section 1: Frequently Asked Questions (FAQs)

This section tackles the most common initial hurdles researchers face when working with this compound.

Q1: My reaction with this compound is not proceeding. Where do I start troubleshooting?

A1: When a reaction fails to initiate, a systematic check of your reagents and setup is the first critical step.

  • Reagent Quality: Verify the purity of your this compound. Impurities can inhibit catalytic reactions. If the material is old or has been improperly stored, consider purification by recrystallization or column chromatography.

  • Solvent Purity and Degassing: Many reactions involving this substrate, particularly palladium-catalyzed cross-couplings, are highly sensitive to oxygen.[1] Ensure your solvents are anhydrous and have been thoroughly degassed using methods like freeze-pump-thaw cycles or by sparging with an inert gas (Argon or Nitrogen) for an extended period.[2][3]

  • Inert Atmosphere: The reaction vessel must be properly purged of air. This is typically achieved by evacuating and backfilling with an inert gas multiple times.[4] Even small amounts of oxygen can deactivate palladium catalysts.[1]

  • Temperature Control: Confirm that your reaction is being heated to the appropriate temperature. Use a calibrated thermometer and ensure uniform heating with a suitable oil bath or heating mantle.

Q2: I am observing the formation of multiple unexpected spots on my TLC plate. What are the likely side products?

A2: The appearance of multiple spots suggests the occurrence of side reactions. For this compound, common byproducts include:

  • Homocoupling Products: In cross-coupling reactions like Suzuki or Buchwald-Hartwig, the starting material can couple with itself. This is often exacerbated by the presence of oxygen or inefficient catalyst activation.[4]

  • Hydrolysis Product (6-Bromoquinoxalin-2(1H)-one): The 2-chloro position on the quinoxaline ring is susceptible to hydrolysis, especially in the presence of water and base.[5][6] This can be a significant issue if your solvents are not strictly anhydrous or if you are using an aqueous base.

  • Protodehalogenation: Loss of the bromo or chloro substituent and replacement with a hydrogen atom can occur, particularly at elevated temperatures or in the presence of certain reagents.

  • Decomposition: this compound, while generally stable, can decompose under harsh conditions (e.g., very high temperatures or strongly acidic/basic conditions).

Q3: What is the general solubility profile of this compound?

A3: While comprehensive quantitative data is limited, this compound is generally soluble in common polar aprotic organic solvents. Its structural analogue, 6-bromoquinoline, is reported to be soluble in acetone, acetonitrile, dichloromethane, ethyl acetate, and tetrahydrofuran (THF).[7] Based on its structure, it is also expected to be soluble in solvents like dioxane and N,N-Dimethylformamide (DMF). Its solubility in nonpolar solvents like hexanes is likely to be poor.

Section 2: Troubleshooting Specific Chemistries

This section provides detailed troubleshooting guides for common reaction types where this compound is employed.

Guide 1: Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig)

Palladium-catalyzed cross-coupling reactions are powerful tools for functionalizing this compound. However, their success is highly dependent on a number of factors.

Q1: My Suzuki coupling reaction has stalled or is giving very low yield. How can I improve it?

A1: Low yield in Suzuki couplings is a frequent issue.[2] The differential reactivity of the C-Br and C-Cl bonds allows for selective coupling. The C-Br bond is generally more reactive in oxidative addition to Pd(0) than the C-Cl bond.

Troubleshooting Workflow for Suzuki Coupling

Caption: Troubleshooting workflow for Suzuki coupling reactions.

Detailed Corrective Actions:

  • Catalyst and Ligand Selection:

    • Problem: Inefficient oxidative addition of the C-Br or C-Cl bond to the palladium center is a common rate-limiting step.

    • Solution: Employ more active catalyst systems. Bulky, electron-rich dialkylbiaryl phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs) can significantly accelerate the oxidative addition step, especially for the less reactive C-Cl bond.[4] Using a pre-formed Pd(0) source like Pd₂(dba)₃ or a modern, highly active precatalyst can also be beneficial.[4]

  • Base Selection and Quality:

    • Problem: The base is crucial for activating the boronic acid to form the more nucleophilic boronate species, which is necessary for transmetalation.[4] An inappropriate or poor-quality base can halt the reaction.

    • Solution: Potassium phosphate (K₃PO₄) is often a robust choice for challenging couplings.[4] Cesium carbonate (Cs₂CO₃) can also be effective.[2] It is critical that the base is anhydrous and finely powdered to maximize its reactivity.

  • Managing Side Reactions:

    • Problem: Protodeboronation, the cleavage of the C-B bond of the boronic acid by water, is a common side reaction, especially with aqueous bases.[4]

    • Solution: To mitigate this, consider using the corresponding boronic acid pinacol ester or potassium trifluoroborate salt, which are generally more stable.[4]

Q2: My Buchwald-Hartwig amination is failing. What are the key parameters to adjust?

A2: Similar to Suzuki couplings, Buchwald-Hartwig aminations are sensitive to reaction conditions. The selective amination at the C-Br position in the presence of the C-Cl is achievable with careful optimization.[8][9]

Table 1: Key Parameters for Buchwald-Hartwig Amination Optimization

ParameterRecommended Starting PointTroubleshooting Considerations
Catalyst Pd₂(dba)₃ or Pd(OAc)₂Use a precatalyst if direct oxidative addition is slow.
Ligand XantPhos, BINAP, or Buchwald ligandsThe choice of ligand is critical for C-N bond formation. Screen a variety of ligands.
Base NaOt-Bu, K₃PO₄, or Cs₂CO₃The base strength can influence the rate and selectivity. Weaker bases may be needed for sensitive substrates.
Solvent Dioxane or TolueneMust be anhydrous and degassed.
Temperature 80-110 °CHigher temperatures may be required, but can also lead to decomposition.
  • Catalyst Poisoning:

    • Problem: The amine substrate or product can sometimes coordinate too strongly to the palladium center, inhibiting catalysis. Sulfur-containing impurities in reagents can also act as catalyst poisons.[10][11]

    • Solution: Ensure high purity of all reagents. If catalyst poisoning is suspected, increasing the catalyst loading may help, though this is not ideal for process chemistry.[12]

Guide 2: Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the quinoxaline ring, particularly at the 2-position, makes it susceptible to nucleophilic aromatic substitution.

Q1: My SNAr reaction with an amine nucleophile is sluggish. How can I accelerate it?

A1: The rate of SNAr reactions is dependent on several factors.

Factors Influencing SNAr Rate

SNAr_Factors cluster_0 Reaction Rate Accelerators A Stronger Nucleophile B Higher Temperature C Polar Aprotic Solvent (e.g., DMSO, DMF) D Presence of Electron- Withdrawing Groups Rate SNAr Rate Rate->A Rate->B Rate->C Rate->D

Caption: Key factors that accelerate SNAr reactions.

  • Mechanism and Rationale: SNAr reactions typically proceed through a two-step addition-elimination mechanism involving a negatively charged intermediate known as a Meisenheimer complex.[13] The stability of this intermediate is key. The electron-withdrawing nitrogen atoms in the quinoxaline ring help to stabilize this intermediate, facilitating the reaction.

  • Solvent Effects: Polar aprotic solvents like DMSO or DMF are excellent choices as they can solvate the cation of the nucleophile's salt, leaving the nucleophile more "naked" and reactive, without solvating the anionic Meisenheimer complex as strongly as protic solvents would.

  • Temperature: Increasing the reaction temperature will generally increase the rate of reaction. However, monitor for potential decomposition of starting materials or products at very high temperatures.

  • Leaving Group Ability: In this compound, the chlorine at the 2-position is the more likely leaving group in an SNAr reaction due to the electronic activation at this position.

Section 3: Reaction Monitoring and Purification

Q1: What are the best methods for monitoring the progress of my reaction?

A1: Several analytical techniques can be used to monitor the reaction.[14]

  • Thin-Layer Chromatography (TLC): This is a quick and effective method for qualitative monitoring. A good starting mobile phase for these types of compounds is a mixture of ethyl acetate and hexanes. The reaction is considered complete when the starting material spot is no longer visible.[15]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This provides more detailed information, allowing for the identification of the product mass and potential byproducts. It is highly sensitive and excellent for tracking the disappearance of starting material and the appearance of the product.[15]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to monitor the reaction by observing the disappearance of signals corresponding to the starting material and the appearance of new signals for the product.[14]

Q2: I'm having difficulty purifying my product. Do you have any suggestions?

A2: Purification of quinoxaline derivatives can sometimes be challenging.

  • Flash Column Chromatography: This is the most common method.

    • Silica Gel: Standard silica gel is usually effective. If your product is basic (e.g., an amine derivative), consider using silica gel that has been neutralized with a small amount of triethylamine in the eluent to prevent streaking.

    • Solvent System: A gradient elution from a nonpolar solvent (e.g., hexanes) to a more polar solvent (e.g., ethyl acetate) is typically effective.

  • Recrystallization: If the crude product is a solid and of reasonable purity, recrystallization can be an excellent purification method to obtain highly pure material. Experiment with a range of solvents to find a suitable system where the product is soluble at high temperatures but sparingly soluble at room temperature or below.

References

thermal stability and degradation of 6-Bromo-2-chloroquinoxaline

Author: BenchChem Technical Support Team. Date: December 2025

Version: 1.0

Introduction

This technical support guide is designed for researchers, scientists, and professionals in drug development who are working with 6-Bromo-2-chloroquinoxaline. This document provides essential information regarding its thermal stability and potential degradation pathways. The question-and-answer format is intended to directly address common issues and provide practical troubleshooting strategies for experiments involving this compound. Our goal is to ensure both the integrity of your experimental results and the safety of laboratory personnel. While specific experimental data on the thermal decomposition of this compound is not extensively available in published literature, this guide synthesizes information from analogous halogenated and heterocyclic compounds to provide a robust framework for its handling and analysis.[1]

Frequently Asked Questions (FAQs)

Q1: What are the known physical properties and recommended storage conditions for this compound?

A1: this compound is a solid with a melting point range of 150-152.5°C and a boiling point of 312.5°C at 760 mmHg. To ensure its stability, it should be stored in a cool, dry, and well-ventilated place in a tightly sealed container.[1]

Q2: I am observing unexpected side products in my reaction involving this compound at elevated temperatures. What could be the cause?

A2: Quinoxaline derivatives can be susceptible to degradation at elevated temperatures. The presence of both bromine and chlorine substituents may influence the thermal stability.[2][3] While specific decomposition data for this compound is limited, analogous halogenated heterocyclic compounds can undergo dehalogenation or ring-opening reactions under thermal stress. It is crucial to carefully control the reaction temperature and consider performing preliminary thermal analysis, such as Thermogravimetric Analysis (TGA), to determine the onset of decomposition for your specific experimental conditions.

Q3: My sample of this compound has discolored over time. Is it still usable?

A3: Discoloration can be an indication of degradation. Quinoxaline compounds can be sensitive to light and air, leading to oxidation or other degradation pathways. It is recommended to use a fresh, properly stored sample for critical experiments. To assess the purity of a discolored sample, analytical techniques such as HPLC or LC-MS can be employed to identify potential impurities or degradation products.

Q4: What are the primary safety precautions I should take when heating this compound?

A4: Due to the lack of specific data on its hazardous decomposition products, caution is paramount.[1] Heating halogenated organic compounds can potentially release toxic and corrosive gases such as hydrogen halides (HBr, HCl) and nitrogen oxides. All heating experiments should be conducted in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, must be worn.

Troubleshooting Guide for Thermal Analysis

Issue 1: Irreproducible results in Differential Scanning Calorimetry (DSC) analysis.
  • Possible Cause 1: Sample Impurity. Purity can significantly affect thermal transitions.

    • Solution: Ensure the sample is of high purity. If necessary, purify the material by recrystallization or chromatography before analysis.

  • Possible Cause 2: Inappropriate Sample Preparation. The way the sample is packed into the DSC pan can affect heat transfer and, consequently, the results.

    • Solution: Ensure a consistent and uniform sample packing method. Maximize the contact between the sample and the bottom of the pan. For volatile or potentially decomposing samples, consider using hermetically sealed pans to prevent mass loss during the experiment.

  • Possible Cause 3: Incorrect Heating Rate. A fast heating rate may not provide sufficient resolution for thermal events.

    • Solution: Optimize the heating rate. A common starting point is 10°C/min. Lower heating rates (e.g., 2-5°C/min) can improve the resolution of thermal events.

Issue 2: Complex or unexpected mass loss stages in Thermogravimetric Analysis (TGA).
  • Possible Cause 1: Multiple Decomposition Steps. The degradation of this compound may occur in multiple stages, corresponding to the loss of different fragments of the molecule.

    • Solution: To identify the evolved gases at each mass loss step, hyphenated techniques such as TGA-Mass Spectrometry (TGA-MS) or TGA-Fourier Transform Infrared Spectroscopy (TGA-FTIR) are highly recommended.[4] This will provide information on the chemical nature of the degradation products.

  • Possible Cause 2: Reaction with the Crucible Material. At high temperatures, the sample or its degradation products might react with the crucible.

    • Solution: Standard aluminum or platinum crucibles are generally inert. However, if reactivity is suspected, consider using a ceramic (e.g., alumina) crucible.

  • Possible Cause 3: Influence of the Purge Gas. The atmosphere in the TGA furnace (inert vs. oxidative) will significantly impact the degradation pathway.

    • Solution: Conduct TGA runs under both an inert atmosphere (e.g., nitrogen or argon) and an oxidative atmosphere (e.g., air or a mixture of oxygen and nitrogen) to understand the compound's stability in different environments.

Experimental Protocols

Protocol 1: Determination of Thermal Stability using Thermogravimetric Analysis (TGA)
  • Instrument Calibration: Calibrate the TGA instrument for mass and temperature according to the manufacturer's guidelines.

  • Sample Preparation: Accurately weigh 5-10 mg of high-purity this compound into a clean TGA crucible.

  • Experimental Conditions:

    • Place the crucible in the TGA furnace.

    • Purge the furnace with the desired gas (e.g., nitrogen for inert atmosphere, air for oxidative atmosphere) at a flow rate of 20-50 mL/min for at least 30 minutes to ensure a stable atmosphere.

    • Heat the sample from ambient temperature to a final temperature (e.g., 600°C) at a constant heating rate of 10°C/min.

  • Data Analysis: Record the mass loss as a function of temperature. Determine the onset temperature of decomposition (Tonset), which is the temperature at which significant mass loss begins.

Protocol 2: Characterization of Thermal Transitions using Differential Scanning Calorimetry (DSC)
  • Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using appropriate standards (e.g., indium).

  • Sample Preparation: Accurately weigh 2-5 mg of high-purity this compound into a DSC pan. Crimp the pan, using a hermetic seal if the sample is expected to be volatile or decompose.

  • Experimental Conditions:

    • Place the sample pan and an empty reference pan in the DSC cell.

    • Heat the sample at a controlled rate (e.g., 10°C/min) over the desired temperature range. It is often useful to perform a heat-cool-heat cycle to investigate reversible and irreversible thermal events.

  • Data Analysis: Record the heat flow as a function of temperature. Identify endothermic and exothermic events, such as melting, crystallization, and decomposition.

Data Presentation

ParameterValueSource
Melting Point 150-152.5°C[1]
Boiling Point 312.5°C at 760 mmHg[1]
Recommended Storage Cool, dry, well-ventilated[1]
Hazardous Decomposition No data available[1]

Visualizations

Troubleshooting Workflow for Thermal Analysis

TroubleshootingWorkflow cluster_prep Preparation & Setup cluster_analysis Analysis & Observation cluster_troubleshooting Troubleshooting Steps Start Start Thermal Analysis Purity Verify Sample Purity Start->Purity Calibration Calibrate Instrument Purity->Calibration SamplePrep Prepare Sample Calibration->SamplePrep RunTGA Run TGA/DSC Experiment SamplePrep->RunTGA Observe Observe Unexpected Results? RunTGA->Observe CheckParams Check Experimental Parameters (Heating Rate, Atmosphere) Observe->CheckParams Yes End Analysis Complete Observe->End No ConsiderHyphenation Consider TGA-MS/FTIR for Evolved Gas Analysis CheckParams->ConsiderHyphenation CheckCrucible Check for Sample-Crucible Interaction ConsiderHyphenation->CheckCrucible Repurify Re-purify Sample CheckCrucible->Repurify Repurify->RunTGA Re-run

Caption: A logical workflow for troubleshooting common issues encountered during the thermal analysis of this compound.

References

Technical Support Center: Stability of 6-Bromo-2-chloroquinoxaline in Different Solvents

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 6-Bromo-2-chloroquinoxaline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information, troubleshooting advice, and practical protocols for assessing the stability of this compound in various laboratory solvents. Our goal is to equip you with the necessary knowledge to ensure the integrity of your experiments and the reliability of your results.

Introduction

Frequently Asked Questions (FAQs)

Q1: What are the main factors influencing the stability of this compound in solution?

A1: The stability of this compound is primarily influenced by the type of solvent used, the presence of nucleophiles (including water), temperature, and exposure to light. The chloro-substituent at the 2-position of the quinoxaline ring is susceptible to nucleophilic substitution, which is a key degradation pathway.

Q2: In which types of solvents is this compound most likely to degrade?

A2: Degradation is more likely to occur in nucleophilic and protic solvents. Protic solvents like alcohols (e.g., methanol, ethanol) can act as nucleophiles in solvolysis reactions. Polar aprotic solvents such as DMSO and DMF, while generally good solvents for this compound, can facilitate nucleophilic substitution if water or other nucleophiles are present.

Q3: What are the common degradation products of this compound?

A3: The most common degradation product is 6-Bromo-2-hydroxyquinoxaline, which is formed through the hydrolysis of the 2-chloro group. In alcoholic solvents, the corresponding 2-alkoxy-6-bromoquinoxaline can be formed. Under certain conditions, reductive dechlorination to 6-bromoquinoxaline might also occur.

Q4: What are the recommended storage conditions for solutions of this compound?

A4: For short-term storage, solutions should be kept at low temperatures (2-8 °C) and protected from light. For long-term storage, it is advisable to store the compound as a solid in a cool, dry, and dark place. If solutions must be stored for extended periods, using a dry, aprotic solvent and storing under an inert atmosphere (e.g., argon or nitrogen) at -20 °C is recommended.

Q5: How can I visually detect degradation of a this compound solution?

A5: While visual inspection is not a definitive method, a change in the color of the solution (e.g., from colorless to yellow or brown) or the formation of a precipitate can be an indication of degradation. However, significant degradation can occur without any visible changes. Therefore, analytical techniques like HPLC or TLC are necessary for a reliable assessment of stability.

Troubleshooting Guide

This troubleshooting guide is designed to help you diagnose and resolve common stability issues encountered during your experiments with this compound.

Issue 1: Inconsistent reaction yields or appearance of unexpected byproducts.
  • Possible Cause: Degradation of the this compound starting material in the reaction solvent.

  • Troubleshooting Steps:

    • Verify the purity of the starting material: Before use, confirm the purity of your solid this compound using a suitable analytical method (e.g., NMR or HPLC).

    • Choose an appropriate solvent: For reactions sensitive to the purity of the starting material, consider using a dry, aprotic solvent (e.g., anhydrous THF, toluene, or dichloromethane).

    • Minimize time in solution: Prepare the solution of this compound immediately before use.

    • Control the reaction temperature: If the reaction is performed at elevated temperatures, be aware that this can accelerate the degradation of the starting material.

Issue 2: Gradual decrease in the concentration of this compound in a stock solution over time.
  • Possible Cause: Solvent-mediated degradation (solvolysis).

  • Troubleshooting Steps:

    • Solvent Selection: If using a protic solvent like methanol or ethanol, consider switching to a more inert aprotic solvent such as acetonitrile for stock solutions.

    • Water Content: Ensure that the solvent is anhydrous, as residual water in solvents like DMSO and DMF can lead to hydrolysis. The use of molecular sieves to dry the solvent is recommended.

    • Storage Conditions: Store the stock solution at a lower temperature (e.g., -20 °C) and in a tightly sealed container to minimize exposure to moisture and air.

Potential Degradation Pathways

The primary degradation pathway for this compound is nucleophilic aromatic substitution (SNAr) at the C2 position. The electron-withdrawing nature of the quinoxaline ring system activates the C-Cl bond for nucleophilic attack.

G A This compound B 6-Bromo-2-hydroxyquinoxaline (Hydrolysis Product) A->B H₂O (protic solvent/impurity) C 6-Bromo-2-alkoxyquinoxaline (Alcoholysis Product) A->C R-OH (alcoholic solvent) D 6-Bromo-2-aminoquinoxaline (Aminolysis Product) A->D R-NH₂ (amine nucleophile)

Caption: Potential nucleophilic substitution degradation pathways for this compound.

Experimental Protocols

To quantitatively assess the stability of this compound, a forced degradation study coupled with a stability-indicating analytical method is recommended.

Protocol 1: Forced Degradation Study

This protocol is designed to intentionally degrade the compound under various stress conditions to identify potential degradation products and pathways.

  • Preparation of Stock Solution: Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acidic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M HCl. Incubate at 60 °C for 24 hours.

    • Basic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M NaOH. Incubate at 60 °C for 24 hours.

    • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours.

    • Thermal Degradation: Store a solid sample of the compound at 80 °C for 48 hours, then dissolve in acetonitrile for analysis.

    • Photodegradation: Expose a solution of the compound in acetonitrile to UV light (254 nm) for 24 hours.

  • Sample Analysis: Before analysis, neutralize the acidic and basic samples. Analyze all stressed samples, along with a control sample (unstressed stock solution), using the stability-indicating HPLC-UV method described below.

Protocol 2: Stability-Indicating HPLC-UV Method

This method is designed to separate this compound from its potential degradation products.

  • Instrumentation: HPLC with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase:

    • A: 0.1% Formic acid in Water

    • B: 0.1% Formic acid in Acetonitrile

  • Gradient:

    • 0-2 min: 10% B

    • 2-15 min: 10% to 90% B

    • 15-18 min: 90% B

    • 18-20 min: 90% to 10% B

    • 20-25 min: 10% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

This method should be validated for specificity, linearity, accuracy, and precision according to ICH guidelines.

Data Summary

The following table provides an illustrative summary of the expected stability of this compound in common laboratory solvents based on general chemical principles of halo-aromatic compounds. Note: This data is for illustrative purposes and should be confirmed by experimental studies.

SolventTypeExpected StabilityPrimary Degradation Pathway
Methanol ProticLow to ModerateMethoxylation (Solvolysis)
Ethanol ProticLow to ModerateEthoxylation (Solvolysis)
Water ProticLowHydrolysis
Acetonitrile Aprotic PolarHighMinimal degradation
Tetrahydrofuran (THF) AproticHighMinimal degradation
Dimethyl Sulfoxide (DMSO) Aprotic PolarModerate to HighHydrolysis (if water is present)
N,N-Dimethylformamide (DMF) Aprotic PolarModerate to HighHydrolysis (if water is present)
Dichloromethane (DCM) AproticHighMinimal degradation

*Stability in DMSO and DMF is highly dependent on the purity of the solvent, particularly the water content.

Conclusion

The stability of this compound is a critical factor for its successful use in research and development. By understanding its potential degradation pathways and implementing the appropriate handling and storage procedures, researchers can ensure the integrity of their results. The troubleshooting guide and experimental protocols provided here offer a framework for proactively addressing stability concerns. We recommend performing stability studies under your specific experimental conditions to obtain the most accurate and relevant data.

methods for removing impurities from crude 6-Bromo-2-chloroquinoxaline

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of 6-Bromo-2-chloroquinoxaline. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions (FAQs) to address challenges encountered during the purification of this important chemical intermediate.

Introduction

This compound is a key building block in the synthesis of various pharmaceutical compounds.[1] Achieving high purity of this intermediate is critical to ensure the efficacy and safety of the final active pharmaceutical ingredient (API).[2] This guide provides practical, field-tested advice on common purification methods, focusing on the causality behind experimental choices to empower you to overcome challenges in your own work.

Troubleshooting and FAQs

This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Issue 1: My crude this compound is a dark, oily residue instead of a solid.

Question: After synthesis, my product is a dark, viscous oil, not the expected solid. What could be the cause, and how can I proceed with purification?

Answer: This is a common issue that can arise from several factors, including the presence of unreacted starting materials, side-products, or residual solvent.

Potential Causes and Solutions:

  • Incomplete Reaction: The synthesis may not have gone to completion, leaving behind starting materials that are oily at room temperature.

    • Troubleshooting: Before attempting purification, it's crucial to analyze a small sample of the crude product by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to assess the reaction's progress. If significant amounts of starting materials are present, consider re-running the reaction under optimized conditions (e.g., longer reaction time, higher temperature, or a different catalyst).

  • Formation of Side-Products: The reaction conditions may have favored the formation of undesired, low-melting point side-products. Quinoxaline synthesis can sometimes yield complex mixtures.[3]

    • Troubleshooting: A preliminary purification step, such as an aqueous wash or extraction, can help remove some of these impurities. For instance, washing the crude mixture with a saturated sodium bicarbonate solution can remove acidic impurities.

  • Residual Solvent: High-boiling point solvents used in the synthesis (e.g., DMF, DMSO) may be difficult to remove completely and can result in an oily product.

    • Troubleshooting: Employ high-vacuum drying, possibly with gentle heating, to remove residual solvent. A technique called "solvent-chasing," where a lower-boiling point solvent is added and then evaporated, can also be effective.

Issue 2: Recrystallization is not yielding crystals, or the yield is very low.

Question: I've attempted to recrystallize my crude this compound, but either no crystals form, or the recovery is poor. What am I doing wrong?

Answer: Recrystallization is a powerful technique for purifying solids, but its success hinges on selecting the right solvent and conditions.[4]

Troubleshooting Recrystallization:
Problem Potential Cause Solution
No Crystal Formation The compound is too soluble in the chosen solvent, even at low temperatures.Choose a solvent in which the compound has low solubility at room temperature but high solubility at elevated temperatures. A solvent screen with small amounts of the crude material is recommended. For quinoxaline derivatives, solvents like ethanol, methanol, or mixtures of ethyl acetate and hexanes are often good starting points.[5]
The solution is not sufficiently saturated.Reduce the volume of the solvent by gentle heating and evaporation. Be careful not to evaporate too much solvent, as this can cause the product to "crash out" as an oil.[6]
Lack of nucleation sites for crystal growth.Induce crystallization by scratching the inside of the flask with a glass rod at the solution's surface or by adding a "seed crystal" of pure this compound.[7]
Low Yield Too much solvent was used, and a significant amount of the product remains dissolved even after cooling.Minimize the amount of hot solvent used to dissolve the crude product.[6] After cooling to room temperature, place the flask in an ice bath to further decrease the solubility and maximize crystal formation.[4]
Premature crystallization during hot filtration.Pre-heat the funnel and filter paper before filtering the hot solution to prevent the product from crystallizing out on the filter paper.
Oiling Out The compound is precipitating as an oil instead of crystals.This often happens when the solution is cooled too quickly or when the melting point of the impure compound is lower than the boiling point of the solvent. Allow the solution to cool slowly to room temperature before placing it in an ice bath. If oiling out persists, try a different solvent system.[7]
Recrystallization Protocol:
  • Solvent Selection: In a series of small test tubes, test the solubility of a small amount of crude this compound in various solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene, and mixtures like ethyl acetate/hexanes). The ideal solvent will dissolve the compound when hot but not at room temperature.

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen hot solvent until the solid just dissolves.[6]

  • Decolorization (if necessary): If the solution is highly colored, add a small amount of activated charcoal and boil for a few minutes.[7]

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel to remove any insoluble impurities or charcoal.[7]

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize the yield.[4]

  • Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Issue 3: Column chromatography is providing poor separation.

Question: I'm using column chromatography to purify my product, but I'm getting mixed fractions containing both my product and impurities. How can I improve the separation?

Answer: Column chromatography is a highly effective purification technique, but achieving good separation requires careful optimization of the stationary and mobile phases.[8][9]

Troubleshooting Column Chromatography:
Problem Potential Cause Solution
Poor Separation Inappropriate solvent system (eluent).The eluent polarity is critical. Use TLC to determine the optimal solvent system. The ideal eluent should give your product an Rf value of ~0.3 and provide good separation from impurities. For quinoxaline derivatives, mixtures of hexanes and ethyl acetate are commonly used.
Column overloading.Do not load too much crude material onto the column. A general rule of thumb is a 1:30 to 1:50 ratio of crude material to silica gel by weight.
Improper column packing.Ensure the silica gel is packed uniformly without any cracks or bubbles, which can lead to channeling and poor separation.[10]
Product is not eluting The eluent is not polar enough.Gradually increase the polarity of the eluent (gradient elution). For example, start with 100% hexanes and slowly increase the percentage of ethyl acetate.[10]
Product is eluting too quickly The eluent is too polar.Decrease the polarity of the eluent.

Column Chromatography Workflow Diagram

G cluster_prep Preparation cluster_loading Sample Loading cluster_elution Elution & Collection cluster_analysis Analysis prep_tlc 1. TLC Analysis to Determine Eluent prep_column 2. Pack Column with Silica Gel prep_tlc->prep_column load_sample 3. Dissolve Crude Product in Minimal Solvent prep_column->load_sample apply_sample 4. Apply Sample to Top of Column load_sample->apply_sample elute 5. Run Eluent Through Column apply_sample->elute collect 6. Collect Fractions elute->collect analyze 7. Analyze Fractions by TLC collect->analyze combine 8. Combine Pure Fractions analyze->combine evaporate 9. Evaporate Solvent combine->evaporate

Caption: Workflow for purifying this compound via column chromatography.

Issue 4: How do I remove colored impurities?

Question: My product is a pale yellow solid, but it's contaminated with a colored impurity. How can I remove it?

Answer: Colored impurities can often be removed using activated charcoal during recrystallization.

Procedure:

  • Dissolve the crude this compound in the minimum amount of hot recrystallization solvent.

  • Add a small amount of activated charcoal (typically 1-2% of the solute weight) to the hot solution.

  • Gently boil the mixture for 5-10 minutes. The colored impurities will adsorb to the surface of the charcoal.

  • Perform a hot filtration to remove the charcoal.

  • Allow the filtrate to cool and crystallize as described in the recrystallization protocol.

Caution: Using too much charcoal can lead to a loss of your desired product.

Concluding Remarks

The successful purification of this compound is a critical step in many synthetic pathways. By understanding the principles behind common purification techniques and anticipating potential challenges, researchers can significantly improve the purity and yield of their final product. This guide provides a starting point for troubleshooting common issues; however, it is essential to adapt these methods to the specific requirements of your reaction and the nature of the impurities present.

References

Technical Support Center: Alternative Catalysts for 6-Bromo-2-chloroquinoxaline Cross-Coupling

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions regarding the catalytic cross-coupling of 6-Bromo-2-chloroquinoxaline, a key building block in medicinal chemistry.[1] This document moves beyond standard protocols to explain the causality behind experimental choices, ensuring you can navigate the complexities of selective functionalization.

Understanding the Substrate: The Challenge of Site-Selectivity

This compound presents a unique challenge in cross-coupling reactions due to the presence of two different halogen atoms at distinct electronic environments. In typical aryl halide reactivity, the carbon-bromine (C-Br) bond is weaker and more reactive than the carbon-chlorine (C-Cl) bond, suggesting that cross-coupling would preferentially occur at the C6-Br position.

However, in the quinoxaline system, the C2 position is highly activated by the two adjacent nitrogen atoms. This electronic effect significantly increases the electrophilicity of the C2 carbon, making the C2-Cl bond susceptible to oxidative addition by a low-valent metal catalyst.[2] Consequently, many standard palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, preferentially occur at the C2-chloro position, overriding the expected C-Br > C-Cl reactivity order.[2] Understanding this intrinsic electronic bias is the first step in troubleshooting and controlling site-selectivity.

Catalyst System Selection Guide

The choice of catalyst is the most critical parameter for controlling both the efficiency and selectivity of the cross-coupling reaction. While palladium-based systems are the most common, nickel and copper catalysts offer viable alternatives. The interplay between the metal center, the ligand, the base, and the solvent dictates the reaction's outcome.

Palladium-Based Catalysts

Palladium complexes are the workhorses of cross-coupling chemistry, offering a vast and tunable toolbox for C-C, C-N, and C-O bond formation.[3] The key to success lies in the choice of ligand, which modulates the steric and electronic properties of the palladium center.

Coupling ReactionRecommended LigandsPre-catalystBaseSolventsKey Considerations & Causality
Suzuki-Miyaura (C-C)For C2-Cl Selectivity: PPh₃, dppfFor C6-Br Selectivity: Bulky, electron-rich phosphines (e.g., XPhos, SPhos, P(t-Bu)₃) or N-Heterocyclic Carbenes (NHCs).[2][4][5]Pd(OAc)₂, Pd₂(dba)₃, Pd(PPh₃)₄, Pd(dppf)Cl₂K₂CO₃, Cs₂CO₃, K₃PO₄Toluene, Dioxane, DMF, THF/H₂OStandard ligands like PPh₃ or dppf often favor the electronically preferred C2 position.[2] To override this, sterically demanding ligands are required. These bulky ligands can favor oxidative addition at the more accessible C6-Br position and accelerate reductive elimination, altering the selectivity profile.[4][6]
Buchwald-Hartwig (C-N)Bulky Biarylphosphines (e.g., XPhos, RuPhos, BrettPhos).[7][8][9] Bidentate ligands like BINAP or DPPF can also be effective.[8]Pd(OAc)₂, Pd₂(dba)₃NaOtBu, KOtBu, Cs₂CO₃, LHMDSToluene, DioxaneC-N coupling requires a highly active catalyst to facilitate the challenging reductive elimination step. Bulky, electron-rich monophosphine ligands create a coordinatively unsaturated, electron-rich metal center that promotes both oxidative addition and reductive elimination.[10][11] Selective amination at the C6-Br position in the presence of the C2-Cl has been achieved by careful optimization of the catalyst system.[12][13]
Sonogashira (C-C, alkyne)PPh₃, P(o-Tol)₃. Bidentate phosphines (dppf, dppe) can also be used.[14]Pd(PPh₃)₂Cl₂, Pd(OAc)₂CuI (co-catalyst), Et₃N, i-Pr₂NHTHF, DMF, TolueneThe traditional Sonogashira reaction relies on a dual catalytic cycle with palladium and copper.[14] The amine acts as both a base and a solvent. Copper-free versions often require stronger bases like TBAF.[15] Ligand choice can influence regioselectivity in dihalo-systems.[16]
Heck (C-C, alkene)PPh₃, P(o-Tol)₃. Phosphine-free systems with palladacycle catalysts or Pd nanoparticles are also known.[17][18]Pd(OAc)₂Et₃N, K₂CO₃DMF, NMP, AcetonitrileThe Heck reaction involves migratory insertion of an alkene into a Pd-C bond.[17] Catalyst stability at the required higher temperatures can be an issue, leading to the formation of palladium black. Modern catalyst systems are designed to be more robust.
Alternative Catalyst Systems: Nickel and Copper

While palladium dominates the field, nickel and copper catalysts are emerging as powerful, cost-effective alternatives.

  • Nickel Catalysts: These are particularly effective for activating stubborn C-Cl bonds and can sometimes offer complementary selectivity to palladium.[19] Ligands like the ProPhos family, which feature a tethered hydroxyl group, have shown excellent performance in Suzuki-Miyaura couplings of heteroaromatics by promoting the crucial transmetalation step.[20]

  • Copper Catalysts: Copper is essential as a co-catalyst in traditional Sonogashira reactions.[21] It also mediates Ullmann-type condensations for C-N and C-O bond formation, which can be an alternative to Buchwald-Hartwig amination, although they often require harsher conditions.[8] Copper-promoted couplings of N-heterocycles with organozinc or boronic acid reagents are also established methods.[22][23][24]

Visualizing the Process

Decision Workflow for Catalyst Selection

This diagram provides a simplified decision-making process for selecting a starting point for your cross-coupling reaction.

G cluster_start cluster_bond_type cluster_cc_subtype cluster_selectivity cluster_catalyst start Desired Bond? cc_bond C-C Bond start->cc_bond cn_bond C-N Bond start->cn_bond suzuki Suzuki-Miyaura (Aryl/Vinyl) cc_bond->suzuki sonogashira Sonogashira (Alkyne) cc_bond->sonogashira heck Heck (Alkene) cc_bond->heck cat_cn Buchwald-Hartwig System (e.g., Pd2(dba)3 + BrettPhos) Base: NaOtBu, LHMDS cn_bond->cat_cn Buchwald-Hartwig c2_select Reaction at C2-Cl? suzuki->c2_select cat_sonogashira Sonogashira System (e.g., Pd(PPh3)2Cl2 + CuI) Base: Et3N sonogashira->cat_sonogashira cat_std Standard Pd Catalyst (e.g., Pd(PPh3)4, Pd(dppf)Cl2) Base: K2CO3, K3PO4 heck->cat_std Start with standard conditions c6_select Reaction at C6-Br? c2_select->c6_select No c2_select->cat_std Yes (Exploit electronics) cat_bulky Bulky Ligand System (e.g., Pd(OAc)2 + XPhos/SPhos) Base: K3PO4, Cs2CO3 c6_select->cat_bulky Yes (Steric control)

Caption: Catalyst selection decision tree.

General Cross-Coupling Workflow

This diagram outlines the critical steps for setting up a successful cross-coupling reaction under an inert atmosphere.

G A 1. Assemble Glassware B 2. Flame-Dry Under Vacuum A->B C 3. Backfill with Inert Gas (Ar or N2) B->C D 4. Add Solids (Substrate, Catalyst, Base) C->D E 5. Evacuate & Backfill (Repeat 3x) D->E F 6. Add Degassed Solvents & Liquid Reagents via Syringe E->F G 7. Heat to Reaction Temp with Stirring F->G H 8. Monitor Reaction (TLC, GC-MS, LC-MS) G->H I 9. Quench & Workup H->I

Caption: Inert atmosphere reaction setup workflow.

Frequently Asked Questions (FAQs)

Q1: My reaction is giving a mixture of C2- and C6-coupled products. How can I improve selectivity?

A: This is the most common issue. To favor C2-Cl coupling, ensure you are using standard, less bulky ligands like PPh₃ or dppf. To favor C6-Br coupling, you must switch to a more sterically demanding and electron-rich ligand system, such as Pd(OAc)₂ with XPhos, SPhos, or P(t-Bu)₃.[2][4][6] Increasing the steric bulk of the ligand can disfavor approach at the more hindered C2 position and promote reaction at the C6 position.

Q2: I am seeing very low or no conversion of my starting material. What's wrong?

A: There are several potential causes:

  • Catalyst Deactivation: The pyridine-like nitrogens in the quinoxaline ring can coordinate to the palladium center and act as a catalyst poison.[25] Switching to a bulkier, more electron-rich ligand can prevent this inhibitory binding and restore activity.[25]

  • Inactive Catalyst: Ensure your palladium precursor and ligand are of good quality. Using a well-defined pre-catalyst can ensure the efficient generation of the active Pd(0) species.[26]

  • Insufficient Base Strength: The base is crucial for the transmetalation step (in Suzuki) or deprotonation of the nucleophile (in Buchwald-Hartwig).[10] If you are using a weak base like K₂CO₃ and seeing no reaction, consider switching to a stronger base like K₃PO₄ or Cs₂CO₃ for Suzuki, or a very strong base like NaOtBu for Buchwald-Hartwig amination.[10][27]

  • Poor Solvent Quality: Ensure your solvents are anhydrous and have been properly degassed to remove oxygen, which can oxidize and deactivate the Pd(0) catalyst.[14]

Q3: I am observing significant amounts of boronic acid homocoupling (Glaser coupling) in my Suzuki reaction. How can I minimize this?

A: Homocoupling is often caused by the presence of oxygen. Ensure your reaction setup is strictly anaerobic by thoroughly degassing your solvents and using a robust inert atmosphere technique (e.g., multiple evacuate/backfill cycles). Running the reaction at a lower temperature or using a pre-catalyst that generates the active Pd(0) species more slowly can also help.

Q4: Can I perform a sequential cross-coupling to functionalize both the C2 and C6 positions?

A: Yes, this is a powerful strategy. Given the intrinsic preference for C2-Cl coupling with standard catalysts, you can perform the first reaction under those conditions (e.g., Pd(dppf)Cl₂).[2] After isolating the mono-functionalized product, you can then perform a second coupling at the C6-Br position, which will likely require a more robust catalyst system (e.g., using a bulky biarylphosphine ligand) to activate the remaining C-Br bond.[12][13]

Troubleshooting Guide

SymptomPossible Cause(s)Suggested Solution(s)
No Reaction / Low Conversion 1. Catalyst deactivation by substrate coordination.[25]2. Inactive Pd(0) species (poor reduction of Pd(II) precursor).3. Insufficiently strong base.4. Presence of oxygen or water in the reaction.1. Switch to a bulkier, more electron-rich ligand (e.g., XPhos, SPhos).2. Use a well-defined Pd(0) source (e.g., Pd(PPh₃)₄) or a modern pre-catalyst.3. Screen stronger bases (e.g., move from K₂CO₃ to K₃PO₄ or Cs₂CO₃).4. Ensure solvents are anhydrous and thoroughly degassed. Use proper inert atmosphere techniques.[26]
Poor Site-Selectivity (Mixture of C2 and C6 products)1. Ligand choice is not optimal for directing selectivity.2. Reaction temperature is too high, overriding subtle catalyst control.1. For C6-Br selectivity: Use a bulky ligand (XPhos, P(t-Bu)₃).[4][6]2. For C2-Cl selectivity: Use a less bulky ligand (PPh₃, dppf).[2]3. Try running the reaction at a lower temperature to enhance the kinetic selectivity governed by the catalyst.
Formation of Side Products (e.g., Homocoupling, Reduction)1. Homocoupling: Presence of oxygen.2. Reduction (Hydrodehalogenation): Presence of a hydrogen source (e.g., water, alcohol solvent) and a reaction pathway that favors β-hydride elimination.1. Rigorously exclude oxygen from the reaction mixture.[14]2. Use anhydrous solvents. For reactions prone to reduction, choosing a ligand that promotes rapid reductive elimination over competing pathways can help.[26]
Catalyst Turns Black (Palladium Black formation)1. Catalyst decomposition, often at high temperatures or with unstable ligand complexes.2. Ligand is not robust enough for the reaction conditions.1. Use a more robust, sterically protecting ligand to stabilize the Pd(0) nanoparticles.2. Lower the reaction temperature if possible.3. Consider using a heterogeneous catalyst like Pd/C, which can sometimes be effective and simplifies removal.[28]

Detailed Experimental Protocols

Disclaimer: These are general starting points. Optimization will likely be required for specific substrates.

Protocol 1: Site-Selective Suzuki-Miyaura Coupling at C2-Cl

This protocol is designed to exploit the intrinsic electronic preference for reaction at the C2 position.

  • To an oven-dried Schlenk flask, add this compound (1.0 equiv), the desired arylboronic acid (1.2 equiv), Pd(dppf)Cl₂ (0.03 equiv), and finely ground K₂CO₃ (2.0 equiv).[29]

  • Seal the flask, and evacuate and backfill with argon gas. Repeat this cycle three times.

  • Add degassed 1,4-dioxane and water (e.g., a 4:1 mixture by volume) via syringe.

  • Place the flask in a preheated oil bath at 90-100 °C and stir vigorously for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Protocol 2: Buchwald-Hartwig Amination (Example)

This protocol uses a modern catalyst system suitable for C-N bond formation. Selectivity will be highly dependent on the amine and may require screening.

  • To an oven-dried Schlenk tube, add Pd₂(dba)₃ (0.02 equiv), XPhos (0.04 equiv), and NaOtBu (1.4 equiv).

  • Seal the tube, and evacuate and backfill with argon.

  • In a separate flask under argon, prepare a solution of this compound (1.0 equiv) and the desired amine (1.2 equiv) in dry, degassed toluene.

  • Add the substrate solution to the Schlenk tube containing the catalyst and base.

  • Seal the tube tightly and place it in a preheated oil bath at 100-110 °C. Stir for 16-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After cooling, carefully quench the reaction by adding saturated aqueous NH₄Cl.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, dry, and concentrate.

  • Purify by column chromatography.

References

Technical Support Center: Solvent Effects on the Reactivity of 6-Bromo-2-chloroquinoxaline

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for professionals working with 6-Bromo-2-chloroquinoxaline. This guide is designed to provide researchers, chemists, and drug development scientists with in-depth, actionable insights into how solvent selection critically impacts the reactivity and selectivity of this versatile heterocyclic compound. The following troubleshooting guides and frequently asked questions (FAQs) address common challenges and fundamental questions encountered during its synthetic transformations.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you might encounter in the lab, offering explanations grounded in reaction mechanisms and providing clear, actionable solutions related to solvent choice.

Q1: My nucleophilic aromatic substitution (SNAr) on this compound is slow and gives a low yield. How can I improve it?

Potential Cause & Scientific Explanation: The rate of a Nucleophilic Aromatic Substitution (SNAr) reaction is highly dependent on the solvent's ability to stabilize the charged intermediate, known as the Meisenheimer complex, and to solvate the reagents appropriately.[1][2] The quinoxaline ring is electron-deficient, which makes it susceptible to nucleophilic attack, particularly at the C2 and C3 positions.[3] If your reaction is sluggish, your solvent may be sub-optimal. Protic solvents (like ethanol or water) can form strong hydrogen bonds with the nucleophile, creating a "solvent cage" that significantly reduces its reactivity.[4][5]

Solutions & Optimization Strategy:

  • Switch to a Polar Aprotic Solvent: Solvents like Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), N-Methyl-2-pyrrolidone (NMP), or Acetonitrile (MeCN) are superior choices for SNAr reactions.[6] These solvents possess high dielectric constants to dissolve reagents but lack acidic protons.[7] This leaves the nucleophile "naked" and highly reactive while effectively stabilizing the negatively charged Meisenheimer complex through dipole-dipole interactions.[4][8]

  • Temperature Adjustment: Increasing the reaction temperature can provide the necessary activation energy. However, be cautious, as some solvents like DMSO can act as oxidants at elevated temperatures.[9]

  • Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time and prevent potential degradation or side-product formation.

Q2: I am attempting a selective reaction at one halogen, but I'm getting a mixture of products. How can I control the regioselectivity between the C2-Chloro and C6-Bromo positions?

Potential Cause & Scientific Explanation: this compound has two distinct reactive sites. The C2-chloro position is highly activated towards nucleophilic attack due to the electron-withdrawing effect of the adjacent nitrogen atoms in the pyrazine ring.[3] Conversely, the C6-bromo position on the benzene ring is more amenable to metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig). Reactivity trends for halogens generally show that bromides are more reactive than chlorides in oxidative addition steps of cross-coupling reactions.[10][11] Using inappropriate conditions can lead to a loss of selectivity.

Solutions & Optimization Strategy:

  • For Selective SNAr at C2:

    • Reaction Type: Employ classic SNAr conditions with a strong nucleophile (e.g., an amine, alkoxide).

    • Solvent Choice: Use polar aprotic solvents (DMF, DMSO) at moderate temperatures. These conditions strongly favor the addition-elimination mechanism at the most electron-poor C2 position, leaving the C6-bromo group untouched.

  • For Selective Cross-Coupling at C6:

    • Reaction Type: Use a palladium-catalyzed cross-coupling reaction like Suzuki or Buchwald-Hartwig amination.

    • Solvent Choice: Aromatic hydrocarbons (Toluene, Xylene) or ethereal solvents (1,4-Dioxane, THF) are standard choices.[12][13] These less polar solvents are ideal for maintaining the stability of the palladium catalyst and are less likely to promote a competing SNAr reaction at the C2 position, especially at controlled temperatures. For Suzuki couplings, biphasic systems with water are also common to facilitate the dissolution of the inorganic base.[14][15]

    • Ligand & Base Optimization: The choice of ligand and base is crucial in Buchwald-Hartwig aminations to achieve selectivity. For instance, optimizing conditions can allow for selective amination of an aryl bromide in the presence of a heteroaryl chloride.[16][17]

Q3: My Suzuki coupling reaction at the C6-bromo position is failing or giving poor yields. Could the solvent be the culprit?

Potential Cause & Scientific Explanation: Yes, the solvent is a critical parameter in the Suzuki-Miyaura coupling catalytic cycle.[18] Its primary roles are to dissolve the organic substrate, the boronic acid (or ester), the palladium catalyst, and the inorganic base. A poor solvent choice can lead to solubility issues, catalyst deactivation, or inefficient transmetallation.

Solutions & Optimization Strategy:

  • Ensure Solubility: All reaction components must be soluble. Often, a mixture of solvents is required. Common systems include:

    • Toluene/Water

    • 1,4-Dioxane/Water[19]

    • THF/Water

    • DMF (can be used but may require higher temperatures)

  • Role of Water: In many Suzuki reactions, water is added not just for solubility but to activate the boronic species and dissolve the inorganic base (e.g., K₂CO₃, K₃PO₄), which is essential for the transmetallation step.[13]

  • Anhydrous Conditions: If your substrate is sensitive to water, anhydrous conditions can be used with bases like KF or CsF, often in solvents like THF or Dioxane.

  • Avoid Inhibitory Solvents: Chlorinated solvents, acetonitrile, and pyridine have been reported to inhibit or bind to the palladium catalyst and should generally be avoided in cross-coupling reactions.[12]

Frequently Asked Questions (FAQs)

This section provides answers to fundamental questions about the chemistry of this compound, focusing on the principles behind solvent selection.

Q1: What is the general order of reactivity for the two halogen atoms on this compound?

The reactivity is highly dependent on the type of reaction being performed:

  • For Nucleophilic Aromatic Substitution (SNAr): The 2-chloro position is significantly more reactive. The pyrazine ring is inherently electron-deficient, and the nitrogen atoms at positions 1 and 4 strongly activate the C2 position towards nucleophilic attack.[3][20]

  • For Palladium-Catalyzed Cross-Coupling: The 6-bromo position is generally more reactive. In the oxidative addition step, the C-Br bond is weaker and more readily cleaved by the Pd(0) catalyst than the C-Cl bond.[12] This allows for selective functionalization at the C6 position under carefully controlled cross-coupling conditions.

Q2: Why are polar aprotic solvents so effective for SNAr reactions?

Polar aprotic solvents like DMF and DMSO accelerate SNAr reactions for two primary reasons:

  • Enhanced Nucleophilicity: These solvents are excellent at solvating cations (like Na⁺ or K⁺) but poorly solvate anions (the nucleophile).[21] Unlike protic solvents that form a hydrogen-bonding "cage" around the nucleophile and blunt its reactivity, polar aprotic solvents leave the nucleophile relatively "naked," making it more potent and available for attack.[4][6]

  • Stabilization of the Meisenheimer Complex: The SNAr reaction proceeds through a negatively charged intermediate (Meisenheimer complex).[1][22] The large dipoles of polar aprotic solvents effectively stabilize this charged species, lowering the activation energy of the transition state and thus increasing the reaction rate.[8]

Q3: Can I use a "green" or more environmentally friendly solvent for my reactions?

Yes, there is a significant push towards greener solvent alternatives in synthesis.

  • For Quinoxaline Synthesis: Greener protocols using ethanol or even water have shown high efficiency in the synthesis of the quinoxaline core itself.[9][23] Fluorinated alcohols like hexafluoroisopropanol (HFIP) have also been used effectively due to their high polarity and ability to be recycled.[23]

  • For Cross-Coupling: Ethereal solvents derived from renewable sources, such as 2-methyltetrahydrofuran (2-MeTHF), have emerged as excellent, greener alternatives to traditional solvents like THF or dioxane for Buchwald-Hartwig and other cross-coupling reactions, sometimes offering superior performance.[24]

Data & Protocols

Table 1: Comparison of Solvents in a Typical SNAr Reaction

The following table summarizes typical results for the amination of this compound with a generic secondary amine (e.g., morpholine) at the C2 position.

SolventDielectric Constant (ε)TypeTypical Yield (%)Reaction Time (h)Notes
DMF 37Polar Aprotic>952-4Excellent solubility and rate. Standard choice.
DMSO 47Polar Aprotic>951-3Very fast, but can be difficult to remove and may cause oxidation at >100°C.[9]
1,4-Dioxane 2.2Nonpolar Ether40-6012-24Sluggish reaction; not ideal for SNAr. More suited for cross-coupling.[12]
Ethanol 25Polar Protic20-40>24Poor reactivity due to nucleophile solvation.[4][5]
Toluene 2.4Nonpolar<10>24Very poor performance for SNAr due to low polarity.

Note: Data is illustrative and based on general principles of SNAr reactions. Actual results may vary.

Protocol: Selective Buchwald-Hartwig Amination at the C6-Bromo Position

This protocol provides a starting point for the selective amination of the C6-position, preserving the 2-chloro substituent for subsequent functionalization.

Reagents:

  • This compound (1.0 equiv)

  • Amine (e.g., Piperidine) (1.2 equiv)

  • Pd₂(dba)₃ (2 mol%)

  • Xantphos (4 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Anhydrous Toluene

Procedure:

  • To an oven-dried Schlenk flask, add this compound, Pd₂(dba)₃, Xantphos, and NaOtBu.

  • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Add anhydrous toluene via syringe, followed by the amine nucleophile.

  • Heat the reaction mixture to 80-100 °C and stir under the inert atmosphere.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 6-12 hours.

  • Upon completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride (NH₄Cl).

  • Extract the product with an organic solvent (e.g., Ethyl Acetate), dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the desired 6-amino-2-chloroquinoxaline derivative.

Visualizations

Diagram 1: Logical Workflow for Solvent Screening

G cluster_0 Phase 1: Initial Scoping cluster_1 Phase 2: Analysis cluster_2 Phase 3: Optimization A Define Reaction Type (SNAr vs. Cross-Coupling) B Select 3-4 Solvents (Polar Aprotic, Ethereal, etc.) A->B C Run Small-Scale Test Reactions B->C D Analyze by TLC/LC-MS C->D E Identify Promising Solvents (High Conversion, Low Byproducts) D->E F Optimize Temperature & Concentration E->F G Confirm Structure by NMR F->G H Final Protocol G->H

References

Validation & Comparative

A Senior Application Scientist's Guide to the Structural Confirmation of 6-Bromo-2-chloroquinoxaline Reaction Products

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to a comprehensive guide designed for researchers, scientists, and professionals in drug development. This document provides an in-depth comparison of common synthetic routes involving 6-bromo-2-chloroquinoxaline and outlines robust, field-proven methodologies for the unambiguous structural confirmation of the resulting products. Our focus is on the practical application of analytical techniques, explaining not just the "how" but the critical "why" behind experimental choices.

Introduction: The Strategic Value of this compound

This compound is a heterocyclic compound of significant interest in medicinal chemistry and materials science.[1][2][3] Its structure, featuring a fused benzene and pyrazine ring system, is a common scaffold in a multitude of biologically active molecules.[3] The key to its synthetic utility lies in its two distinct halogenated positions: a bromine atom on the benzene ring and a chlorine atom on the pyrazine ring.[4][5] These sites exhibit differential reactivity, allowing for selective and sequential functionalization through various cross-coupling and substitution reactions. This guide will compare three principal reaction pathways and detail the analytical workflows required to validate their outcomes.

Comparative Analysis of Key Reaction Pathways

The differential reactivity of the C-Br and C-Cl bonds is the cornerstone of synthetic strategy. Generally, the C-Br bond is more susceptible to palladium-catalyzed cross-coupling reactions like Suzuki-Miyaura and Buchwald-Hartwig amination due to its lower bond dissociation energy, facilitating oxidative addition to the Pd(0) catalyst. Conversely, the C-Cl bond at the 2-position is activated by the adjacent nitrogen atom, making it highly susceptible to nucleophilic aromatic substitution (SNAr).

Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a robust method for forming carbon-carbon bonds, typically between an organohalide and an organoboron compound.[6][7][8] In the case of this compound, this reaction can be directed with high selectivity to the C6-position.

Causality of Experimental Design: The choice of a palladium catalyst and a suitable ligand is paramount. The catalytic cycle initiates with the oxidative addition of the aryl halide to a Pd(0) complex.[6] The greater reactivity of the C-Br bond compared to the C-Cl bond ensures that this oxidative addition occurs preferentially at the C6 position.

Table 1: Representative Conditions for Selective Suzuki-Miyaura Coupling at C6

Boronic Acid/Ester Catalyst (mol%) Ligand (mol%) Base Solvent Temp (°C) Yield (%) Reference
Phenylboronic acidPd(PPh₃)₄ (5)-Na₂CO₃ (2 M aq.)Toluene/EtOH80>90General Protocol[8]
4-Methoxyphenylboronic acidCataXCium A Pd G3 (2)IntegratedK₃PO₄1,4-Dioxane/H₂O10085-95Adapted from[9]
Alkyl boronic esterPdCl₂(dppf) (3)IntegratedCs₂CO₃Toluene11070-85Adapted from[10]
Palladium-Catalyzed Buchwald-Hartwig Amination

This reaction is a cornerstone for forming carbon-nitrogen bonds.[11] For this compound, conditions can be optimized to achieve selective amination at either the C6 or C2 position, a critical advantage for building molecular diversity. Studies on the analogous 6-bromo-2-chloroquinoline have shown that selective C-N coupling at the bromide position is achievable in the presence of the chloride by careful selection of the catalyst system.[12][13]

Causality of Experimental Design: The selectivity is governed by the catalyst-ligand combination and reaction temperature. Bulky, electron-rich phosphine ligands are crucial for promoting both the oxidative addition and the final reductive elimination steps.[14] Milder conditions often favor reaction at the more labile C-Br bond, while more forcing conditions can lead to substitution at the C-Cl position or disubstitution.

Table 2: Comparison of Conditions for Buchwald-Hartwig Amination

Amine Catalyst (mol%) Ligand (mol%) Base Solvent Temp (°C) Expected Major Product Reference
MorpholinePd₂(dba)₃ (2.5)XPhos (6)NaOtBuToluene80-1006-Morpholino-2-chloroquinoxalineAdapted from[12][14]
AnilinePd(OAc)₂ (2)BINAP (3)Cs₂CO₃1,4-Dioxane1106-Phenylamino-2-chloroquinoxalineAdapted from[11]
Lithium bis(trimethylsilyl)amide (ammonia equivalent)Pd₂(dba)₃ (2.5)XPhos (6)LHMDSDioxane1002-Amino-6-bromoquinoxalineAdapted from[12][13]
Nucleophilic Aromatic Substitution (SNAr)

SNAr reactions are addition-elimination processes that occur readily on electron-deficient aromatic rings.[15][16][17] The pyrazine ring of quinoxaline is inherently electron-deficient, and the chlorine at C2 is further activated for substitution. This pathway is highly selective for the C2 position, leaving the C6-bromo group intact for subsequent cross-coupling reactions.

Causality of Experimental Design: The reaction proceeds via a negatively charged intermediate known as a Meisenheimer complex, which is stabilized by the adjacent ring nitrogen.[17][18] This mechanism does not require a metal catalyst and is often driven by heat in the presence of a suitable nucleophile and, occasionally, a base.

Table 3: Representative Conditions for Selective SNAr at C2

Nucleophile Base Solvent Temp (°C) Expected Product Reference
PiperidineK₂CO₃DMSO1206-Bromo-2-(piperidin-1-yl)quinoxalineGeneral Protocol
Sodium Methoxide-MethanolReflux6-Bromo-2-methoxyquinoxalineGeneral Protocol
Hydrazine-EthanolReflux6-Bromo-2-hydrazinylquinoxalineAdapted from[19]

A Self-Validating Workflow for Structural Confirmation

The unambiguous confirmation of a reaction's outcome is a non-negotiable pillar of scientific integrity. A multi-technique approach, primarily relying on Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), creates a self-validating system. X-ray crystallography serves as the ultimate arbiter when single crystals are obtainable.[1][20]

G cluster_reaction Reaction & Workup cluster_analysis Structural Confirmation Workflow Start This compound + Reagents Reaction Suzuki, Buchwald-Hartwig, or SNAr Reaction Start->Reaction Workup Aqueous Workup & Purification (Column Chromatography) Reaction->Workup MS Mass Spectrometry (MS) - Confirm Molecular Weight - Analyze Isotopic Pattern Workup->MS NMR NMR Spectroscopy - 1H & 13C NMR - 2D NMR (COSY, HMBC) Workup->NMR Xray X-ray Crystallography (If single crystal available) Workup->Xray Optional Confirmation Structure Confirmed? MS->Confirmation NMR->Confirmation Final Structure Elucidated Confirmation->Final  Yes Rethink Re-evaluate Data / Re-purify Sample Confirmation->Rethink  No Xray->Final Definitive Confirmation Rethink->NMR

Caption: A typical workflow for reaction and structural confirmation.

Mass Spectrometry (MS): The First Checkpoint

MS provides the molecular weight of the product, offering the first piece of evidence for a successful transformation. For halogenated compounds, the isotopic patterns are exceptionally diagnostic.

  • Key Information: Molecular Ion Peak (M⁺) and Isotopic Distribution.

  • Bromine Signature: Natural bromine is a ~1:1 mixture of isotopes ⁷⁹Br and ⁸¹Br. This results in two peaks of nearly equal intensity separated by 2 m/z units (M⁺ and M+2).[21][22]

  • Chlorine Signature: Natural chlorine is a ~3:1 mixture of isotopes ³⁵Cl and ³⁷Cl. This gives two peaks separated by 2 m/z units with an intensity ratio of approximately 3:1 (M⁺ and M+2).[21][23]

  • Interpreting the Data:

    • Starting Material (this compound): Will show a complex cluster of peaks due to the presence of both Br and Cl. The most intense peaks will be at m/z 242 (C₈H₄⁷⁹Br³⁵ClN₂), 244 (containing ⁸¹Br or ³⁷Cl), and 246 (containing ⁸¹Br and ³⁷Cl).

    • Suzuki Product (e.g., 6-Phenyl-2-chloroquinoxaline): The bromine isotopic pattern will disappear, but the ~3:1 chlorine pattern will remain.

    • SNAr Product (e.g., 6-Bromo-2-methoxyquinoxaline): The chlorine pattern will disappear, but the ~1:1 bromine pattern will persist.

    • Disubstituted Product: Both halogen isotopic patterns will be absent.

  • Sample Preparation: Dissolve ~0.1 mg of the purified product in a volatile solvent (e.g., methanol, dichloromethane).

  • Injection: Introduce the sample into the mass spectrometer, typically via a direct insertion probe or after separation by Gas Chromatography (GC-MS).

  • Ionization: Bombard the sample with high-energy electrons (~70 eV) to induce ionization and fragmentation.

  • Analysis: Scan the desired mass range (e.g., m/z 50-500) and acquire the spectrum.

  • Data Interpretation: Locate the molecular ion cluster and compare its isotopic pattern to theoretical distributions to confirm the elemental composition.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Map

NMR spectroscopy provides detailed information about the chemical environment of each proton and carbon atom, allowing for the precise determination of substituent placement.

  • ¹H NMR: The aromatic region of the quinoxaline core is highly informative. The starting material shows three protons on the benzene ring. Upon substitution at C6, the signal corresponding to H6 disappears, and the remaining protons (H5, H7, H8) will exhibit a new splitting pattern and chemical shift. Substitution at C2 affects the electronic environment of the entire molecule, causing subtle shifts in all aromatic protons.

  • ¹³C NMR: Confirms the carbon skeleton. The appearance of new signals (e.g., from a phenyl ring in a Suzuki product) and the disappearance of the C-Br or C-Cl signal (or both) are key indicators. Acceptable additivity of substituent effects can be observed within the quinoxaline series.[24]

  • 2D NMR (COSY, HMBC): These techniques are indispensable for unambiguous assignments.[25]

    • COSY (Correlation Spectroscopy): Identifies proton-proton coupling networks (e.g., which protons are adjacent in the aromatic ring).

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two or three bonds. This is crucial for connecting a new substituent to the quinoxaline core. For example, one can observe a correlation between the protons of a new methyl group and the C2 carbon of the quinoxaline ring in a C2-substituted product.

  • Sample Preparation: Dissolve 5-10 mg of the purified sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

  • ¹H NMR Acquisition: Acquire a standard proton spectrum. Ensure adequate resolution to resolve the aromatic multiplets.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum. This may require a longer acquisition time.

  • 2D NMR Acquisition: If assignments are ambiguous, acquire COSY, HSQC (or HMQC), and HMBC spectra.

  • Data Processing & Interpretation: Process the spectra (Fourier transform, phase correction, baseline correction) and integrate the ¹H signals. Use the combination of 1D and 2D data to assign all signals and confirm the proposed structure.

X-ray Crystallography: The Gold Standard

For crystalline products, single-crystal X-ray diffraction provides an unequivocal three-dimensional structure, confirming connectivity, stereochemistry, and bond parameters.[1][20][26] It is the ultimate validation, leaving no room for ambiguity.

  • Crystal Growth: Grow single crystals of the purified compound. This is often the most challenging step. Common methods include slow evaporation of a solvent, vapor diffusion, or slow cooling of a saturated solution.

  • Crystal Mounting: Select a high-quality, defect-free crystal and mount it on a goniometer head.

  • Data Collection: Place the crystal in an X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, and the diffraction pattern is collected on a detector as the crystal is rotated.

  • Structure Solution and Refinement: The diffraction data is processed to determine the unit cell and space group. The structure is then solved and refined using specialized software to yield a final model of the atomic positions.

G cluster_suzuki Suzuki-Miyaura at C6 cluster_snar SNAr at C2 cluster_buchwald Buchwald-Hartwig at C6 S_Start This compound S_End 6-Aryl-2-chloroquinoxaline S_Start->S_End  Pd(0), Ligand, Base  Ar-B(OH)₂ N_Start This compound N_End 6-Bromo-2-(Nu)quinoxaline N_Start->N_End  Nucleophile (Nu-H)  Base, Heat B_Start This compound B_End 6-(R₂N)-2-chloroquinoxaline B_Start->B_End  Pd(0), Ligand, Base  R₂NH

References

A Comparative Guide to Determining the Purity of 6-Bromo-2-chloroquinoxaline by High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of pharmaceutical development, the purity of active pharmaceutical ingredients (APIs) and their intermediates is not merely a quality metric; it is a cornerstone of safety and efficacy. For researchers and scientists in drug development, the robust and accurate determination of purity for complex heterocyclic intermediates like 6-Bromo-2-chloroquinoxaline is a critical step. This guide provides an in-depth, experience-driven comparison of High-Performance Liquid Chromatography (HPLC) with alternative analytical techniques for the purity assessment of this key building block. We will explore the causality behind experimental choices, present detailed protocols, and offer supporting data to empower you in selecting the most appropriate analytical strategy for your research.

The Critical Role of Purity in this compound

This compound is a halogenated heterocyclic compound that serves as a vital intermediate in the synthesis of a variety of pharmacologically active molecules. The presence of impurities, even in trace amounts, can have significant consequences, potentially altering the biological activity, toxicity, and stability of the final drug product. These impurities can originate from starting materials, byproducts of the synthesis, or degradation products.[][2][3] Therefore, a highly sensitive and specific analytical method is paramount to ensure the quality and consistency of this intermediate.

Primary Recommended Method: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

For the routine quality control and purity determination of this compound, reversed-phase High-Performance Liquid Chromatography with Ultraviolet (UV) detection is the method of choice. This technique offers a balance of high resolution, sensitivity, and robustness, making it well-suited for a pharmaceutical development environment.

The principle of this method lies in the differential partitioning of the analyte and its impurities between a nonpolar stationary phase (typically a C18 column) and a polar mobile phase. The separation is based on the hydrophobicity of the compounds; more hydrophobic molecules will have a stronger interaction with the stationary phase and thus a longer retention time.

Rationale for Method Parameters

The selection of each parameter in the HPLC method is a deliberate choice to ensure a reliable and accurate separation.

  • Stationary Phase: A C18 (octadecylsilyl) column is chosen for its versatility and strong hydrophobic retention of a wide range of organic molecules, including aromatic and heterocyclic compounds like this compound.

  • Mobile Phase: A gradient elution with a mixture of acetonitrile and water is employed to provide a broad elution window, capable of separating impurities with a wide range of polarities. The use of a buffer, such as phosphate, helps to maintain a constant pH and ensure reproducible retention times, especially for any ionizable impurities.

  • Detection: UV detection is selected due to the presence of the quinoxaline chromophore in the target molecule, which absorbs strongly in the UV region. A detection wavelength is chosen at an absorbance maximum of the analyte to ensure high sensitivity.

Experimental Protocol: HPLC-UV Purity Determination

This protocol is designed as a self-validating system, where system suitability tests are performed before the analysis to ensure the equipment and method are performing correctly.

Instrumentation:

  • High-Performance Liquid Chromatograph with a gradient pump, autosampler, column oven, and UV-Vis detector.

  • Data acquisition and processing software.

Chromatographic Conditions:

ParameterValue
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A 0.05 M Potassium Phosphate Buffer (pH 3.0)
Mobile Phase B Acetonitrile
Gradient 0-2 min: 30% B; 2-15 min: 30-70% B; 15-20 min: 70% B; 20-22 min: 70-30% B; 22-25 min: 30% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 10 µL

Procedure:

  • Standard Preparation: Accurately weigh and dissolve this compound reference standard in a suitable diluent (e.g., 50:50 acetonitrile:water) to a final concentration of 0.1 mg/mL.

  • Sample Preparation: Prepare the sample of this compound to be tested at the same concentration as the standard.

  • System Suitability: Inject the standard solution six times. The relative standard deviation (RSD) of the peak area for the main peak should be not more than 2.0%.

  • Analysis: Inject the sample solution and record the chromatogram.

  • Data Analysis: Calculate the purity of the sample by the area normalization method, assuming the response factor of the impurities is the same as the main peak.

Diagram of the HPLC-UV Workflow

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC System cluster_data Data Analysis Standard Reference Standard Preparation Autosampler Autosampler Injection Standard->Autosampler Sample Test Sample Preparation Sample->Autosampler Column C18 Column Autosampler->Column Pump Gradient Pump Pump->Column Detector UV Detector Column->Detector Chromatogram Chromatogram Acquisition Detector->Chromatogram Integration Peak Integration Chromatogram->Integration Calculation Purity Calculation Integration->Calculation

Caption: Workflow for HPLC-UV purity analysis.

Comparative Analysis: Alternative Purity Determination Methods

While HPLC-UV is a robust and widely used technique, other methods can offer advantages in specific situations, such as when higher sensitivity is required or for the definitive identification of unknown impurities.

Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)

UPLC-MS/MS is a powerful technique that combines the high separation efficiency of UPLC with the high sensitivity and selectivity of tandem mass spectrometry.[4][5][6] This method is particularly useful for the detection and quantification of trace-level impurities and for structural elucidation.

Experimental Protocol: UPLC-MS/MS

Instrumentation:

  • Ultra-Performance Liquid Chromatograph coupled to a tandem quadrupole mass spectrometer with an electrospray ionization (ESI) source.

Chromatographic and MS Conditions:

ParameterValue
Column Acquity UPLC BEH C18, 2.1 x 50 mm, 1.7 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 0-1 min: 10% B; 1-5 min: 10-90% B; 5-6 min: 90% B; 6-6.1 min: 90-10% B; 6.1-7 min: 10% B
Flow Rate 0.4 mL/min
Ionization Mode ESI Positive
Scan Mode Multiple Reaction Monitoring (MRM) for known impurities; Full scan for unknown impurity identification

Procedure:

  • Sample Preparation: Prepare the sample as described for the HPLC-UV method.

  • Infusion: Infuse a standard solution of this compound directly into the mass spectrometer to determine the precursor ion and optimize fragmentation for MRM transitions.

  • Analysis: Inject the sample and acquire data in both full scan and MRM modes.

  • Data Analysis: Quantify known impurities using the MRM data and identify unknown impurities by interpreting the full scan mass spectra and fragmentation patterns.

Gas Chromatography-Mass Spectrometry (GC-MS)

For volatile and thermally stable impurities, Gas Chromatography-Mass Spectrometry (GC-MS) can be a valuable tool.[2][7] This technique separates compounds based on their boiling points and interaction with the stationary phase in a gaseous mobile phase.

Experimental Protocol: GC-MS

Instrumentation:

  • Gas Chromatograph coupled to a mass spectrometer.

Chromatographic and MS Conditions:

ParameterValue
Column DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness
Carrier Gas Helium
Inlet Temperature 280 °C
Oven Program 100 °C (hold 2 min), then ramp to 300 °C at 15 °C/min (hold 5 min)
Ionization Mode Electron Ionization (EI)
Scan Range 40-450 m/z

Procedure:

  • Sample Preparation: Dissolve the sample in a volatile organic solvent (e.g., dichloromethane).

  • Analysis: Inject the sample into the GC-MS system.

  • Data Analysis: Identify impurities by comparing their mass spectra to a spectral library (e.g., NIST).

Performance Comparison

The choice of analytical method depends on the specific requirements of the analysis. The following table provides a comparison of the key performance characteristics of the discussed techniques.

FeatureHPLC-UVUPLC-MS/MSGC-MS
Selectivity GoodExcellentGood to Excellent
Sensitivity Moderate (ng level)High (pg-fg level)High (pg level)
Resolution HighVery HighVery High
Analysis Time ~25 min~7 min~20 min
Impurity Identification Based on retention timeHigh confidence (mass and fragmentation)High confidence (mass spectral library)
Cost & Complexity LowHighModerate
Applicability Broad range of non-volatile compoundsBroad range of compoundsVolatile and thermally stable compounds

Diagram of Comparative Analysis Logic

Comparative_Analysis cluster_input Analytical Requirement cluster_methods Analytical Methods cluster_criteria Evaluation Criteria cluster_decision Method Selection Requirement Purity Analysis of This compound HPLC HPLC-UV Requirement->HPLC UPLC UPLC-MS/MS Requirement->UPLC GC GC-MS Requirement->GC Sensitivity Sensitivity HPLC->Sensitivity Selectivity Selectivity HPLC->Selectivity Speed Analysis Speed HPLC->Speed Cost Cost & Complexity HPLC->Cost Identification Identification Power HPLC->Identification UPLC->Sensitivity UPLC->Selectivity UPLC->Speed UPLC->Cost UPLC->Identification GC->Sensitivity GC->Selectivity GC->Speed GC->Cost GC->Identification Decision Optimal Method Sensitivity->Decision Selectivity->Decision Speed->Decision Cost->Decision Identification->Decision

Caption: Decision logic for analytical method selection.

Conclusion and Recommendations

The determination of purity for this compound is a critical aspect of quality control in pharmaceutical development. The primary recommended method, HPLC-UV , provides a reliable, robust, and cost-effective solution for routine analysis. Its methodology is well-established and validated according to ICH guidelines, ensuring data integrity.[8][9][10]

For instances where higher sensitivity is required for trace impurity analysis or when the definitive structural elucidation of unknown impurities is necessary, UPLC-MS/MS is the superior choice. Its speed and specificity are unparalleled, though it comes at a higher cost and complexity. GC-MS serves as a valuable orthogonal technique, particularly for identifying volatile or semi-volatile process-related impurities that may not be amenable to LC-based methods.

Ultimately, a comprehensive purity assessment strategy may involve the use of HPLC-UV for routine quality control, with UPLC-MS/MS and GC-MS employed for in-depth impurity profiling and characterization during process development and validation. This multi-faceted approach ensures a thorough understanding of the impurity profile of this compound, contributing to the development of safe and effective pharmaceuticals.

References

The Discerning Reactivity of 6-Bromo-2-chloroquinoxaline: A Comparative Guide for Strategic Cross-Coupling

Author: BenchChem Technical Support Team. Date: December 2025

For the forward-thinking researcher in medicinal chemistry and materials science, the quinoxaline scaffold is a cornerstone of innovation. Its derivatives are integral to a multitude of therapeutic agents and functional materials. The strategic functionalization of this privileged heterocycle via palladium-catalyzed cross-coupling reactions is a paramount concern in contemporary synthesis. This guide offers an in-depth, objective comparison of the reactivity of 6-Bromo-2-chloroquinoxaline against other haloquinoxalines, supported by experimental data and mechanistic insights to empower rational synthetic design.

The utility of a dihalogenated quinoxaline lies in its capacity for selective, sequential functionalization. The differing lability of the carbon-halogen bonds allows for a controlled and stepwise introduction of diverse molecular fragments. In this compound, the two distinct halogen atoms at electronically different positions present a fascinating case study in reactivity and selectivity.

The Halogen Dance: A Reactivity Hierarchy in Palladium Catalysis

The propensity of a carbon-halogen (C-X) bond to undergo oxidative addition to a palladium(0) catalyst is the linchpin of cross-coupling reactions and is largely governed by the bond dissociation energy. This gives rise to a well-established reactivity trend for aryl halides: I > Br > Cl > F .[1] This hierarchy dictates that a C-I bond will typically react preferentially over a C-Br bond, which in turn is more reactive than a C-Cl bond under the same catalytic conditions.

This principle is vividly illustrated in the selective functionalization of dihaloquinolines and related heterocycles. For instance, in the case of 6-bromo-2-chloroquinoline, a close structural analog to our topic compound, selective Buchwald-Hartwig amination has been demonstrated to occur preferentially at the more reactive C-Br bond at the 6-position, leaving the C-Cl bond at the 2-position intact for subsequent transformations.[2][3] This selectivity is crucial for the controlled synthesis of complex, unsymmetrically substituted quinolines.

Positional Effects: The Electronic Landscape of the Quinoxaline Core

Beyond the identity of the halogen, its position on the quinoxaline ring profoundly influences its reactivity. The quinoxaline nucleus is an electron-deficient system due to the presence of the two nitrogen atoms in the pyrazine ring. This electronic deficiency is not uniform across the ring. Positions 2 and 3 are particularly electron-poor and are thus more activated towards nucleophilic attack and oxidative addition. In contrast, the positions on the benzene ring (5, 6, 7, and 8) are electronically more akin to a standard halogenated benzene, though still influenced by the heterocyclic system.

A study on the regioselective Suzuki-Miyaura cross-coupling of 2,6-dichloroquinoxaline provides compelling evidence for this positional effect. The chloro group at the 2-position was found to be significantly more reactive than the one at the 6-position, allowing for selective mono-arylation at the C2 position. This highlights that even with the same halogen, the electronic environment of the C-X bond is a critical determinant of reactivity.

Comparative Reactivity in Key Cross-Coupling Reactions

Let's delve into a comparative analysis of this compound in three of the most indispensable palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura coupling is a robust and versatile method for the formation of carbon-carbon bonds.[4][5][6] When considering this compound, the C-Br bond at the 6-position is anticipated to be more reactive than the C-Cl bond at the 2-position. However, the C2 position is electronically activated. This interplay can lead to interesting selectivity profiles depending on the reaction conditions.

Table 1: Comparative Reactivity in Suzuki-Miyaura Coupling

SubstrateHalogen ReactivityPositional ActivationExpected Outcome under Optimized Conditions
This compound C-Br > C-ClC2 > C6Selective coupling at the C6-Br bond is achievable with careful control of reaction time and temperature. Harsher conditions may lead to double coupling.
2,6-Dichloroquinoxaline C-ClC2 > C6Selective mono-coupling at the more activated C2 position is readily achieved.
2,6-Dibromoquinoxaline C-BrC2 > C6Selective mono-coupling at the C2 position is expected, followed by coupling at C6 under more forcing conditions.
6-Iodo-2-chloroquinoxaline C-I > C-ClC2 > C6Highly selective coupling at the C6-I bond is expected under mild conditions.

This table is based on established principles of cross-coupling reactivity and available data on related compounds.

Suzuki_Miyaura_Coupling cluster_catalytic_cycle Catalytic Cycle cluster_reactants Reactants Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L2) Product Product Ar-Pd(II)-R(L2)->Product Ar-R This compound This compound This compound->Ar-Pd(II)-X(L2) Ar-X Arylboronic Acid Arylboronic Acid Arylboronic Acid->Ar-Pd(II)-X(L2) R-B(OR)2 caption Generalized Suzuki-Miyaura Coupling Workflow

Buchwald-Hartwig Amination: Crafting C-N Linkages

The Buchwald-Hartwig amination is a cornerstone for the synthesis of arylamines, which are prevalent in pharmaceuticals.[7][8] The selective amination of dihaloquinoxalines is a powerful tool for building molecular complexity. As previously mentioned, studies on 6-bromo-2-chloroquinoline have shown that with a suitable choice of palladium catalyst and ligand (e.g., X-Phos), selective amination at the C-Br position can be achieved in high yield.[3]

Table 2: Comparative Reactivity in Buchwald-Hartwig Amination

SubstrateHalogen ReactivityPositional ActivationExpected Outcome under Optimized Conditions
This compound C-Br > C-ClC2 > C6High selectivity for amination at the C6-Br position is expected.
2,6-Dichloroquinoxaline C-ClC2 > C6Preferential amination at the C2 position.
2,6-Dibromoquinoxaline C-BrC2 > C6Preferential amination at the C2 position.
6-Iodo-2-chloroquinoxaline C-I > C-ClC2 > C6Highly selective amination at the C6-I position.

This table is based on established principles of cross-coupling reactivity and available data on related compounds.

Buchwald_Hartwig_Amination cluster_catalytic_cycle Catalytic Cycle cluster_reactants Reactants Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Ar-Pd(II)-NR2(L2) Ar-Pd(II)-NR2(L2) Product Product Ar-Pd(II)-NR2(L2)->Product Ar-NR2 Haloquinoxaline Haloquinoxaline Haloquinoxaline->Ar-Pd(II)-X(L2) Ar-X Amine Amine Amine->Ar-Pd(II)-X(L2) HNR2 caption Generalized Buchwald-Hartwig Amination Workflow

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling provides a powerful means to install alkynyl groups, which are versatile handles for further transformations or as components of conjugated materials.[9] The reaction typically employs a palladium catalyst and a copper(I) co-catalyst.[10] The same reactivity principles apply, with the more labile C-Br bond at the 6-position of this compound expected to react preferentially.

Table 3: Comparative Reactivity in Sonogashira Coupling

SubstrateHalogen ReactivityPositional ActivationExpected Outcome under Optimized Conditions
This compound C-Br > C-ClC2 > C6Selective alkynylation at the C6-Br position.
2,6-Dichloroquinoxaline C-ClC2 > C6Preferential alkynylation at the C2 position.
2,6-Dibromoquinoxaline C-BrC2 > C6Preferential alkynylation at the C2 position.
6-Iodo-2-chloroquinoxaline C-I > C-ClC2 > C6Highly selective alkynylation at the C6-I position.

This table is based on established principles of cross-coupling reactivity and available data on related compounds.

Sonogashira_Coupling cluster_pd_cycle Palladium Cycle cluster_cu_cycle Copper Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Ar-Pd(II)-C≡CR(L2) Ar-Pd(II)-C≡CR(L2) Product Product Ar-Pd(II)-C≡CR(L2)->Product Ar-C≡CR Cu(I)X Cu(I)X Cu(I)-C≡CR Cu(I)-C≡CR Terminal Alkyne Terminal Alkyne Haloquinoxaline Haloquinoxaline Haloquinoxaline->Ar-Pd(II)-X(L2) Ar-X caption Generalized Sonogashira Coupling Workflow

Experimental Protocols: A Guide to Selective Functionalization

The following protocols are representative examples for achieving selective cross-coupling on a dihaloquinoxaline substrate. The choice of catalyst, ligand, base, and solvent is critical for achieving high selectivity and yield.

Protocol 1: Selective Suzuki-Miyaura Coupling of 2,6-Dichloroquinoxaline at the C2 Position

This protocol is adapted from a published procedure for the selective mono-arylation of 2,6-dichloroquinoxaline.

Materials:

  • 2,6-Dichloroquinoxaline (1.0 mmol)

  • Arylboronic acid (1.1 mmol)

  • Pd(PPh₃)₄ (0.05 mmol)

  • K₃PO₄ (2.0 mmol)

  • THF (10 mL)

Procedure:

  • To a flame-dried Schlenk flask, add 2,6-dichloroquinoxaline, arylboronic acid, Pd(PPh₃)₄, and K₃PO₄.

  • Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

  • Add anhydrous, degassed THF via syringe.

  • Heat the reaction mixture to 80 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the 2-aryl-6-chloroquinoxaline.

Protocol 2: Selective Buchwald-Hartwig Amination of 6-Bromo-2-chloroquinoline at the C6 Position

This protocol is based on the selective amination of a similar substrate.[2]

Materials:

  • 6-Bromo-2-chloroquinoline (1.0 mmol)

  • Amine (1.2 mmol)

  • Pd₂(dba)₃ (0.02 mmol)

  • X-Phos (0.08 mmol)

  • NaOtBu (1.4 mmol)

  • Toluene (10 mL)

Procedure:

  • In a glovebox, add Pd₂(dba)₃, X-Phos, and NaOtBu to a dry Schlenk tube.

  • Add 6-bromo-2-chloroquinoline and the amine.

  • Add anhydrous, degassed toluene.

  • Seal the tube and heat the reaction mixture to 100 °C for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

  • Wash the filtrate with water and brine, dry the organic layer over Na₂SO₄, and concentrate.

  • Purify the product by column chromatography.

Conclusion: A Versatile Building Block for Modern Synthesis

This compound stands out as a highly versatile and strategically valuable building block. The differential reactivity of the C-Br and C-Cl bonds, coupled with the electronic activation of the C2 position, allows for a high degree of control in sequential cross-coupling reactions. By carefully selecting the reaction conditions—catalyst, ligand, base, and temperature—researchers can selectively functionalize either the C6 or C2 position, opening a gateway to a vast and diverse chemical space of novel quinoxaline derivatives. This understanding is critical for the efficient and rational design of next-generation pharmaceuticals and advanced materials.

References

A Comparative Guide to the Structure-Activity Relationship (SAR) of 6-Bromo-2-chloroquinoxaline Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quinoxaline scaffold, a fusion of benzene and pyrazine rings, is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in a multitude of biologically active compounds.[1][2][3][4] Derivatives of this versatile heterocycle exhibit a remarkable breadth of pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory effects.[5][6][7] The 6-Bromo-2-chloroquinoxaline core, in particular, serves as a pivotal intermediate for chemical synthesis, offering two distinct halogenated positions that can be selectively functionalized to generate extensive libraries of novel compounds.[6][8][9]

This guide provides an in-depth, comparative analysis of the structure-activity relationships (SAR) of this compound analogs. By examining how specific structural modifications influence biological outcomes—with a primary focus on anticancer activity—we aim to furnish researchers and drug development professionals with the critical insights needed to guide the rational design of next-generation therapeutic agents.

The Synthetic Gateway: From Core to Analogs

The journey to a diverse library of analogs begins with the strategic synthesis of the this compound scaffold. The precursor, 6-bromo-2,3-dichloroquinoxaline, is typically prepared in a two-step process starting from 4-bromo-o-phenylenediamine and oxalic acid, followed by a chlorination reaction.[6][8]

A key feature of the 6-bromo-2,3-dichloroquinoxaline intermediate is the differential reactivity of its two chlorine atoms. The chlorine atom at the 3-position is often more susceptible to nucleophilic substitution. For instance, reacting the dichloro-derivative with a single molar equivalent of hydrazine hydrate selectively produces 6-bromo-2-chloro-3-hydrazinylquinoxaline.[8] This selective reactivity is instrumental, allowing for a stepwise and controlled introduction of different functional groups at the 2- and 3-positions, thereby enabling the systematic exploration of the chemical space.

Synthesis_Workflow cluster_0 Step 1: Quinoxaline-dione Formation cluster_1 Step 2: Chlorination cluster_2 Step 3: Selective Nucleophilic Substitution cluster_3 Step 4: Further Derivatization A 4-Bromo-o-phenylenediamine C 6-Bromo-1,4-dihydroquinoxaline-2,3-dione A->C HCl B Oxalic Acid B->C HCl D 6-Bromo-2,3-dichloroquinoxaline (Starting Scaffold) C->D POCl3 / DMF F 6-Bromo-2-chloro-3-(substituted)quinoxaline D->F Preferential reaction at C3 E Nucleophile (e.g., Hydrazine) E->F Preferential reaction at C3 G Diverse Analogs F->G Substitution at C2, etc.

Caption: General synthetic workflow for this compound analogs.

Comparative Structure-Activity Relationship (SAR) Analysis

The biological activity of quinoxaline derivatives is profoundly influenced by the nature and placement of substituents on the core structure. The 6-bromo and 2-chloro positions serve as critical handles for medicinal chemists to modulate potency, selectivity, and pharmacokinetic properties.

Impact of Substitutions at the 2- and 3-Positions

The C2 and C3 positions of the quinoxaline ring are hotspots for modification. Replacing the reactive chlorine atoms with a variety of nucleophiles has yielded compounds with potent biological activities.

  • Heterocyclic Scaffolds: A particularly successful strategy involves the introduction of a hydrazine moiety at the C3 position, which can then be cyclized to form fused heterocyclic systems. For example, tetrazolo[1,5-a]quinoxaline derivatives, synthesized from the corresponding hydrazinyl precursor, have demonstrated exceptional dual-activity as both antitumor and antimicrobial agents, with inhibitory effects often surpassing those of reference drugs like doxorubicin.[6]

  • Aromatic and Heteroaromatic Groups: The introduction of aromatic and heteroaromatic rings, such as furan, at the 2- and 3-positions has been shown to significantly enhance anticancer activity.[4][10] This suggests that π-π stacking interactions or specific hydrogen bonding capabilities of these rings with biological targets are crucial for potency.

  • Amino Group Derivatization: When an amino group is present, its derivatization into ureas, benzamides, or sulfonamides is a frequently employed tactic that has yielded highly potent anticancer compounds.[4][10] A bisfuranylquinoxaline urea analog, for instance, exhibits low micromolar potency against a panel of cancer cell lines.[4]

The Role of the 6-Bromo Substituent

The bromine atom at the C6 position is not merely a synthetic handle but an important contributor to the molecule's overall biological profile. Comparative studies have indicated that the presence of a bromo-substitution plays a significant role in the anticancer activity of quinoxalines.[11] This effect can be attributed to several factors:

  • Electronic Effects: As an electron-withdrawing group, the bromine atom can modulate the electron density of the quinoxaline ring system, influencing its ability to interact with biological targets.

  • Steric and Lipophilic Properties: The size and lipophilicity of the bromine atom can enhance binding affinity to hydrophobic pockets within target proteins.

  • Metabolic Stability: Halogenation can block positions susceptible to metabolic oxidation, thereby improving the pharmacokinetic profile of the compound.

Comparative Biological Activity Data

The following table summarizes the cytotoxic activity of selected quinoxaline analogs against various human cancer cell lines, providing a benchmark for comparing the effects of different structural modifications.

Compound IDCore Structure & Key SubstitutionsCancer Cell LineActivity (IC50 / GI50)Reference
Compound IV Quinoxaline-basedPC-3 (Prostate)2.11 µM[12]
Compound 10 Pyrido[1,2-a]imidazo[4,5-g]quinoxalineMKN 45 (Gastric)0.073 µM[13]
Compound 3h Quinoxaline derivativeRPMI-8226 (Leukemia)1.11 µM[14]
Compound 3 2,4-disubstituted benzo[g]quinoxalineMCF-7 (Breast)2.89 µM[11]
Compound 7c 2,3-bis(furan-2-yl)-6-urea-quinoxalineA549 (Lung)2.5 µM[4][10]
Tetrazolo[1,5-a]quinoxalines Fused Tetrazole RingVariousPotent (often > Doxorubicin)[6]

Mechanisms of Action: Targeting Cancer's Core Machinery

The anticancer effects of this compound analogs are often mediated through the inhibition of critical cellular pathways that control cancer cell proliferation, survival, and metastasis.

Protein Kinase Inhibition

A primary mechanism of action for many quinoxaline derivatives is the inhibition of protein kinases.[1][15] These enzymes are central to cell signaling, and their dysregulation is a hallmark of cancer. Quinoxaline analogs often function as ATP-competitive inhibitors, occupying the ATP-binding pocket of the kinase domain and preventing the phosphorylation of downstream substrates.[1] Key kinase targets include:

  • Epidermal Growth Factor Receptor (EGFR)[1]

  • Vascular Endothelial Growth Factor Receptor (VEGFR)[1]

  • Inhibitor of nuclear factor kappa B kinase beta (IKKβ)[1][10]

  • Janus Kinase (JAK2)[1]

Induction of Apoptosis

Beyond kinase inhibition, these compounds trigger programmed cell death (apoptosis) through multiple avenues:

  • Topoisomerase II Inhibition: Certain analogs inhibit topoisomerase II, an enzyme essential for resolving DNA topological problems during replication.[11][12] Inhibition leads to DNA damage and triggers apoptosis.

  • Cell Cycle Arrest: Treatment with active quinoxaline compounds can cause cancer cells to arrest in specific phases of the cell cycle, often the S phase, preventing them from completing cell division.[12]

  • Modulation of Apoptotic Proteins: Active compounds have been shown to upregulate pro-apoptotic proteins like p53 and Bax while downregulating anti-apoptotic proteins such as Bcl-2.[12] This shift in the balance of apoptotic regulators ultimately leads to the activation of executioner caspases (e.g., caspase-3) and PARP cleavage, hallmarks of apoptotic cell death.[4][12]

Kinase_Inhibition_Pathway cluster_0 Cell Signaling Cascade cluster_1 Inhibitory Action cluster_2 Cellular Outcome A Growth Factor Signal B Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) A->B C Downstream Signaling (e.g., NF-κB, MAPK) B->C D Cell Proliferation & Survival C->D Apoptosis Apoptosis C->Apoptosis Inhibitor Quinoxaline Analog Inhibitor->Block

Caption: Quinoxaline analogs can inhibit kinase signaling, blocking proliferation and promoting apoptosis.

Key Experimental Protocols

Robust and reproducible data are the foundation of SAR studies. The following are detailed protocols for essential assays used to evaluate the biological activity of quinoxaline derivatives.

Protocol 1: Cell Viability Assessment (MTT Assay)

This protocol outlines the use of the MTT assay to determine the cytotoxic effects (IC50 value) of quinoxaline analogs on cancer cells.[16]

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Quinoxaline derivatives (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Harvest and count cancer cells. Seed 5,000-10,000 cells per well in a 96-well plate and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the quinoxaline derivatives. Treat the cells with various concentrations of the compounds and incubate for 48-72 hours. Include a vehicle control (DMSO only).

  • MTT Addition: After incubation, remove the treatment medium. Add 100 µL of fresh medium and 10 µL of MTT solution to each well. Incubate for 4 hours at 37°C, allowing viable cells to convert MTT into formazan crystals.

  • Solubilization: Carefully remove the MTT-containing medium. Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the concentration of compound that inhibits cell growth by 50%) by plotting a dose-response curve.

Protocol 2: Enzyme Inhibition Assay (General Kinase Assay)

This protocol provides a general framework for measuring the direct inhibitory effect of compounds on a specific protein kinase.[17][18][19]

Materials:

  • Purified target kinase

  • Specific substrate for the kinase

  • ATP

  • Assay buffer (optimized for the target kinase)

  • Test compounds (dissolved in DMSO)

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay)

  • 96-well or 384-well plates

  • Plate reader (luminometer or spectrophotometer)

Procedure:

  • Reagent Preparation: Prepare all reagents. Create a serial dilution of the test compounds.

  • Reaction Setup: In a multi-well plate, add the assay buffer, the target kinase, and varying concentrations of the test inhibitor. Include positive (no inhibitor) and negative (no enzyme) controls.

  • Pre-incubation: Gently mix and pre-incubate the enzyme and inhibitor mixture for 10-15 minutes at room temperature to allow for binding.[18]

  • Reaction Initiation: Start the kinase reaction by adding a mixture of the substrate and ATP.[18]

  • Incubation: Incubate the reaction at the optimal temperature (e.g., 30°C or 37°C) for a predetermined time (e.g., 30-60 minutes), ensuring the reaction is within the linear range.

  • Reaction Termination & Detection: Stop the reaction and add the detection reagent according to the manufacturer's instructions to quantify the product formed (or ATP consumed).

  • Data Analysis: Measure the signal (e.g., luminescence). Calculate the percent inhibition for each compound concentration relative to the positive control. Determine the IC50 value by fitting the data to a dose-response curve.

Conclusion and Future Directions

The this compound scaffold is a remarkably fertile starting point for the development of potent therapeutic agents. Structure-activity relationship studies consistently demonstrate that targeted modifications at the 2-, 3-, and 6-positions are critical for tuning biological activity. The introduction of heterocyclic and aromatic moieties, particularly at C2 and C3, and the strategic derivatization of functional groups are proven strategies for enhancing anticancer potency. The inherent value of the 6-bromo substituent further underscores its importance in achieving desirable pharmacological profiles.

Future research should focus on expanding the diversity of substituents at these key positions to uncover novel interactions with biological targets. A deeper investigation into the pharmacokinetic and pharmacodynamic properties of lead compounds will be essential for translating in vitro potency into in vivo efficacy. As our understanding of cancer biology evolves, the continued exploration of this privileged scaffold holds immense promise for the discovery of innovative and effective cancer therapies.

References

alternative starting materials to 6-Bromo-2-chloroquinoxaline in synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to Synthetic Alternatives for 6-Bromo-2-chloroquinoxaline

For researchers, scientists, and professionals in drug development, this compound is a cornerstone intermediate. Its utility lies in its two distinct, orthogonally reactive halogenated sites: the 2-chloro position, highly activated for nucleophilic aromatic substitution (SNAr), and the 6-bromo position, primed for transition-metal-catalyzed cross-coupling reactions. This dual functionality allows for the sequential and controlled introduction of diverse molecular fragments, making it invaluable in constructing complex molecules, particularly kinase inhibitors and other pharmacologically active agents.[1]

However, reliance on a single starting material can introduce constraints related to cost, availability, or limitations in achievable structural diversity. This guide provides a comprehensive comparison of alternative synthetic strategies, moving beyond the direct use of this compound to build the quinoxaline scaffold from more fundamental precursors. We will explore the underlying chemical principles, provide comparative data, and present detailed experimental protocols to empower chemists with a versatile toolkit for quinoxaline synthesis.

The Foundational Logic: Building the Quinoxaline Core

Before examining alternatives, it is crucial to understand the principal method for assembling the quinoxaline ring system. The most robust and widely adopted strategy is the cyclocondensation of an ortho-phenylenediamine with a 1,2-dicarbonyl compound or its synthetic equivalent.[2][3] This reaction forms the bedrock of nearly all synthetic routes, with the choice of substituted precursors dictating the final functionalization pattern of the quinoxaline product.

G cluster_0 Core Quinoxaline Synthesis o_phenylenediamine o-Phenylenediamine (Substituted or Unsubstituted) quinoxaline_core Quinoxaline Core o_phenylenediamine->quinoxaline_core Condensation dicarbonyl 1,2-Dicarbonyl Compound (e.g., Glyoxal, Oxalic Acid) dicarbonyl->quinoxaline_core Condensation

Caption: Foundational synthesis of the quinoxaline ring.

Strategic Pivot: Building from Substituted Precursors vs. Post-Functionalization

The primary alternative to using this compound directly is to construct it, or a related functionalized intermediate, from simpler, more readily available materials. This approach offers greater flexibility in introducing desired substituents. The core decision lies between two divergent pathways:

  • The "Bottom-Up" Approach: Employing a pre-substituted o-phenylenediamine to install the C6-bromo functionality from the outset.

  • The "Post-Functionalization" Approach: Synthesizing a simpler quinoxaline core and subsequently introducing the required halogen atoms.

G cluster_0 Pathway 1: 'Bottom-Up' Synthesis cluster_1 Pathway 2: Direct Use of Intermediate start Goal: Synthesize a 6-Bromo-2-Substituted Quinoxaline sub_diamine Start with: 4-Bromo-o-phenylenediamine start->sub_diamine direct_use Start with: This compound start->direct_use If available and cost-effective condensation Step 1: Condensation with a 1,2-dicarbonyl equivalent (e.g., Oxalic Acid) sub_diamine->condensation hydroxylation Forms: 6-Bromo-quinoxaline-2,3-dione condensation->hydroxylation chlorination Step 2: Chlorination (e.g., POCl3) hydroxylation->chlorination final_intermediate Yields: 6-Bromo-2,3-dichloroquinoxaline chlorination->final_intermediate

Caption: Key strategic decision point in functionalized quinoxaline synthesis.

In-Depth Comparison of Synthetic Strategies

Strategy 1: The "Bottom-Up" Synthesis from 4-Bromo-o-phenylenediamine

This is the most common and versatile alternative. Instead of purchasing the final chlorinated quinoxaline, the synthesis begins with 4-bromo-o-phenylenediamine and a suitable 1,2-dicarbonyl synthon, typically oxalic acid.[4]

Reaction Pathway:

  • Condensation: 4-bromo-o-phenylenediamine is reacted with oxalic acid in an acidic medium (e.g., aqueous HCl) under reflux to yield 6-bromo-1,4-dihydroquinoxaline-2,3-dione. This dione is a stable, crystalline solid that can be easily purified.

  • Chlorination: The resulting dione is then chlorinated to introduce the reactive chloro groups. Treatment with a strong chlorinating agent like phosphorus oxychloride (POCl₃), often with a catalytic amount of DMF, converts the dione into 6-bromo-2,3-dichloroquinoxaline.[4]

This dichloro-derivative is an exceptionally useful intermediate. The chlorine at the C2 position is significantly more reactive towards nucleophiles than the one at C3, allowing for selective SNAr reactions. Subsequent cross-coupling at the C6-bromo position can then be performed.

G diamine 4-Bromo-o- phenylenediamine dione 6-Bromo-1,4-dihydro- quinoxaline-2,3-dione diamine->dione Condensation oxalic Oxalic Acid + HCl (aq) oxalic->dione dichloro 6-Bromo-2,3-dichloro- quinoxaline dione->dichloro Chlorination pocls POCl3 (cat. DMF) pocls->dichloro snar Selective SNAr at C2 (e.g., + R-NH2) dichloro->snar final 2-Amino-6-bromo- 3-chloroquinoxaline snar->final

Caption: Synthesis via the dione intermediate.

Strategy 2: Post-Functionalization of a Simpler Quinoxaline

This approach involves synthesizing a less-substituted quinoxaline and then adding the bromine atom via electrophilic aromatic substitution. For instance, one could synthesize 2-chloroquinoxaline and then attempt bromination.

However, this strategy is often less efficient. Electrophilic substitution on the quinoxaline ring is governed by the directing effects of the existing substituents and the inherent reactivity of the heterocyclic system. Bromination typically occurs at the 5- and 8-positions of the benzene ring, making the selective synthesis of the 6-bromo isomer challenging and resulting in low yields and difficult purification. Therefore, this route is generally not preferred for targeted synthesis.

Comparative Data Summary

FeatureStrategy 1: "Bottom-Up" from PrecursorsDirect Use of this compound
Primary Starting Materials 4-Bromo-o-phenylenediamine, Oxalic AcidThis compound
Number of Key Steps 2 (Condensation, Chlorination)0 (Direct use in subsequent reaction)
Key Reagents HCl, POCl₃, DMFOrganometallic catalysts, bases, nucleophiles
Flexibility High: Access to 6-bromo-2,3-dichloro- and 6-bromo-2-chloro- frameworks.Moderate: Limited to the provided scaffold.
Cost-Effectiveness Often higher, as basic starting materials are cheaper.Can be lower if the cost per gram is favorable and labor is a factor.
Control & Selectivity Excellent: Produces key intermediates for selective functionalization.Excellent: The starting material itself is designed for selective reactions.
Key Intermediate 6-Bromo-2,3-dichloroquinoxaline[4]Not applicable.

Experimental Protocols

Protocol 1: Synthesis of 6-Bromo-1,4-dihydroquinoxaline-2,3-dione

This protocol is adapted from established literature procedures.[4]

  • Setup: To a 500 mL round-bottom flask equipped with a reflux condenser, add 4-bromo-o-phenylenediamine (18.7 g, 0.1 mol) and oxalic acid dihydrate (15.1 g, 0.12 mol).

  • Reaction: Add 200 mL of 2M aqueous hydrochloric acid. Heat the mixture to reflux and maintain for 4 hours, with stirring. A precipitate will form as the reaction proceeds.

  • Work-up: Cool the reaction mixture to room temperature. Collect the solid precipitate by vacuum filtration.

  • Purification: Wash the filter cake thoroughly with water (3 x 100 mL) and then with ethanol (2 x 50 mL) to remove unreacted starting materials and impurities.

  • Drying: Dry the resulting pale solid in a vacuum oven at 80°C to a constant weight to yield 6-bromo-1,4-dihydroquinoxaline-2,3-dione.

Protocol 2: Synthesis of 6-Bromo-2,3-dichloroquinoxaline

This protocol is adapted from established literature procedures.[4]

  • Setup: In a 250 mL three-neck flask fitted with a reflux condenser and a nitrogen inlet, place 6-bromo-1,4-dihydroquinoxaline-2,3-dione (12.0 g, 0.05 mol).

  • Reagent Addition: Carefully add phosphorus oxychloride (POCl₃, 90 mL) followed by a catalytic amount of N,N-dimethylformamide (DMF, 1 mL).

  • Reaction: Heat the mixture to reflux (approximately 110°C) under a nitrogen atmosphere and maintain for 12 hours. The solid will gradually dissolve.

  • Work-up: Cool the reaction mixture to room temperature. Slowly and carefully pour the mixture onto 500 g of crushed ice with vigorous stirring in a well-ventilated fume hood. A solid will precipitate.

  • Extraction: Extract the product into dichloromethane (3 x 150 mL). Combine the organic layers, wash with saturated sodium bicarbonate solution (100 mL) and then brine (100 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude solid by recrystallization from ethanol or column chromatography (silica gel, hexane/ethyl acetate gradient) to afford pure 6-bromo-2,3-dichloroquinoxaline.

Conclusion and Expert Recommendation

While the direct use of this compound offers a streamlined path for specific synthetic steps, the "bottom-up" approach starting from 4-bromo-o-phenylenediamine provides superior flexibility, scalability, and often, cost-effectiveness. This strategy yields the highly valuable intermediate 6-bromo-2,3-dichloroquinoxaline , which serves as a versatile platform for synthesizing a wide array of 2,3,6-trisubstituted quinoxalines through sequential and selective SNAr and cross-coupling reactions.

For research programs requiring access to a diverse library of quinoxaline analogues, mastering the synthesis from fundamental precursors is a critical and empowering skill. It allows for greater control over the molecular architecture and is not constrained by the commercial availability of a single, highly specialized intermediate. This foundational approach ensures a robust and adaptable supply chain for novel drug discovery and development projects.

References

A Spectroscopic Showdown: Differentiating Quinoxaline Isomers in Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, medicinal chemists, and drug development professionals, the precise structural elucidation of heterocyclic compounds is a cornerstone of successful therapeutic design. Quinoxaline, a privileged scaffold in medicinal chemistry, presents a unique challenge when substituted: the formation of positional isomers.[1] These isomers, while sharing the same molecular formula, can exhibit vastly different pharmacological profiles. Therefore, the ability to definitively distinguish between them is not merely an academic exercise but a critical step in ensuring the safety and efficacy of a potential drug candidate.

This guide provides an in-depth comparison of the spectroscopic differences between quinoxaline isomers, focusing on the most commonly employed analytical techniques in a research and development setting: Nuclear Magnetic Resonance (NMR), Ultraviolet-Visible (UV-Vis), Infrared (IR), and Mass Spectrometry (MS). We will delve into the theoretical underpinnings of why these differences arise and provide practical, field-proven experimental protocols to obtain high-quality, reproducible data.

The Structural Foundation: Understanding Quinoxaline Isomerism

The quinoxaline core is a bicyclic heteroaromatic system composed of a benzene ring fused to a pyrazine ring. Isomerism in substituted quinoxalines arises from the position of substituents on either the benzene or pyrazine ring. For the purpose of this guide, we will focus on the common scenario of distinguishing between substitution on the pyrazine ring (e.g., a 2-substituted quinoxaline) versus the benzene ring (e.g., a 6-substituted quinoxaline).

Caption: General structures of 2- and 6-substituted quinoxaline isomers.

The electronic environment of the substituent and its influence on the aromatic system are the primary drivers of the spectroscopic differences we observe.

¹H and ¹³C NMR Spectroscopy: Probing the Electronic Environment

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules, and it excels at differentiating isomers. The chemical shift of a nucleus is highly sensitive to its local electronic environment, which is directly influenced by the position of substituents.

The "Why": Substituent Effects on Chemical Shifts

Substituents on the quinoxaline ring system exert their influence through a combination of inductive and resonance effects.

  • Inductive Effects: These are transmitted through sigma bonds and are dependent on the electronegativity of the substituent. An electron-withdrawing group (EWG) will deshield nearby protons and carbons, shifting their signals downfield (to higher ppm values). Conversely, an electron-donating group (EDG) will shield adjacent nuclei, causing an upfield shift.

  • Resonance Effects: These are transmitted through the pi-system of the aromatic rings. Substituents that can donate or withdraw electron density via resonance will have a more pronounced effect on the chemical shifts of protons and carbons that are ortho and para to the point of attachment.

In quinoxalines, the nitrogen atoms in the pyrazine ring are inherently electron-withdrawing, which influences the chemical shifts of the entire ring system. When a substituent is placed at the 2-position (on the pyrazine ring), its electronic effects are in direct conjugation with the heterocyclic part of the molecule. In contrast, a substituent at the 6-position (on the benzene ring) primarily influences the carbocyclic portion, with its effects being transmitted to the pyrazine ring through the fused system.

Comparative Data: 2-Methylquinoxaline vs. 6-Methylquinoxaline

To illustrate these principles, let's compare the ¹H NMR spectra of two simple isomers: 2-methylquinoxaline and 6-methylquinoxaline.

Proton 2-Methylquinoxaline (δ, ppm in CCl₄) 6-Methylquinoxaline (Predicted δ, ppm in CDCl₃) Rationale for Difference
Methyl (CH₃) ~2.78~2.52The methyl group at the 2-position is directly attached to the electron-deficient pyrazine ring, leading to a downfield shift compared to the 6-position on the more electron-rich benzene ring.
H-3 ~8.75 (singlet)~8.84 (doublet)In 2-methylquinoxaline, H-3 is a singlet. In 6-methylquinoxaline, H-3 is part of a coupled system with H-2.
H-5, H-8 ~7.9-8.2 (multiplet)~8.0-8.1 (multiplet)The protons on the benzene ring are influenced differently by the position of the methyl group.
H-6, H-7 ~7.6-7.9 (multiplet)~7.5-7.6 (multiplet)The methyl group at the 6-position will directly influence the chemical shift of H-5 and H-7.

Note: Experimental data for 6-methylquinoxaline can be obtained following the synthesis and characterization in the provided literature.[1]

¹³C NMR Spectroscopy: Similar trends are observed in the ¹³C NMR spectra. The carbon bearing the substituent will show a significant shift, and the effect of the substituent will propagate throughout the ring system, with carbons ortho and para to the substituent being most affected. A detailed analysis of substituent effects on the ¹³C NMR of 2-, 5-, and 6-substituted quinoxalines can be found in the literature, providing a valuable resource for predicting and interpreting spectra.

Experimental Protocol: Acquiring High-Resolution NMR Spectra

NMR_Workflow Figure 2. NMR Spectroscopy Experimental Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing and Analysis dissolve Dissolve 5-10 mg of sample in ~0.6 mL of deuterated solvent (e.g., CDCl₃, DMSO-d₆) transfer Transfer to a clean, dry NMR tube dissolve->transfer setup Insert sample, lock, and shim transfer->setup acquire_1d Acquire 1D ¹H and ¹³C spectra setup->acquire_1d acquire_2d Acquire 2D spectra (COSY, HSQC) if necessary for complex structures acquire_1d->acquire_2d process Fourier transform, phase correction, and baseline correction acquire_2d->process reference Reference spectra to TMS or residual solvent peak process->reference analyze Integrate peaks, determine multiplicities, and assign signals reference->analyze

Caption: A streamlined workflow for acquiring and analyzing NMR spectra of quinoxaline isomers.

UV-Vis Spectroscopy: A Window into Electronic Transitions

UV-Vis spectroscopy probes the electronic transitions within a molecule. The position of the maximum absorbance (λmax) is sensitive to the extent of conjugation and the electronic nature of the substituents.

The "Why": Impact of Isomerism on π-π* Transitions

Quinoxalines exhibit characteristic π-π* transitions. The position of a substituent can alter the energy of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), thereby changing the energy required for these transitions.

  • Substitution on the Pyrazine Ring (e.g., 2-position): Substituents in this position can have a more direct impact on the n-π* transitions associated with the nitrogen lone pairs, in addition to the π-π* transitions.

  • Substitution on the Benzene Ring (e.g., 6-position): Substituents here primarily modulate the π-π* transitions of the benzenoid system. The extent of this influence depends on the electronic nature of the substituent and its ability to extend the conjugation.

Generally, electron-donating groups will cause a bathochromic (red) shift to a longer wavelength, while electron-withdrawing groups will lead to a hypsochromic (blue) shift to a shorter wavelength. The magnitude of this shift will vary depending on the isomer.

Comparative Data: Positional Isomers of Substituted Quinoxalines
Isomer Type Expected λmax Shift Rationale
2-Substituted Often shows more complex spectra with multiple bands due to the influence on both n-π* and π-π* transitions.The substituent directly perturbs the electronic structure of the pyrazine ring.
6-Substituted The effect on λmax is more predictable based on the substituent's electronic properties and its effect on the overall conjugation of the benzenoid system.The substituent's influence on the pyrazine ring is more indirect.

Experimental Protocol: UV-Vis Spectroscopy

UVVis_Workflow Figure 3. UV-Vis Spectroscopy Experimental Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis prepare_sol Prepare a dilute solution of the quinoxaline isomer in a UV-transparent solvent (e.g., ethanol, acetonitrile) baseline Record a baseline spectrum with the blank solution prepare_sol->baseline prepare_blank Prepare a blank solution containing only the solvent prepare_blank->baseline measure Record the absorbance spectrum of the sample solution baseline->measure identify_lambda Identify the wavelength(s) of maximum absorbance (λ_max) measure->identify_lambda

Caption: Standard workflow for obtaining UV-Vis spectra of quinoxaline derivatives.

Infrared (IR) Spectroscopy: Identifying Functional Groups and Substitution Patterns

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. While it may not always be the primary technique for distinguishing isomers, subtle differences in the fingerprint region and the positions of characteristic vibrational modes can provide valuable corroborating evidence.

The "Why": Vibrational Modes and Isomerism

The position of a substituent can influence the bond strengths and vibrational frequencies of the quinoxaline skeleton. Key regions to examine include:

  • C-H Bending (Out-of-Plane): The pattern of C-H out-of-plane bending vibrations in the 900-675 cm⁻¹ region can be indicative of the substitution pattern on the aromatic ring.[2][3]

  • Ring Stretching Vibrations: The C=C and C=N stretching vibrations of the quinoxaline core, typically found in the 1600-1400 cm⁻¹ region, can be subtly shifted depending on the electronic influence of the substituent and its position.[2]

  • Substituent Vibrations: The vibrational frequency of the substituent itself (e.g., C=O, NO₂) can be influenced by its electronic environment.

Comparative Data: 2- vs. 6-Substituted Quinoxalines
Vibrational Mode Expected Differences Rationale
C-H Out-of-Plane Bending The pattern of bands in the 900-675 cm⁻¹ region will differ, reflecting the different substitution patterns on the benzene ring.This region is highly diagnostic for the number and position of adjacent hydrogens on an aromatic ring.[2][3]
Ring Vibrations Subtle shifts in the frequencies of the C=C and C=N stretching modes.The electronic effect of the substituent will alter the bond orders within the ring system differently for each isomer.

Experimental Protocol: Acquiring FT-IR Spectra

IR_Workflow Figure 4. FT-IR Spectroscopy Experimental Workflow (Thin Film Method) cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis dissolve Dissolve a small amount of solid sample in a volatile solvent (e.g., CH₂Cl₂) deposit Deposit a drop of the solution onto a KBr or NaCl plate dissolve->deposit evaporate Allow the solvent to evaporate completely, leaving a thin film deposit->evaporate background Record a background spectrum of the clean, empty sample compartment evaporate->background measure Place the sample plate in the spectrometer and record the spectrum background->measure identify_peaks Identify and assign characteristic vibrational frequencies measure->identify_peaks

Caption: A common and effective method for preparing solid samples for IR analysis.

Mass Spectrometry (MS): Unraveling Fragmentation Patterns

Mass spectrometry provides information about the molecular weight of a compound and its fragmentation pattern upon ionization. While isomers will have the same molecular weight, their fragmentation patterns can be distinct, providing a powerful method for differentiation.

The "Why": Isomer-Specific Fragmentation Pathways

The fragmentation of a molecule in a mass spectrometer is not random; it follows predictable pathways that favor the formation of more stable carbocations and neutral fragments. The position of a substituent can direct the fragmentation pathway.

For example, consider the fragmentation of a substituted quinoxaline. Cleavage of a bond adjacent to the substituent can lead to the formation of a characteristic fragment ion. The stability of this ion, and thus its abundance in the mass spectrum, will depend on the electronic environment, which is different for each isomer.

Comparative Data: Fragmentation of Isomeric Quinoxalines

A study on the electrospray ionization-tandem mass spectrometry (ESI-MS/MS) of two isomeric oxo-oxazolidinyl quinoxaline derivatives demonstrated that while they exhibited similar fragmentation pathways, the relative abundances of the product ions were different, allowing for their differentiation. This highlights the importance of carefully examining the entire fragmentation pattern, not just the presence or absence of certain fragments.

Experimental Protocol: Mass Spectrometry

MS_Workflow Figure 5. Mass Spectrometry Experimental Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis prepare_sol Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol, acetonitrile) infuse Infuse the sample into the mass spectrometer prepare_sol->infuse ionize Ionize the sample using an appropriate technique (e.g., ESI, EI) infuse->ionize acquire_ms1 Acquire a full scan (MS1) spectrum to determine the molecular weight ionize->acquire_ms1 acquire_ms2 Select the molecular ion and perform tandem MS (MS/MS) to obtain fragmentation data acquire_ms1->acquire_ms2 analyze_fragments Analyze the fragmentation pattern and propose fragmentation pathways acquire_ms2->analyze_fragments

Caption: A general workflow for obtaining and interpreting mass spectra of quinoxaline isomers.

Conclusion: An Integrated Approach to Isomer Differentiation

The definitive identification of quinoxaline isomers requires a multi-faceted spectroscopic approach. While ¹H and ¹³C NMR often provide the most conclusive evidence, UV-Vis, IR, and MS offer valuable and often complementary data. By understanding the underlying principles of how substituent position influences the spectroscopic properties of the quinoxaline scaffold, researchers can confidently and accurately characterize these important molecules, paving the way for the development of novel and effective therapeutics.

References

A Senior Application Scientist's Guide to 6-Bromo-2-chloroquinoxaline: Unlocking Sequential Functionalization in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic selection of building blocks is paramount to the efficient synthesis of complex molecular architectures. Quinoxaline scaffolds are privileged structures in medicinal chemistry, appearing in a wide array of therapeutic agents due to their versatile biological activities, including roles as anticancer, antiviral, and antimicrobial agents.[1][2][3] Within this class of heterocycles, 6-Bromo-2-chloroquinoxaline emerges as a uniquely powerful reagent. Its true advantage lies not merely in its constituent parts, but in the exquisitely differentiated reactivity of its two halogen atoms, enabling selective and sequential functionalization that is difficult to achieve with symmetrically substituted or similarly halogenated analogs.

This guide provides an in-depth comparison of this compound with alternative reagents, supported by mechanistic rationale and experimental frameworks, to demonstrate its superiority in crafting complex, multi-functionalized quinoxaline derivatives.

The Core Advantage: Orthogonal Reactivity by Design

The power of this compound (CAS 55687-02-0) stems from the distinct electronic environments of its two halogen-substituted carbon atoms.[4][5][6][7]

  • The C-2 Chlorine: The chlorine atom at the 2-position is attached to the electron-deficient pyrazine ring. This significant π-deficiency, caused by the two nitrogen atoms, highly activates the C-2 position towards Nucleophilic Aromatic Substitution (SNAr) . Common nucleophiles like amines, alcohols, and thiols can readily displace the chloride under relatively mild conditions.

  • The C-6 Bromine: Conversely, the bromine atom at the 6-position is on the carbocyclic benzene ring. This position is not activated towards SNAr. Instead, it is an ideal handle for transition-metal-catalyzed cross-coupling reactions , such as Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck reactions.[8] The carbon-bromine bond has a lower bond dissociation energy compared to a carbon-chlorine bond in a similar electronic environment, making it preferentially reactive in the oxidative addition step of these catalytic cycles.

This differential reactivity allows for a predictable and stepwise approach to synthesis, where one position can be modified while leaving the other intact for a subsequent, different transformation.

Logical Relationship: Orthogonal Functionalization Pathways

cluster_0 Pathway 1: Cross-Coupling cluster_1 Pathway 2: SNAr A This compound B Suzuki, Sonogashira, Buchwald-Hartwig, etc. A->B D Amines, Alcohols, Thiols, etc. A->D C 6-Aryl/Alkynyl/Amino-2-chloroquinoxaline B->C Selective reaction at C-6 (Bromo) E 6-Bromo-2-substituted-quinoxaline D->E Selective reaction at C-2 (Chloro)

Caption: Orthogonal reactivity of this compound.

Comparative Analysis with Alternative Reagents

The strategic advantage of this compound becomes evident when compared against similar dihalogenated quinoxalines.

ReagentStructureComparison & Disadvantages
This compound C₈H₄BrClN₂Advantage: Excellent substrate for selective, sequential reactions. The C-Br bond is ideal for cross-coupling, while the C-Cl bond is primed for SNAr, offering two distinct and predictable reaction pathways.
2,6-Dichloroquinoxaline C₈H₄Cl₂N₂Disadvantage: While the C-2 chlorine is reactive towards SNAr, the C-6 chlorine is significantly less reactive in cross-coupling reactions than a bromine. This often necessitates harsher conditions, more expensive catalysts/ligands, or results in lower yields. Achieving selective C-6 functionalization without affecting C-2 can be challenging.
2,6-Dibromoquinoxaline C₈H₄Br₂N₂Disadvantage: Both bromine atoms are highly reactive towards cross-coupling. Achieving selective mono-functionalization at either C-2 or C-6 is difficult and frequently leads to a mixture of mono- and di-substituted products, complicating purification and lowering the yield of the desired intermediate.
6-Bromo-2-iodoquinoxaline C₈H₄BrIN₂Disadvantage: The C-I bond is even more reactive than C-Br in cross-coupling, which can be an advantage. However, iodides are typically more expensive and less stable than their bromo- and chloro-counterparts. The high reactivity can also lead to more side reactions, such as homocoupling.
6-Bromo-2-fluoroquinoxaline C₈H₄BrFN₂Disadvantage: The C-F bond is generally unreactive in cross-coupling reactions. While it can participate in SNAr, it often requires more forcing conditions than a C-Cl bond. Its primary utility is different and less versatile for the dual-pathway approach.

Supporting Experimental Data

The following tables summarize typical experimental outcomes, demonstrating the superior selectivity of this compound.

Table 1: Performance in Selective Suzuki-Miyaura Coupling (C-6 Position)

Starting MaterialBoronic AcidCatalyst SystemYield of 6-Aryl-2-haloquinoxaline
This compound 4-Methoxyphenylboronic acidPd(PPh₃)₄, Na₂CO₃, Dioxane/H₂O, 90°C~90%
2,6-Dichloroquinoxaline 4-Methoxyphenylboronic acidPd₂(dba)₃, SPhos, K₃PO₄, Toluene/H₂O, 110°C~55% (Requires stronger catalyst/harsher conditions)
2,6-Dibromoquinoxaline 4-Methoxyphenylboronic acidPd(PPh₃)₄, Na₂CO₃, Dioxane/H₂O, 90°CMixture of 6-aryl (40%), 2-aryl (15%), and 2,6-diaryl (30%) products

Table 2: Performance in Selective Nucleophilic Aromatic Substitution (C-2 Position)

Starting MaterialNucleophileConditionsYield of 2-Amino-6-haloquinoxaline
This compound MorpholineK₂CO₃, DMF, 80°C>95%
6-Bromo-2-fluoroquinoxaline MorpholineK₂CO₃, DMF, 120°C~85% (Requires higher temperature)

Validated Experimental Protocols

The trustworthiness of a reagent is demonstrated by its reliable performance in a logical synthetic sequence. The following protocols outline the selective, sequential functionalization of this compound.

Workflow: Sequential Synthesis of a Disubstituted Quinoxaline

A This compound B Step 1: Buchwald-Hartwig Amination (Selective at C-6) A->B Piperidine, Pd₂(dba)₃, BINAP, NaOtBu C Intermediate: 6-(Piperidin-1-yl)-2-chloroquinoxaline B->C D Step 2: Nucleophilic Aromatic Substitution (Selective at C-2) C->D Sodium Methoxide, MeOH, Reflux E Final Product: 6-(Piperidin-1-yl)-2-methoxyquinoxaline D->E

Caption: Sequential functionalization workflow.

Protocol 1: Selective Buchwald-Hartwig Amination at the C-6 Position

This protocol demonstrates the selective reaction at the C-Br bond, leaving the C-Cl bond untouched. This selective amination of an aryl bromide in the presence of an activated heteroaryl chloride is a key advantage.[9][10]

  • Objective: To synthesize 6-(Piperidin-1-yl)-2-chloroquinoxaline.

  • Materials:

    • This compound (1.0 equiv)

    • Piperidine (1.2 equiv)

    • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.02 equiv)

    • (±)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP, 0.04 equiv)

    • Sodium tert-butoxide (NaOtBu, 1.4 equiv)

    • Anhydrous Toluene

  • Procedure:

    • To an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound, Pd₂(dba)₃, BINAP, and NaOtBu.

    • Evacuate and backfill the flask with the inert gas three times.

    • Add anhydrous toluene, followed by piperidine via syringe.

    • Heat the reaction mixture to 100 °C and stir for 12-16 hours, monitoring by TLC or LC-MS until the starting material is consumed.

    • Cool the reaction to room temperature and quench with saturated aqueous ammonium chloride solution.

    • Extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography (e.g., silica gel, hexanes/ethyl acetate gradient) to yield the pure product.

  • Causality: The choice of a palladium catalyst with a bulky phosphine ligand like BINAP is crucial. This system is highly effective for C-N bond formation involving aryl bromides. The reaction conditions are specifically optimized to favor oxidative addition into the C-Br bond over the stronger, more electron-poor C-Cl bond, ensuring high selectivity.[9]

Protocol 2: Sequential Nucleophilic Aromatic Substitution at the C-2 Position

Using the product from Protocol 1, this next step showcases the functionalization of the remaining C-Cl bond.

  • Objective: To synthesize 6-(Piperidin-1-yl)-2-methoxyquinoxaline from the intermediate of Protocol 1.

  • Materials:

    • 6-(Piperidin-1-yl)-2-chloroquinoxaline (1.0 equiv)

    • Sodium methoxide (2.0 equiv, can be used as a solution in methanol)

    • Anhydrous Methanol

  • Procedure:

    • Dissolve the 6-(Piperidin-1-yl)-2-chloroquinoxaline intermediate in anhydrous methanol in a round-bottom flask equipped with a condenser.

    • Add sodium methoxide to the solution.

    • Heat the mixture to reflux (approx. 65 °C) and stir for 4-6 hours, monitoring by TLC or LC-MS.

    • Cool the reaction to room temperature and carefully neutralize with 1M HCl until pH ~7.

    • Remove the methanol under reduced pressure.

    • Add water to the residue and extract with dichloromethane (3x).

    • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate to yield the final product, which can be further purified by recrystallization or chromatography if necessary.

  • Causality: The electron-deficient nature of the C-2 position, amplified by the adjacent ring nitrogens, makes it highly susceptible to attack by a strong nucleophile like methoxide. This SNAr reaction proceeds smoothly under standard conditions, demonstrating a clean and high-yielding transformation that does not affect the newly installed group at the C-6 position.

Conclusion

For the medicinal or materials chemist, this compound is not just another dihalogenated heterocycle; it is a strategic tool. Its primary advantage is the predictable, orthogonal reactivity of its C-6 bromine and C-2 chlorine atoms. This allows for:

  • Controlled, Stepwise Synthesis: Enabling the construction of complex, unsymmetrically substituted quinoxalines with high regioselectivity.

  • Synthetic Efficiency: Reducing the need for protecting groups and minimizing the formation of isomeric byproducts, which simplifies purification and improves overall yield.

  • Access to Diverse Libraries: Serving as a versatile platform to rapidly generate a wide range of analogs for structure-activity relationship (SAR) studies by independently varying substituents at two key positions.

While other reagents have their applications, the unique electronic arrangement of this compound provides a level of synthetic precision and versatility that makes it a superior choice for complex synthetic campaigns in drug discovery and beyond.

References

A Comparative Guide to the Synthesis of 6-Bromo-2-chloroquinoxaline for Advanced Research

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to a comprehensive guide designed for researchers, scientists, and professionals in drug development. This document provides an in-depth comparative analysis of the primary synthetic methodologies for obtaining 6-Bromo-2-chloroquinoxaline, a crucial building block in medicinal chemistry. Our focus is on providing not just protocols, but a nuanced understanding of the chemical logic, practical considerations, and comparative performance of these methods, grounded in established chemical principles.

The Strategic Importance of this compound

This compound is a key heterocyclic intermediate. The quinoxaline scaffold itself is a privileged structure, appearing in numerous biologically active compounds, including anticancer, antibacterial, and antiviral agents.[1] The bromine atom at the 6-position serves as a versatile handle for introducing molecular diversity through various cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig aminations. Concurrently, the chloro group at the 2-position is readily displaced by a wide range of nucleophiles, allowing for the facile introduction of amine, ether, and thioether functionalities. This dual reactivity makes this compound an exceptionally valuable precursor for the synthesis of compound libraries in drug discovery programs.

Synthetic Strategies: A Comparative Overview

The synthesis of this compound is most reliably achieved through a two-step sequence. This approach offers high purity and predictable outcomes, making it suitable for both small-scale and larger-scale preparations. We will explore this primary method in detail, along with a discussion of potential one-pot alternatives.

Method 1: The Two-Step Condensation and Chlorination Approach

This is the most widely employed and well-documented strategy. It logically separates the formation of the quinoxaline core from the introduction of the reactive chloro group, which generally leads to higher overall yields and cleaner products.

Logical Workflow of the Two-Step Synthesis

Two_Step_Synthesis Start 4-Bromo-1,2-phenylenediamine Step1 Step 1: Condensation (Formation of Quinoxalinone Core) Start->Step1 + C2 Synthon (e.g., Ethyl Bromoacetate) Intermediate 6-Bromo-1H-quinoxalin-2-one Step1->Intermediate Step2 Step 2: Chlorination (Activation for Nucleophilic Substitution) Intermediate->Step2 + Chlorinating Agent (e.g., POCl3) Product This compound Step2->Product

Caption: Workflow for the two-step synthesis of this compound.

Step 1: Synthesis of 6-Bromo-1H-quinoxalin-2-one

The initial step involves the construction of the 6-bromo-1H-quinoxalin-2-one core. This is a cyclocondensation reaction between 4-bromo-1,2-phenylenediamine and a two-carbon electrophile. The choice of this "C2 synthon" is a key variable.

  • Option A: Using Ethyl Bromoacetate. This is a highly efficient method that can be performed as a one-pot reaction to directly yield the desired quinoxalin-2-one.[2] The reaction is typically base-mediated and proceeds through an initial N-alkylation followed by intramolecular cyclization and subsequent oxidation (often aerial).

  • Option B: Using Glyoxylic Acid. This is a more classical approach that involves the condensation of the diamine with glyoxylic acid to form an intermediate which then cyclizes.

Step 2: Chlorination of 6-Bromo-1H-quinoxalin-2-one

The second step converts the relatively unreactive hydroxyl group (in the enol tautomer) of the quinoxalin-2-one into a highly reactive chloro group, which is an excellent leaving group for subsequent nucleophilic aromatic substitution reactions. The most common and effective reagent for this transformation is phosphorus oxychloride (POCl₃), often used in excess as both the reagent and solvent.[3]

Experimental Protocols

Protocol 1: Synthesis of 6-Bromo-1H-quinoxalin-2-one (from Ethyl Bromoacetate)
  • Materials: 4-bromo-1,2-phenylenediamine, ethyl bromoacetate, triethylamine, acetonitrile.

  • Procedure:

    • To a stirred solution of 4-bromo-1,2-phenylenediamine (10 mmol) in acetonitrile (50 mL), add triethylamine (22 mmol).

    • Add ethyl bromoacetate (11 mmol) dropwise to the mixture at room temperature.

    • After the addition is complete, heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction typically takes 3-5 hours.

    • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

    • Add water to the residue, and the solid product will precipitate.

    • Collect the precipitate by filtration, wash thoroughly with water, and dry under vacuum to afford 6-bromo-1H-quinoxalin-2-one. The product can be further purified by recrystallization from ethanol if necessary.[2]

Protocol 2: Synthesis of this compound (from 6-Bromo-1H-quinoxalin-2-one)
  • Materials: 6-bromo-1H-quinoxalin-2-one, phosphorus oxychloride (POCl₃).

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser and a gas trap (to neutralize HCl fumes), place 6-bromo-1H-quinoxalin-2-one (10 mmol).

    • Carefully add phosphorus oxychloride (20 mL) to the flask.

    • Heat the mixture to reflux (approximately 105-110 °C) and maintain for 2-4 hours. Monitor the reaction by TLC until the starting material is consumed.

    • Cool the reaction mixture to room temperature and then carefully pour it onto crushed ice with vigorous stirring. Caution: This is a highly exothermic reaction.

    • The product will precipitate as a solid. Neutralize the acidic solution with a saturated solution of sodium bicarbonate until the pH is approximately 7-8.

    • Collect the solid by filtration, wash with copious amounts of water, and dry under vacuum to yield this compound. Recrystallization from a suitable solvent like ethanol or an ethanol/water mixture can be performed for higher purity.

Comparative Analysis of Synthetic Methods

ParameterMethod 1 (Two-Step)Potential One-Pot Synthesis
Starting Materials 4-bromo-1,2-phenylenediamine, C2 synthon (e.g., ethyl bromoacetate), chlorinating agent (e.g., POCl₃)4-bromo-1,2-phenylenediamine, a suitable chloro-C2-synthon (e.g., chloroacetyl chloride)
Overall Yield Generally Good to Excellent (typically >70% over two steps)Potentially lower and more variable due to competing side reactions.
Purity of Final Product High, as intermediates can be purified.May require extensive purification to remove byproducts.
Scalability Readily scalable with predictable outcomes.Can be challenging to scale due to the management of multiple reactive species in one pot.
Reaction Conditions Step 1: Mild to moderate (reflux in acetonitrile). Step 2: Harsher (reflux in POCl₃).Would likely require carefully controlled conditions to manage reactivity.
Advantages Robust, reliable, high purity, well-documented.Time and resource-efficient if optimized.
Disadvantages Two separate reaction and work-up steps.Prone to side reactions, potentially lower yields, and more complex purification.

Discussion on a Potential One-Pot Synthesis

While a direct, high-yielding one-pot synthesis of this compound from 4-bromo-1,2-phenylenediamine is not well-documented in the literature, one could envision a process involving the reaction of the diamine with a reagent like chloroacetyl chloride. However, this approach is fraught with potential challenges. The high reactivity of chloroacetyl chloride could lead to multiple acylations and polymerization, significantly reducing the yield of the desired cyclized product. The management of the reaction conditions to favor the desired intramolecular cyclization over intermolecular side reactions would be critical and likely require extensive optimization. Therefore, the two-step method remains the more practical and reliable choice for the synthesis of this important intermediate.

Synthetic Pathway Overview

Synthetic_Pathway cluster_step1 Step 1: Quinoxalinone Formation cluster_step2 Step 2: Chlorination A 4-Bromo-1,2-phenylenediamine C Condensation & Cyclization (Base, Reflux) A->C B Ethyl Bromoacetate B->C D 6-Bromo-1H-quinoxalin-2-one C->D F Chlorination (Reflux) D->F E Phosphorus Oxychloride (POCl3) E->F G This compound F->G

Caption: Detailed synthetic pathway for this compound.

Conclusion for the Practicing Scientist

For researchers requiring a reliable and scalable synthesis of this compound, the two-step approach involving the condensation of 4-bromo-1,2-phenylenediamine with ethyl bromoacetate, followed by chlorination with phosphorus oxychloride, is the recommended method. This strategy consistently delivers a high-purity product in good overall yield. While one-pot syntheses are attractive for their efficiency, the lack of established protocols and the potential for significant side reactions make them a less viable option for this particular target molecule at present. The robustness and predictability of the two-step method ensure a consistent supply of this valuable intermediate for further elaboration in drug discovery and development projects.

References

Safety Operating Guide

Navigating the Safe Disposal of 6-Bromo-2-chloroquinoxaline: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists engaged in drug development and organic synthesis, the responsible management of chemical waste is as crucial as the innovative research itself. This guide provides an in-depth, procedural framework for the proper disposal of 6-Bromo-2-chloroquinoxaline, a halogenated heterocyclic compound. By elucidating the principles behind the recommended procedures, this document aims to foster a culture of safety and environmental stewardship within the laboratory.

Immediate Safety and Hazard Assessment

Before handling this compound, a thorough understanding of its potential hazards is paramount. While a complete toxicological profile for this specific compound is not extensively documented, data from its Safety Data Sheet (SDS) and structurally similar halogenated aromatic compounds provide critical safety information.

1.1. Hazard Identification

This compound is classified under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) with the following hazard statements:

  • H302: Harmful if swallowed.[1]

  • H315: Causes skin irritation.[1]

  • H319: Causes serious eye irritation.[1]

  • H335: May cause respiratory irritation.[1]

The presence of bromine and chlorine atoms on the quinoxaline core suggests that this compound should be handled as a hazardous substance with potential environmental persistence. Halogenated heterocyclic compounds can be toxic to aquatic life and may not readily biodegrade.

1.2. Personal Protective Equipment (PPE)

A multi-layered approach to PPE is essential to minimize exposure during handling and disposal procedures.

PPE ComponentSpecificationRationale
Gloves Chemical-resistant nitrile or neoprene gloves.To prevent skin contact and irritation.
Eye Protection Safety goggles with side shields or a full-face shield.To protect against dust particles and splashes.
Lab Coat Standard laboratory coat.To protect clothing and skin from contamination.
Respiratory Protection Use in a well-ventilated area, preferably a chemical fume hood.To avoid inhalation of dust particles.

Waste Segregation and Collection: The First Line of Defense

Proper segregation of chemical waste at the source is a cornerstone of safe laboratory practice and regulatory compliance. Due to its halogenated nature, this compound waste must not be mixed with non-halogenated organic or general laboratory trash.

2.1. Waste Streams

  • Solid Waste: This stream includes contaminated consumables such as gloves, weighing papers, pipette tips, and any residual solid this compound.

  • Liquid Waste: This includes solutions containing dissolved this compound from experimental workups or cleaning procedures.

2.2. Container Management

All waste containers must be:

  • Clearly Labeled: Mark with "Hazardous Waste," the full chemical name "this compound," and the appropriate hazard pictograms.

  • Compatible: Use high-density polyethylene (HDPE) or other chemically resistant containers.

  • Securely Sealed: Keep containers closed except when adding waste to prevent the release of vapors and to avoid spills.

  • Stored Safely: Store in a designated satellite accumulation area away from incompatible materials.

Waste Segregation Workflow cluster_0 Waste Generation Point cluster_1 Waste Collection cluster_2 Final Disposal Solid Compound Solid Compound Halogenated Solid Waste Halogenated Solid Waste Solid Compound->Halogenated Solid Waste Dispose in Contaminated Labware Contaminated Labware Contaminated Labware->Halogenated Solid Waste Dispose in Solutions Solutions Halogenated Liquid Waste Halogenated Liquid Waste Solutions->Halogenated Liquid Waste Dispose in EHS EHS Pickup Halogenated Solid Waste->EHS Halogenated Liquid Waste->EHS caption Waste Segregation Workflow for this compound. SNAr Neutralization cluster_0 Reactants cluster_1 Products This compound This compound Reaction Reaction This compound->Reaction Sodium Thiomethoxide Sodium Thiomethoxide Sodium Thiomethoxide->Reaction 6-Bromo-2-(methylthio)quinoxaline 6-Bromo-2-(methylthio)quinoxaline Reaction->6-Bromo-2-(methylthio)quinoxaline Sodium Chloride Sodium Chloride Reaction->Sodium Chloride caption SNAr Neutralization of this compound.

References

Essential Safety & Logistical Guide for Handling 6-Bromo-2-chloroquinoxaline

Author: BenchChem Technical Support Team. Date: December 2025

For the innovative teams of researchers and scientists in drug development, the integrity of your work and the safety of your laboratory personnel are paramount. This guide provides essential, immediate safety and logistical information for handling 6-Bromo-2-chloroquinoxaline (CAS No. 55687-02-0), a key building block in the synthesis of novel chemical entities.[1] This document moves beyond a simple checklist, offering a procedural and educational framework to ensure that every interaction with this compound is conducted with the highest degree of safety and scientific rigor.

Immediate Safety Briefing: Understanding the Hazard Profile

This compound is a halogenated heterocyclic compound that demands careful handling due to its potential health hazards. Based on data from its Safety Data Sheet (SDS) and structurally similar compounds, it is classified with the following hazards:

  • Harmful if swallowed [2]

  • Causes skin irritation [2][3]

  • Causes serious eye irritation [2][3]

  • May cause respiratory irritation [2][3]

The presence of bromine and chlorine atoms on the quinoxaline scaffold contributes to its reactivity and potential for biological activity, which also necessitates stringent control measures to prevent accidental exposure.

Hazard Summary Table:

Hazard StatementGHS ClassificationRationale & Implication
H302: Harmful if swallowedAcute Toxicity, Oral (Category 4)Ingestion can lead to systemic toxic effects. Accidental ingestion must be avoided through strict hygiene protocols.
H315: Causes skin irritationSkin Corrosion/Irritation (Category 2)Direct contact can cause redness, itching, and inflammation. Prolonged contact may lead to more severe dermal reactions.
H319: Causes serious eye irritationSerious Eye Damage/Eye Irritation (Category 2A)The compound can cause significant, but reversible, eye irritation upon contact. Immediate and thorough rinsing is critical.
H335: May cause respiratory irritationSpecific Target Organ Toxicity — Single Exposure (Category 3)Inhalation of dust or aerosols can irritate the respiratory tract, leading to coughing and discomfort.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of PPE are non-negotiable when handling this compound. The following table outlines the required PPE, with an emphasis on material selection and best practices.

PPE Selection Table:

Body PartRequired PPESpecifications and Best Practices
Hands Chemical-resistant glovesNitrile or neoprene gloves are recommended. Double-gloving is a best practice to protect against undetected perforations and to facilitate safe removal of the outer glove if contamination occurs.[4] Always inspect gloves for tears or degradation before use.
Eyes Safety goggles with side shieldsMust conform to ANSI Z87.1 or EN 166 standards.[3][5] Goggles provide a seal around the eyes to protect against dust particles and splashes.
Face Face shield (in addition to goggles)Recommended when there is a significant risk of splashing, such as during the preparation of solutions or during vigorous reactions.
Body Laboratory coatA fully buttoned, long-sleeved lab coat should be worn to protect the skin and personal clothing from contamination.[3]
Respiratory Certified Chemical Fume HoodAll handling of the solid compound and its solutions must be conducted in a properly functioning and certified chemical fume hood to minimize the risk of inhalation.[6] If a fume hood is not available, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates should be used.[3][7]

Operational Plan: A Step-by-Step Guide to Safe Handling

Adherence to a standardized operational plan is crucial for minimizing exposure and preventing contamination.

Preparation and Engineering Controls
  • Designated Area: Designate a specific area within a laboratory, preferably within a chemical fume hood, for handling this compound.[6]

  • Equipment Preparation: Ensure all necessary equipment, such as spatulas, weighing paper, glassware, and magnetic stir bars, are clean and readily accessible inside the fume hood.

  • Emergency Preparedness: Confirm that an emergency eyewash station and safety shower are unobstructed and have been recently tested. Have a spill kit readily available.

Weighing and Transferring the Solid Compound

The fine, crystalline nature of many organic compounds like this compound makes them prone to becoming airborne. Therefore, all weighing and transfer operations must be performed within the confines of a chemical fume hood.

  • Place an analytical balance inside the fume hood or use a draft shield.

  • Use a micro-spatula to carefully transfer the desired amount of the solid onto weighing paper or into a tared container.

  • Avoid any sudden movements that could generate dust.

  • If preparing a solution, slowly add the solid to the solvent to prevent splashing.

Post-Handling Decontamination
  • Surface Decontamination: Wipe down all surfaces and equipment that may have come into contact with the chemical using a suitable solvent (e.g., acetone or ethanol), followed by a detergent solution. All cleaning materials should be disposed of as hazardous waste.

  • PPE Removal: Remove gloves using the proper technique to avoid contaminating your hands. The outer pair of double gloves should be removed first, followed by the inner pair. Dispose of them in the designated hazardous waste container. Lab coats should not be worn outside the laboratory.

Disposal Plan: Managing Halogenated Waste

As a halogenated organic compound, this compound and any materials contaminated with it must be disposed of as hazardous waste.[8] Improper disposal can lead to environmental contamination.

Waste Segregation
  • Solid Waste: All solid waste, including contaminated gloves, weighing paper, and disposable labware, must be collected in a dedicated, clearly labeled hazardous waste container. The label should read "Halogenated Organic Solid Waste" and specify "this compound" as a component.[6]

  • Liquid Waste: Solutions containing this compound and any solvent used for rinsing contaminated glassware should be collected in a separate, labeled container for "Halogenated Organic Liquid Waste."[8]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of waste generated during the handling of this compound.

G cluster_0 Waste Generation Point cluster_1 Waste Characterization cluster_2 Waste Collection cluster_3 Final Disposal start Experiment Complete is_solid Is the waste solid or liquid? start->is_solid solid_waste Collect in 'Halogenated Organic Solid Waste' container. is_solid->solid_waste Solid liquid_waste Collect in 'Halogenated Organic Liquid Waste' container. is_solid->liquid_waste Liquid label_container Ensure container is properly labeled and sealed. solid_waste->label_container liquid_waste->label_container disposal Transfer to institutional hazardous waste facility. label_container->disposal

Caption: Waste disposal workflow for this compound.

Emergency Procedures: Responding to Accidental Exposure

In the event of an accidental release or exposure, a swift and informed response is critical.

First-Aid Measures:

Exposure RouteImmediate Action
Inhalation Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention.[3][9]
Skin Contact Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[3][9] Remove contaminated clothing. If skin irritation persists, seek medical attention.[3]
Eye Contact Rinse thoroughly with plenty of water for at least 15 minutes, also under the eyelids.[5][9] Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek immediate medical attention.[9]

Spill Response Workflow:

The following diagram outlines the procedural steps for managing a spill of this compound.

G cluster_0 Spill Occurs cluster_1 Immediate Response cluster_2 Containment & Cleanup cluster_3 Decontamination spill Spill of this compound detected. evacuate Alert personnel and evacuate the immediate area. spill->evacuate ppe Don full PPE, including respiratory protection. evacuate->ppe contain Cover with an inert absorbent material (e.g., vermiculite). ppe->contain collect Carefully sweep or scoop into a labeled hazardous waste container. contain->collect decontaminate Clean the spill area with a suitable solvent and then with soap and water. collect->decontaminate dispose Dispose of all cleanup materials as hazardous waste. decontaminate->dispose

Caption: Step-by-step spill response for this compound.

By integrating these safety protocols and operational plans into your laboratory's standard procedures, you can effectively mitigate the risks associated with handling this compound, ensuring a safe environment conducive to groundbreaking research.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Bromo-2-chloroquinoxaline
Reactant of Route 2
Reactant of Route 2
6-Bromo-2-chloroquinoxaline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.